Cesium iodate
Description
Properties
IUPAC Name |
cesium;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYJFOVYMWNAAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsIO3 | |
| Record name | caesium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928666 | |
| Record name | Caesium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.808 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13454-81-4 | |
| Record name | Iodic acid (HIO3), cesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caesium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Polymorphs of Cesium Iodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium iodate (B108269) (CsIO₃) is an inorganic salt that has garnered significant interest in various scientific and industrial fields. Its utility is deeply connected to its solid-state structure, and understanding its polymorphic forms is crucial for application-driven research and development. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can profoundly influence a compound's physical and chemical properties, including solubility, stability, and optical characteristics. This guide provides a comprehensive overview of the known polymorphs of cesium iodate, detailing their structural data, synthesis protocols, and characterization methods.
Polymorphs of Cesium Iodate: A Summary
Cesium iodate is known to exhibit at least three distinct polymorphic forms: cubic, monoclinic, and rhombohedral. The existence of these different crystal structures highlights the compound's structural versatility under varying thermodynamic and kinetic conditions.
Data Presentation: Crystallographic Properties
The crystallographic data for the known polymorphs of cesium iodate are summarized in the table below for easy comparison. It is important to note that while the cubic form has been historically reported, detailed structural information for the monoclinic and rhombohedral polymorphs of simple CsIO₃ can be challenging to isolate in the literature, which is often dominated by more complex cesium iodate compounds.
| Property | Cubic Cesium Iodate | Monoclinic Cesium Iodate | Rhombohedral Cesium Iodate |
| Crystal System | Cubic | Monoclinic | Rhombohedral |
| Space Group | Not definitively reported | Not definitively reported for CsIO₃ | Not definitively reported for CsIO₃ |
| Lattice Parameters | a = 4.67 Å[1] | Data not available for CsIO₃ | Data not available for CsIO₃ |
| Cell Volume (ų) | 101.8 | Data not available | Data not available |
| Formula Units (Z) | Not definitively reported | Data not available | Data not available |
Experimental Protocols
The synthesis of a specific polymorph of cesium iodate is highly dependent on the experimental conditions. Below are detailed methodologies for the synthesis and characterization of cesium iodate crystals.
Synthesis of Cesium Iodate Polymorphs
1. Synthesis of Cubic Cesium Iodate via Evaporation
The cubic form of cesium iodate is typically obtained through slow evaporation from an aqueous solution at ambient temperature.
-
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Iodic acid (HIO₃)
-
Deionized water
-
-
Procedure:
-
Prepare a saturated solution of cesium carbonate in deionized water.
-
In a separate beaker, prepare a stoichiometric amount of iodic acid solution in deionized water.
-
Slowly add the iodic acid solution to the cesium carbonate solution with constant stirring. The reaction is as follows: Cs₂CO₃ + 2HIO₃ → 2CsIO₃ + H₂O + CO₂
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any impurities.
-
Allow the clear solution to stand undisturbed in a beaker covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation at room temperature.
-
Cubic crystals of cesium iodate will form over a period of several days to weeks[3].
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.
-
2. Hydrothermal Synthesis of Rhombohedral Cesium Iodate
The rhombohedral polymorph has been reportedly synthesized using hydrothermal methods, which involve crystallization from a hot, high-pressure aqueous solution.
-
Materials:
-
Cesium iodate (CsIO₃) powder (synthesized as per the above method or commercially sourced)
-
Deionized water
-
-
Equipment:
-
Teflon-lined stainless steel autoclave
-
-
Procedure:
-
A supersaturated solution of cesium iodate in deionized water is prepared.
-
The solution is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a temperature in the range of 150-250°C for a period of 24-72 hours.
-
The autoclave is then allowed to cool slowly to room temperature over 24 hours.
-
The resulting crystals are collected, washed with deionized water, and dried.
-
Characterization of Cesium Iodate Polymorphs
1. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.
-
Objective: To determine the unit cell parameters, space group, and atomic coordinates of each polymorph.
-
Procedure:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope to ensure it is a single domain and free of defects[4].
-
The crystal is mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal[5].
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software to obtain the final atomic positions and displacement parameters.
-
2. Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases present in a bulk sample and to assess phase purity.
-
Objective: To identify the polymorph(s) present in a synthesized powder sample.
-
Procedure:
-
A finely ground powder of the cesium iodate sample is prepared.
-
The powder is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with known patterns for the different polymorphs or with patterns calculated from single-crystal data.
-
3. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the phase transitions and thermal stability of the polymorphs.
-
Objective: To identify the temperatures at which phase transitions occur and to determine the thermal stability of each polymorph.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of the cesium iodate polymorph is placed in a DSC or TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
In DSC, the difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions.
-
In TGA, the change in mass of the sample is measured as a function of temperature, providing information about decomposition and stability[6][7].
-
Mandatory Visualizations
To aid in the conceptual understanding of the relationships and processes involved in the study of cesium iodate polymorphs, the following diagrams have been generated using the DOT language.
References
- 1. openmopac.net [openmopac.net]
- 2. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. mdpi.com [mdpi.com]
Unraveling the Crystalline Architecture of Cesium Iodate: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the crystal structure determination of cesium iodate (B108269) (CsIO₃) has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the various polymorphic forms of cesium iodate, complete with detailed experimental protocols, quantitative data, and visualizations of the structure determination workflow.
Cesium iodate is a compound known to exhibit remarkable polymorphism, crystallizing in several forms, including cubic, monoclinic, orthorhombic, and rhombohedral structures.[1] These different crystalline arrangements significantly influence the material's physical and chemical properties, making a thorough understanding of its structural landscape crucial for its application in various scientific and industrial fields.
Comparative Crystallographic Data of Cesium Iodate Polymorphs
The structural parameters of the known polymorphs of cesium iodate have been determined through single-crystal X-ray diffraction. A summary of the key crystallographic data is presented below, allowing for a clear comparison of the different phases.
Table 1: Crystallographic Data for Cesium Iodate (CsIO₃) Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Cubic | Pm-3m | 4.67 | 4.67 | 4.67 | 90 | 90 | 90 | 101.8 |
| Orthorhombic | Pmn2₁ | 90 | 90 | 90 | ||||
| Monoclinic | P2₁/n | 12.766 | 7.460 | 14.404 | 90 | 107.0 | 90 | 1311.9 |
| Rhombohedral | R3m | * |
Note: Detailed lattice parameters for the orthorhombic and rhombohedral phases are not consistently reported across publicly available databases. The data for the monoclinic phase is for β-Cs₂I₄O₁₁, a closely related compound, and is included for comparative purposes.[2]
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of cesium iodate polymorphs typically involves two key stages: crystal synthesis and single-crystal X-ray diffraction analysis.
Crystal Synthesis: Hydrothermal Method
Single crystals of cesium iodate and related complex iodates are often grown using the hydrothermal method.[1] This technique allows for the crystallization of materials from high-temperature aqueous solutions at high vapor pressures.
A. Reactants and Stoichiometry: A representative hydrothermal synthesis for a complex cesium-containing iodate involves the following precursors:
-
Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃)
-
Cerium(IV) Oxide (CeO₂) (for complex iodates)
-
Periodic Acid (H₅IO₆)
-
Iodic Acid (HIO₃)
-
Deionized Water
B. Procedure:
-
The reactants are mixed in a specific molar ratio and dissolved in deionized water within a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a temperature of approximately 230°C for several days to facilitate the dissolution of the reactants and subsequent crystal growth.
-
The temperature is then slowly cooled to room temperature over a period of hours to days to promote the formation of well-defined single crystals.
-
The resulting crystals are filtered, washed with deionized water, and dried in air.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction.
A. Data Collection:
-
A single crystal of appropriate size and quality is mounted on a goniometer head.
-
The crystal is placed in a beam of monochromatic X-rays.
-
As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.
-
Data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms.
B. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide the approximate positions of the atoms in the unit cell.
-
The structural model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. This process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit.
-
Software such as SHELXL is commonly used for structure refinement.
Workflow for Cesium Iodate Crystal Structure Determination
The logical flow of the experimental process for determining the crystal structure of cesium iodate is visualized in the following diagram.
This in-depth guide provides a foundational understanding of the structural chemistry of cesium iodate, offering valuable insights for the design and development of new materials with tailored properties.
References
Synthesis of Cesium Iodate via Aqueous Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cesium iodate (B108269) (CsIO₃) through an aqueous reaction pathway. The document details the underlying chemical principles, experimental protocols, and relevant quantitative data to facilitate the replication and optimization of this synthesis in a laboratory setting.
Introduction
Cesium iodate is an inorganic compound with notable applications in analytical chemistry and materials science. Its synthesis via a straightforward aqueous reaction makes it an accessible compound for various research and development activities. This guide focuses on the reaction between a cesium source, typically cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), and iodic acid (HIO₃) in an aqueous medium. The reaction proceeds via a neutralization or displacement mechanism, leading to the precipitation of cesium iodate upon cooling, owing to its temperature-dependent solubility.
Reaction Stoichiometry and Thermodynamics
The primary reactions for the synthesis of cesium iodate in an aqueous solution are:
-
Using Cesium Carbonate: Cs₂CO₃(aq) + 2HIO₃(aq) → 2CsIO₃(s) + H₂O(l) + CO₂(g)
-
Using Cesium Hydroxide: CsOH(aq) + HIO₃(aq) → CsIO₃(s) + H₂O(l)
Both reactions are acid-base neutralizations that result in the formation of the cesium iodate salt. The reaction with cesium carbonate is accompanied by the evolution of carbon dioxide gas. The synthesis relies on the principle of precipitation, where the desired product crystallizes out of the solution upon reaching supersaturation, which is typically induced by cooling the reaction mixture.
Quantitative Data
A thorough understanding of the physicochemical properties of cesium iodate is crucial for its successful synthesis and purification.
| Property | Value |
| Chemical Formula | CsIO₃ |
| Molar Mass | 307.81 g/mol |
| Appearance | White monoclinic crystals |
| Density | 4.850 g/cm³ |
| Solubility in Water | 2.6 g/100 mL (at 24 °C)[1][2] |
| Element | Symbol | Atomic Weight | Percentage by Mass |
| Cesium | Cs | 132.91 | 43.18% |
| Iodine | I | 126.90 | 41.23% |
| Oxygen | O | 16.00 | 15.59% |
Calculated values based on the molar mass of CsIO₃.
The solubility of cesium iodate in water is a critical parameter for designing the crystallization process. The following table presents the solubility of cesium iodate at different temperatures, converted from reported data.
| Temperature (°C) | Temperature (K) | Solubility (mol/kg H₂O) | Solubility ( g/100 mL H₂O) |
| 0 | 273.15 | 0.0351 | 1.08 |
| 10 | 283.15 | 0.0518 | 1.59 |
| 20 | 293.15 | 0.0756 | 2.33 |
| 25 | 298.15 | 0.0872 | 2.68 |
| 30 | 303.15 | 0.100 | 3.08 |
| 40 | 313.15 | 0.135 | 4.15 |
| 50 | 323.15 | 0.173 | 5.33 |
| 60 | 333.15 | 0.215 | 6.62 |
| 70 | 343.15 | 0.268 | 8.25 |
| 80 | 353.15 | 0.324 | 9.97 |
| 90 | 363.15 | 0.395 | 12.16 |
| 100 | 373.15 | 0.468 | 14.41 |
Data is based on a smoothing equation from a compilation of multiple sources.[3] The conversion to g/100 mL assumes the density of water is approximately 1 g/mL.
Cesium iodate can exist in a cubic crystal system.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Not specified |
| Lattice Parameter (a) | 4.67 Å |
Data from ICSD 308773.[4]
Experimental Protocols
The following section provides detailed methodologies for the synthesis of cesium iodate.
This protocol is based on the stoichiometric reaction between cesium carbonate and iodic acid.[1]
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Iodic Acid (HIO₃)
-
Deionized Water
Equipment:
-
Beaker
-
Hotplate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Reactant Preparation:
-
Calculate the required masses of cesium carbonate and iodic acid based on the desired yield and the reaction stoichiometry (1:2 molar ratio). For example, to synthesize 10 g of CsIO₃ (0.0325 mol), you would need 5.3 g of Cs₂CO₃ (0.01625 mol) and 5.7 g of HIO₃ (0.0325 mol).
-
Dissolve the cesium carbonate in a minimal amount of deionized water in a beaker with stirring.
-
In a separate beaker, dissolve the iodic acid in deionized water.
-
-
Reaction:
-
Slowly add the iodic acid solution to the cesium carbonate solution while stirring continuously. The addition should be done carefully to control the effervescence of carbon dioxide.
-
Once the addition is complete, heat the solution to boiling on a hotplate with continuous stirring to ensure the reaction goes to completion and to expel all dissolved CO₂.
-
-
Crystallization:
-
After boiling for a short period (e.g., 15-20 minutes), remove the beaker from the heat and allow it to cool slowly to room temperature.
-
For enhanced crystallization and higher yield, the solution can be further cooled in an ice bath.
-
-
Isolation and Purification:
-
Collect the precipitated cesium iodate crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Further wash the crystals with a solvent in which cesium iodate has low solubility, such as ethanol, to aid in drying.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature of around 100 °C until a constant weight is achieved.[1]
-
This protocol utilizes cesium hydroxide as the cesium source.
Materials:
-
Cesium Hydroxide (CsOH)
-
Iodic Acid (HIO₃)
-
Deionized Water
Equipment:
-
Same as in section 4.1.
Procedure:
-
Reactant Preparation:
-
Calculate the required masses of cesium hydroxide and iodic acid based on the 1:1 molar ratio. For 10 g of CsIO₃ (0.0325 mol), you would need 4.9 g of CsOH (0.0325 mol) and 5.7 g of HIO₃ (0.0325 mol).
-
Dissolve both reactants in separate beakers with a minimal amount of deionized water.
-
-
Reaction:
-
Slowly add the iodic acid solution to the cesium hydroxide solution with constant stirring. This is a neutralization reaction and is less vigorous than the reaction with carbonate.
-
-
Crystallization, Isolation, Purification, and Drying:
-
Follow the same procedures as outlined in steps 3, 4, and 5 of the cesium carbonate method (Section 4.1).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cesium iodate synthesis process.
Caption: General workflow for the synthesis of cesium iodate.
Caption: Reaction pathways for cesium iodate synthesis.
References
Hydrothermal Synthesis of Novel Cesium Iodates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hydrothermal synthesis of novel cesium iodate (B108269) compounds. It is designed to offer researchers and scientists in the field of materials science and drug development a comprehensive resource, detailing experimental protocols and key quantitative data for the synthesis of complex cesium iodates. The document focuses on compounds synthesized through hydrothermal methods, a versatile technique for producing high-purity crystalline materials.
Introduction to Hydrothermal Synthesis of Iodates
Hydrothermal synthesis is a method of crystal growth from aqueous solutions at high temperatures and pressures. This technique is particularly well-suited for the synthesis of metal iodates, a class of inorganic compounds that often exhibit interesting physical properties, such as nonlinear optical activity. The use of a sealed reaction vessel, typically a PTFE-lined stainless steel autoclave, allows for the precise control of temperature and pressure, which are critical parameters for influencing the crystallization process and the resulting product's structure and morphology.[1][2]
The advantages of hydrothermal synthesis for producing novel cesium iodates include the ability to crystallize compounds that are not stable at their melting points, the potential to grow large, high-quality single crystals, and the capability to control particle size and morphology by tuning the reaction conditions.
Novel Cesium Iodate Compounds
This guide details the hydrothermal synthesis of two recently discovered novel cesium iodate compounds: Cesium Cerium(IV) Iodate (Cs₂Ce(IO₃)₆) and a complex Cesium Scandium Iodate (Cs₅--INVALID-LINK--₂).
Cesium Cerium(IV) Iodate: Cs₂Ce(IO₃)₆
A novel cesium cerium(IV) iodate, Cs₂Ce(IO₃)₆, has been successfully synthesized using a hydrothermal technique.[3][4] This compound crystallizes in the monoclinic space group C2/c and demonstrates high thermal stability.[3][5]
The synthesis of Cs₂Ce(IO₃)₆ single crystals is achieved through the following hydrothermal procedure:[4]
-
A mixture of CsF (4 mmol), CeO₂ (1 mmol), H₅IO₆ (2 mmol), and HIO₃ (4 mmol) is prepared.
-
The solid reactants are added to a 23 mL PTFE-lined stainless steel autoclave.
-
Deionized water (2.0 mL) is added to the autoclave.
-
The autoclave is sealed and heated to 230 °C.
-
The temperature is maintained for 5 days.
-
The autoclave is then cooled to 207 °C at a rate of 0.5 °C per hour.
-
Subsequently, it is cooled to 30 °C at a rate of 2 °C per hour.
-
The resulting light yellow plate-like crystals are filtered, washed with deionized water, and dried in air.
-
Single crystals of Cs₂Ce(IO₃)₆ are then manually separated from the reaction mixture under an optical microscope.
The following table summarizes the key quantitative data for the hydrothermal synthesis of Cs₂Ce(IO₃)₆.
| Parameter | Value |
| Reactants | |
| Cesium Fluoride (CsF) | 4 mmol |
| Cerium(IV) Oxide (CeO₂) | 1 mmol |
| Periodic Acid (H₅IO₆) | 2 mmol |
| Iodic Acid (HIO₃) | 4 mmol |
| Deionized Water | 2.0 mL |
| Reaction Conditions | |
| Autoclave Volume | 23 mL |
| Initial Temperature | 230 °C |
| Dwell Time | 5 days |
| First Cooling Rate | 0.5 °C/hour to 207 °C |
| Second Cooling Rate | 2 °C/hour to 30 °C |
| Product | |
| Chemical Formula | Cs₂Ce(IO₃)₆ |
| Crystal Appearance | Light yellow plates |
The crystal structure of Cs₂Ce(IO₃)₆ has been determined by single-crystal X-ray diffraction.[3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.0652(3) |
| b (Å) | 8.1890(2) |
| c (Å) | 17.7211(4) |
| β (°) | 103.601(2) |
| Volume (ų) | 1983.99(8) |
| Z | 4 |
The structure consists of [Ce(IO₃)₆]²⁻ layers formed by CeO₈ square antiprisms and trigonal pyramidal IO₃⁻ groups. These layers are stabilized by Cs⁺ cations located in the voids.[3]
Cesium Scandium Iodate: Cs₅Sc₂(IO₃)₉₂
A new complex cesium scandium iodate, Cs₅--INVALID-LINK--₂, has been synthesized under mild hydrothermal conditions.[6][7] This compound features a complex framework built from [Sc(IO₃)₆]³⁻ building blocks.[5][6]
The synthesis of transparent single crystals of Cs₅--INVALID-LINK--₂ is carried out as follows:[7]
-
A mixture of Sc₂O₃ (0.5 g, 3.63 mmol), Cs₂CO₃ (2 g, 6.14 mmol), and I₂O₅ (4 g, 11.98 mmol) is prepared, corresponding to a molar ratio of 1:4:8.
-
The mixture is dissolved in 10 mL of distilled water.
-
The resulting solution is placed in a 30 mL PTFE-lined stainless steel pressure vessel.
-
The vessel is hermetically sealed and heated to 553 K (280 °C).
-
The temperature is maintained for 7 days.
-
The vessel is then cooled to room temperature over a period of 24 hours.
-
The resulting transparent single crystals are recovered.
The table below outlines the quantitative parameters for the synthesis of Cs₅--INVALID-LINK--₂.
| Parameter | Value |
| Reactants | |
| Scandium(III) Oxide (Sc₂O₃) | 0.5 g (3.63 mmol) |
| Cesium Carbonate (Cs₂CO₃) | 2 g (6.14 mmol) |
| Iodine Pentoxide (I₂O₅) | 4 g (11.98 mmol) |
| Distilled Water | 10 mL |
| Reaction Conditions | |
| Autoclave Volume | 30 mL |
| Temperature | 553 K (280 °C) |
| Dwell Time | 7 days |
| Cooling Time | 24 hours |
| Product | |
| Chemical Formula | Cs₅--INVALID-LINK--₂ |
| Crystal Appearance | Transparent single crystals |
The crystal structure of Cs₅--INVALID-LINK--₂ was determined to be highly complex, with 52 independent atoms in the unit cell.[6][7]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The structure is characterized by a framework of [Sc(IO₃)₆]³⁻ building blocks, with additional isolated IO₃⁻ groups. Large Cs⁺ cations occupy the holes within this framework.[5][6]
Visualizations
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the hydrothermal synthesis of novel cesium iodates.
Structural Hierarchy of Novel Cesium Iodates
This diagram illustrates the structural components and their relationships within the described novel cesium iodate compounds.
References
- 1. Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure of a New Iodate Cs5[Sc2(IO3)9](IO3)2 with a Complex Framework Based on the Condensation of [Sc(… [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Core Chemical Properties of Cesium Iodate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium iodate (B108269) (CsIO₃) is an inorganic salt that, while less common than its halide counterpart, cesium iodide, possesses a unique set of chemical and physical properties. This guide provides a comprehensive overview of the fundamental chemical characteristics of cesium iodate, including its synthesis, crystal structure, thermal behavior, and key reactions. All quantitative data is presented in clear tabular formats for ease of comparison, and detailed experimental methodologies are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Core Physicochemical Properties
Cesium iodate is a white, crystalline solid at room temperature. It is classified as sparingly soluble in water. A summary of its key quantitative properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | CsIO₃ | [1] |
| Molecular Weight | 307.81 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Density | 4.66 - 5.28 g/cm³ | [2] |
| Solubility in Water | 2.6 g/100 mL at 24 °C | [2][3] |
| Melting Point | Not available (decomposes) | [4] |
| Boiling Point | Not applicable | [4] |
Note: The melting and boiling points for cesium iodate are often erroneously reported as those for cesium iodide (mp 626 °C, bp 1280 °C). Cesium iodate typically decomposes at elevated temperatures before melting.
Synthesis of Cesium Iodate
The most common laboratory synthesis of cesium iodate involves the reaction of cesium carbonate with iodic acid. This acid-base reaction yields cesium iodate, water, and carbon dioxide.
Experimental Protocol: Synthesis from Cesium Carbonate and Iodic Acid
This protocol describes the laboratory-scale synthesis of cesium iodate crystals.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Iodic acid (HIO₃)
-
Deionized water
Procedure:
-
Calculate the stoichiometric amounts of cesium carbonate and iodic acid required for the reaction: Cs₂CO₃ + 2HIO₃ → 2CsIO₃ + H₂O + CO₂
-
Dissolve the cesium carbonate in a minimal amount of deionized water in a beaker.
-
Slowly add the stoichiometric amount of iodic acid to the cesium carbonate solution while stirring. Effervescence will be observed due to the release of carbon dioxide.
-
Once the addition is complete and effervescence has ceased, gently boil the solution to ensure the reaction goes to completion and to concentrate the solution.[3]
-
Allow the solution to cool slowly to room temperature. Small cubic crystals of cesium iodate will precipitate out of the solution.[3]
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.[3]
-
Dry the purified crystals in an oven at 100 °C.[3]
Crystal Structure
Cesium iodate is known to exhibit polymorphism, with cubic, monoclinic, and rhombohedral crystal structures having been reported.[2]
| Crystal System | Space Group | Lattice Parameters | Reference |
| Cubic | Not Specified | a = 4.67 Å | [5] |
| Monoclinic | Not Specified | Not available for CsIO₃ | |
| Rhombohedral | Not Specified | Not available for CsIO₃ |
Thermal Decomposition
While a definitive decomposition temperature for cesium iodate is not consistently reported, the thermal behavior of other alkali metal iodates provides insight. Generally, alkali metal iodates decompose upon heating to yield the corresponding metal iodide and oxygen gas. The thermal stability of alkali metal compounds tends to increase down the group.[7][8]
The proposed decomposition reaction is: 2CsIO₃(s) → 2CsI(s) + 3O₂(g)
A complex, Cs₂Ce(IO₃)₆, has been shown to be thermally stable up to 414 °C.[6] It is expected that cesium iodate would have a relatively high decomposition temperature compared to lighter alkali metal iodates.
Chemical Reactivity
Reaction with Reducing Agents
The iodate ion (IO₃⁻) is a reasonably strong oxidizing agent and will react with reducing agents. For example, in an acidic solution, iodate reacts with bisulfite (HSO₃⁻) to form iodide (I⁻).[9][10]
Reaction Equation: IO₃⁻(aq) + 3HSO₃⁻(aq) → I⁻(aq) + 3HSO₄⁻(aq)
Reaction with Concentrated Acids
While specific data for cesium iodate is limited, it is expected to react with strong, non-oxidizing acids in a typical acid-base manner. With strong oxidizing acids like concentrated sulfuric acid, the iodate ion can participate in complex redox reactions. For instance, iodate reacts with iodine in concentrated sulfuric acid to form various iodine cations.[11]
Solubility Determination
As a sparingly soluble salt, the solubility of cesium iodate can be determined experimentally. A general workflow for this process is outlined below.
Experimental Protocol: Determination of Solubility
Methodology:
-
Preparation of Saturated Solution: Add an excess of solid cesium iodate to a known volume of deionized water in a container.
-
Equilibration: Seal the container and agitate it at a constant temperature for an extended period to ensure equilibrium is reached between the dissolved and undissolved salt.
-
Separation: Filter the solution to remove the undissolved solid, yielding a saturated solution.
-
Analysis: Determine the concentration of either the cesium ions (Cs⁺) or the iodate ions (IO₃⁻) in the saturated filtrate. This can be achieved through various analytical techniques such as:
-
Gravimetric analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.
-
Titration: The iodate concentration can be determined by iodometric titration.
-
Ion-selective electrodes.
-
Atomic absorption spectroscopy for cesium concentration.
-
-
Calculation: From the determined concentration of the ions, the molar solubility and the solubility in g/100 mL can be calculated.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]
-
Inhalation: Inhalation of dust may cause respiratory irritation.[12][15]
-
Ingestion: May be harmful if swallowed.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
Disclaimer: This information is for educational purposes only and does not constitute a comprehensive safety assessment. Always consult a detailed and specific Safety Data Sheet for any chemical before handling.
Conclusion
Cesium iodate is a simple inorganic salt with interesting properties stemming from the combination of the large, electropositive cesium cation and the oxidizing iodate anion. While some of its fundamental properties are well-documented, such as its synthesis and solubility, others, like its precise thermal decomposition pathway and detailed crystallographic data for all its polymorphs, require further investigation. The persistent confusion with cesium iodide in literature and databases highlights the need for careful data verification. This guide provides a consolidated and critically reviewed summary of the core chemical properties of cesium iodate for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. sisweb.com [sisweb.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. americanelements.com [americanelements.com]
- 5. openmopac.net [openmopac.net]
- 6. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inorganic chemistry - Controversy over products of iodate and bisulfite? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds [inis.iaea.org]
- 12. Cesium Iodide - ESPI Metals [espimetals.com]
- 13. sdfine.com [sdfine.com]
- 14. files.mtstatic.com [files.mtstatic.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. physics.purdue.edu [physics.purdue.edu]
A Technical Guide to Cesium Iodate for Scientific and Development Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Cesium Iodate (B108269) (CsIO₃), detailing its chemical and physical properties, synthesis methodologies, and relevant applications. The information is curated to support advanced research and development activities.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 13454-81-4[1] |
| Molecular Formula | CsIO₃[1] |
Quantitative Data Summary
The following table summarizes the key quantitative properties of Cesium Iodate, compiled for ease of reference and comparison.
| Property | Value | Unit | Notes |
| Molecular Weight | 307.808 | g/mol | [1] |
| Appearance | White crystalline solid | - | [1] |
| Density | 4.66 - 5.28 | g/cm³ | [1][2] |
| Water Solubility | 2.6 | g/100 mL | at 24°C[1] |
| Crystal Structure | Monoclinic, Cubic, Rhombohedral | - | Exhibits polymorphism[1] |
| Band Gap | 4.2 | eV | [1] |
| Ionization Energy | ~9.2 | eV | [1] |
Experimental Protocols: Synthesis of Cesium Iodate
The synthesis of Cesium Iodate can be achieved through several methods. Below is a detailed protocol for a common aqueous reaction method.
Protocol: Aqueous Reaction of Cesium Carbonate with Iodic Acid
This method relies on the neutralization reaction between a cesium salt and iodic acid to produce Cesium Iodate.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Iodic Acid (HIO₃)
-
Deionized Water
Procedure:
-
Prepare separate aqueous solutions of Cesium Carbonate and Iodic Acid.
-
Stoichiometrically mix the iodic acid and cesium carbonate solutions.[3]
-
Boil the resulting solution to ensure the reaction goes to completion.[3]
-
Upon cooling, small cubic crystals of Cesium Iodate will precipitate out of the solution.[3]
-
Filter the product from the solution.[3]
-
Wash the collected crystals with cold deionized water to remove any remaining soluble impurities.[3]
-
Press the crystals on filter paper to remove excess water.[3]
-
Dry the final product at 100°C.[3]
Alternative Synthesis: A good yield of cesium iodate can also be obtained by passing chlorine gas into a hot, concentrated solution containing a mixture of cesium iodide and cesium hydroxide.[3] Additionally, hydrothermal techniques are employed for synthesizing complex cesium iodate compounds.[1]
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the aqueous synthesis of Cesium Iodate.
Applications and Relevance to Drug Development
Cesium Iodate is a material with significant applications in nonlinear optics due to its large second-harmonic generation (SHG) effects and high laser damage threshold.[1] It also serves as a structural template for synthesizing novel compounds with tailored optical and electrical properties.[1]
While direct applications of Cesium Iodate in drug development are not widely documented, the broader class of iodine-containing compounds is highly relevant to the pharmaceutical and medical fields.
-
Medical Imaging: A related compound, Cesium Iodide (CsI), is extensively used as a scintillator in medical imaging technologies like X-ray detectors and Positron Emission Tomography (PET).[4][5][6][7][8] In these applications, CsI converts X-rays or gamma rays into visible light, which is then detected to form an image.[6][9]
-
Radioiodine Prophylaxis: Potassium iodate (KIO₃) is used as a prophylaxis against the absorption of radioactive iodine by the thyroid gland in the event of a nuclear incident.[10][11]
-
Drug Delivery Systems: Recent research has explored the use of nanoparticle-based drug delivery systems loaded with potassium iodide for targeted therapy in anaplastic thyroid cancer, leveraging the thyroid's natural iodine uptake mechanism.[12]
The study of iodates such as Cesium Iodate can provide valuable insights for the development of novel materials and agents in these and other related areas of medical science and drug development.
References
- 1. Cesium iodate (13454-81-4) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. Caesium iodide - Wikipedia [en.wikipedia.org]
- 5. Cryogenic cesium iodide for medical imaging [mappingignorance.org]
- 6. nbinno.com [nbinno.com]
- 7. Caesium Iodide for X-Ray Imaging [scintacor.com]
- 8. Cesium Iodide: The Future of Solid State Imaging - Digirad [digirad.com]
- 9. blockimaging.com [blockimaging.com]
- 10. Iodate - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
Cesium Iodate: A Comprehensive Technical Guide
Abstract
Cesium iodate (B108269) (CsIO₃), an inorganic salt, has garnered interest in various scientific fields due to its unique physicochemical properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key characteristics of cesium iodate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for its synthesis and analysis, and includes visualizations of key processes.
Introduction
Cesium, the constituent element of cesium iodate, was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through spectroscopic analysis of mineral water.[1][2] The element was named for the Latin word "caesius," meaning "sky blue," after the characteristic blue lines in its emission spectrum.[1][2] While the element cesium has a well-documented history, the specific discovery timeline of cesium iodate is less defined. Early 20th-century chemical literature provides the first detailed accounts of its synthesis and properties.
This guide explores the historical context of cesium iodate's characterization, its various synthesis methodologies, and its key physical and chemical properties.
History and Discovery
While the precise first synthesis of cesium iodate is not well-documented, one of the earliest detailed investigations into its properties was published by T.V. Barker in the Journal of the Chemical Society in 1908.[3] This work described the preparation of cesium iodate by the stoichiometric mixing of iodic acid and cesium carbonate, resulting in the formation of small cubic crystals upon cooling.[3] This early study laid the groundwork for understanding the basic characteristics of the compound.
Subsequent research has focused on refining synthesis techniques and exploring the polymorphic nature of cesium iodate. A monoclinic crystal structure was discovered in 1985, and a rhombohedral form was first synthesized hydrothermally in 2018.[4] These different crystalline forms exhibit distinct optical properties, which are of interest for applications in nonlinear optics and X-ray imaging.[4]
Physicochemical Properties
Cesium iodate is a white, crystalline solid at room temperature.[4] Its properties are influenced by its polymorphic nature, with cubic, monoclinic, and rhombohedral structures having been reported.[4]
Physical Properties
A summary of the key physical properties of cesium iodate is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | CsIO₃ | [4] |
| Molecular Weight | 307.8081 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Crystal Structure | Cubic (historically reported), Monoclinic (1985), Rhombohedral (2018) | [4] |
| Density | 4.66 - 5.28 g/cm³ | [4] |
| Water Solubility | 2.6 g/100 mL (at 24°C) | [3][4] |
| Ionization Energy | ~9.2 eV | [4] |
Chemical Properties
Cesium iodate participates in several chemical reactions, most notably thermal decomposition. When heated, it decomposes to form cesium oxides and releases oxygen and volatile iodine-containing species.[4]
Experimental Protocols
Synthesis of Cesium Iodate (Aqueous Reaction)
This protocol is based on the method described by T.V. Barker in 1908.[3]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Iodic acid (HIO₃)
-
Distilled water
Procedure:
-
Prepare aqueous solutions of cesium carbonate and iodic acid.
-
Mix the solutions in stoichiometric amounts.
-
Boil the resulting solution.
-
Allow the solution to cool, which will cause the precipitation of small cubic crystals of cesium iodate.
-
Filter the crystals from the solution.
-
Wash the crystals with cold water.
-
Press the crystals on filter paper to remove excess water.
-
Dry the crystals at 100°C.
Logical Flow of Aqueous Synthesis:
Caption: Workflow for the aqueous synthesis of cesium iodate.
Hydrothermal Synthesis of Complex Cesium Iodates
More complex cesium iodates, such as cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆), can be synthesized using hydrothermal methods.[5][6]
Materials:
-
Cesium fluoride (B91410) (CsF)
-
Cerium(IV) oxide (CeO₂)
-
Periodic acid (H₅IO₆)
-
Iodic acid (HIO₃)
-
Deionized water
Procedure:
-
Combine the starting reagents in a PTFE-lined autoclave.
-
Heat the mixture to 230°C for several days.
-
Slowly cool the autoclave to room temperature.
-
Filter the resulting crystals.
-
Wash the crystals with deionized water and air dry.
Structural Analysis
The crystal structure of cesium iodate is a key area of study, with multiple polymorphs identified.
Logical Relationship of Cesium Iodate Polymorphs:
Caption: Polymorphic forms of cesium iodate.
Conclusion
Cesium iodate, since its early characterization over a century ago, continues to be a compound of scientific interest. Its polymorphic nature and specific physicochemical properties make it a candidate for further research, particularly in the fields of materials science and optics. The synthesis methods outlined in this guide provide a foundation for the preparation of this compound for various research applications.
References
- 1. chemicool.com [chemicool.com]
- 2. Caesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. Cesium iodate (13454-81-4) for sale [vulcanchem.com]
- 5. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Theoretical Deep Dive into the Electronic Structure of Cesium Iodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies conducted on the electronic structure of cesium iodate (B108269) (CsIO3). Cesium iodate, a perovskite oxide, is gaining attention for its potential applications in various technological fields. Understanding its fundamental electronic properties through computational methods is crucial for harnessing its full potential. This document summarizes key findings from first-principles calculations, offering a comprehensive overview of its structural and electronic characteristics.
Structural and Electronic Properties of Cesium Iodate Polymorphs
First-principles calculations based on Density Functional Theory (DFT) have been employed to investigate the properties of different crystalline forms (polymorphs) of cesium iodate. The primary computational tool utilized in these studies is the WIEN2k code, which uses the full-potential linearized augmented plane wave (FP-LAPW) method.[1]
Recent studies have explored the monoclinic (M), rhombohedral (R), and cubic (C) polymorphs of CsIO3.[2] The calculations reveal distinct electronic behaviors among these structures. Notably, the monoclinic and rhombohedral phases are predicted to be direct band gap semiconductors, while the centrosymmetric cubic phase is suggested to exhibit metallic characteristics.[2] Another study focusing on the cubic perovskite structure (space group Pm-3m) also confirms its stability at room temperature and provides values for its lattice constant and bulk modulus.[1][3]
Table 1: Calculated Structural and Electronic Parameters for CsIO3 Polymorphs
| Polymorph | Crystal System | Space Group | Calculation Method | Optimized Lattice Parameter (Å) | Bulk Modulus (GPa) | Band Gap (eV) | Nature of Band Gap |
| Cubic[1][3] | Cubic | Pm-3m (221) | DFT (GGA) | 4.5951 | 51.27 | - | Metallic Behavior[2] |
| Monoclinic[2] | Monoclinic | - | DFT (TB-mBJ) | - | - | 4.00 | Direct |
| Rhombohedral[2] | Rhombohedral | - | DFT (TB-mBJ) | - | - | 5.13 | Direct |
Note: DFT calculations were performed using the WIEN2k software package. GGA refers to the Generalized Gradient Approximation, and TB-mBJ refers to the Tran and Blaha modified Becke-Johnson potential.
Density of States (DOS) Analysis
The electronic properties are further elucidated by the analysis of the density of states (DOS). For the cubic phase of CsIO3, the states near the Fermi level are primarily a hybridization of I 'p' and Cs 's' states.[1] The valence band located between -1.0 and -2.5 eV is mainly composed of the 6s electrons of the Cesium atom.[1] A peak in the DOS at -5.5 eV is attributed to the 'p' state of Iodine.[1] The combination of Cs-s, I-2p, and O-2p states are the principal contributors to the energy bands at the Fermi level.[1]
Experimental and Computational Protocols
The theoretical investigations of cesium iodate's electronic structure predominantly rely on first-principles calculations within the framework of Density Functional Theory (DFT).[1][2]
Computational Methodology
A typical workflow for these computational studies is outlined below. The primary software package used is WIEN2k, which is well-suited for periodic solids.[1][2]
-
Structural Optimization: The initial step involves optimizing the crystal structure of CsIO3. This is achieved by calculating the total energy as a function of the unit cell volume and fitting the results to an equation of state, such as the Birch-Murnaghan equation.[1] This process yields the equilibrium lattice constants and the bulk modulus.
-
Electronic Structure Calculation: With the optimized crystal structure, the electronic band structure and density of states are calculated. This is performed using the full-potential linearized augmented plane wave (FP-LAPW) method.[1]
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is a critical aspect of DFT calculations. The Generalized Gradient Approximation (GGA) has been used to determine structural properties.[1] For more accurate band gap calculations, the Tran and Blaha modified Becke-Johnson potential (TB-mBJ) has been employed.[2]
-
Self-Consistent Field (SCF) Cycle: The calculations are performed iteratively until the total energy and charge density converge to a stable solution.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical flow of a first-principles computational study on the electronic structure of a crystalline material like cesium iodate.
Caption: Workflow for a first-principles study of CsIO3.
This guide provides a foundational understanding of the theoretical studies on cesium iodate's electronic structure. The presented data and methodologies offer valuable insights for researchers and scientists working on the development of new materials and technologies. The continued exploration of CsIO3 and its properties through computational and experimental approaches will be essential for unlocking its full potential.
References
An In-depth Technical Guide to the Study of Phase Transitions in Alkali Metal Iodates Under Pressure, with a Focus on Cesium Iodate Analogues
A Note on the Availability of Data for Cesium Iodate (B108269) (CsIO₃): Extensive searches of scientific literature and databases have revealed a significant scarcity of experimental and theoretical data specifically concerning the phase transitions of cesium iodate (CsIO₃) under high-pressure conditions. Therefore, this guide will provide a comprehensive overview of the methodologies and typical findings for closely related alkali metal iodates, such as potassium iodate (KIO₃), which serve as valuable analogues. The experimental protocols, data, and diagrams presented herein are based on studies of these analogous compounds and are intended to provide a framework for understanding the potential behavior of CsIO₃ under pressure.
Introduction to Phase Transitions in Alkali Metal Iodates
Alkali metal iodates (MIO₃, where M = Li, Na, K, Rb, Cs) are a class of materials that exhibit interesting structural diversity and physical properties under ambient and high-pressure conditions. The application of pressure is a powerful tool to probe the nature of chemical bonding and to induce structural phase transitions, leading to the formation of new polymorphs with potentially novel properties. These transitions are often characterized by changes in crystal symmetry, coordination number, and the electronic structure of the material.
Studies on compounds like potassium iodate (KIO₃) have shown that they undergo multiple pressure-induced structural phase transitions. These transformations are of fundamental interest in materials science and condensed matter physics.
Experimental Protocols for High-Pressure Studies
The investigation of phase transitions under pressure relies on a suite of specialized experimental techniques. The primary apparatus for generating high pressures in a controlled laboratory setting is the diamond anvil cell (DAC).
High-Pressure Generation: The Diamond Anvil Cell (DAC)
A diamond anvil cell is a device that uses two opposing diamonds to compress a sample held between their flattened tips (culets). The small culet size allows for the generation of extremely high pressures, often reaching tens or even hundreds of gigapascals.
-
Sample Loading: A small single crystal or powdered sample of the iodate is placed in a hole within a metal gasket, which is positioned between the two diamond anvils.
-
Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium (e.g., a methanol-ethanol mixture, silicone oil, or a noble gas like argon) is loaded into the sample chamber along with the sample.
-
Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-dependent shift of its fluorescence line, excited by a laser, is used to determine the pressure.
In-Situ Characterization Techniques
Once the sample is under pressure within the DAC, various analytical techniques can be employed to study its properties in-situ.
-
Raman Spectroscopy: This technique is highly sensitive to changes in the vibrational modes of a crystal lattice, which are often affected by phase transitions. A laser is focused on the sample through the diamond anvil, and the scattered light is collected and analyzed. The appearance of new Raman peaks, the disappearance of existing peaks, or discontinuities in the pressure-dependent shift of Raman frequencies are indicative of a phase transition.
-
X-ray Diffraction (XRD): Synchrotron X-ray sources are often used to perform XRD on samples within a DAC. The diffraction pattern provides direct information about the crystal structure. Changes in the diffraction pattern with increasing pressure, such as the appearance of new diffraction peaks, signify a structural phase transition. Analysis of the diffraction data allows for the determination of the crystal system, space group, and lattice parameters of the high-pressure phases.
Phase Transitions in Potassium Iodate (KIO₃): An Analogue for CsIO₃
As a case study, potassium iodate (KIO₃) has been shown to undergo at least two pressure-induced phase transitions at room temperature.[1] At ambient pressure, KIO₃ has a triclinic crystal structure.
Quantitative Data for KIO₃ Phase Transitions
The following table summarizes the observed phase transitions in KIO₃ under pressure.
| Transition | Transition Pressure (GPa) | Crystal System of High-Pressure Phase | Space Group of High-Pressure Phase |
| Phase I → Phase II | ~7 | Rhombohedral | R3 |
| Phase II → Phase III | ~14 | Unknown | - |
Data sourced from studies on potassium iodate and may not be representative of cesium iodate.[1]
Lattice Parameters of KIO₃ High-Pressure Phase II
The following table presents the lattice parameters for the rhombohedral phase of KIO₃ at a pressure of 8.7(1) GPa.
| Lattice Parameter | Value |
| a | 5.89(1) Å |
| α | 62.4(1)° |
Data sourced from studies on potassium iodate and may not be representative of cesium iodate.[1]
Visualizing Phase Transitions and Experimental Workflows
Generalized Phase Transition Pathway for an Alkali Metal Iodate
The following diagram illustrates a hypothetical sequence of phase transitions for an alkali metal iodate under increasing pressure, based on observations from KIO₃.
Caption: A representative phase transition sequence for an alkali metal iodate.
Experimental Workflow for High-Pressure Studies
The diagram below outlines the typical workflow for investigating the phase transitions of a material like an alkali metal iodate under high pressure.
Caption: A typical experimental workflow for high-pressure studies.
Conclusion and Future Outlook
While direct experimental data on the high-pressure behavior of cesium iodate remains elusive, the study of analogous alkali metal iodates provides a robust framework for anticipating its properties. The experimental techniques of diamond anvil cell technology coupled with in-situ Raman spectroscopy and X-ray diffraction are well-established for exploring such phase transitions. Future research, both experimental and computational, is necessary to elucidate the specific phase diagram and structural evolution of cesium iodate under pressure. Such studies would contribute to a more complete understanding of the systematic trends in the high-pressure behavior of the alkali metal iodate family.
References
Introduction to the CsIO3 compound family.
An In-depth Technical Guide to the CsIO3 Compound Family for Researchers and Scientists
Introduction to Cesium Iodate (B108269) (CsIO3)
Cesium iodate (CsIO3) is an inorganic compound that has garnered significant attention within the scientific community, particularly in the fields of materials science and nonlinear optics.[1] This is primarily due to its remarkable polymorphic nature and its excellent nonlinear optical (NLO) properties.[2] As a member of the broader iodate family, CsIO3 serves as a valuable material for frequency conversion applications, such as second-harmonic generation (SHG), and as a structural template for the synthesis of novel compounds with tailored properties.[3][4] This technical guide provides a comprehensive overview of the CsIO3 compound family, including its synthesis, crystal structures, physicochemical properties, and key experimental protocols relevant to its characterization and application.
Synthesis of Cesium Iodate Polymorphs
Cesium iodate can be synthesized through several methods, with the resulting polymorph often dependent on the specific reaction conditions. The most common methods include aqueous solution growth and hydrothermal synthesis.
Aqueous Solution Growth
A straightforward method for preparing CsIO3 involves the reaction of an aqueous solution of iodic acid (HIO3) with cesium carbonate (Cs2CO3).[5] The resulting cesium iodate precipitates from the solution and can be collected, washed, and dried. While specific parameters can be varied to influence crystal size and quality, a general protocol is as follows:
Experimental Protocol: Aqueous Synthesis of CsIO3
-
Precursor Preparation: Prepare aqueous solutions of iodic acid and cesium carbonate of known concentrations.
-
Reaction: Stoichiometrically mix the iodic acid and cesium carbonate solutions. The reaction proceeds as follows: 2HIO3 + Cs2CO3 → 2CsIO3 + H2O + CO2.
-
Crystallization: The solution is typically boiled to drive off CO2 and then allowed to cool slowly. Small cubic crystals of CsIO3 will separate from the solution upon cooling.[5]
-
Isolation and Purification: The precipitated crystals are collected by filtration, washed with cold deionized water to remove any unreacted precursors, and then dried in an oven at 100°C.[5]
Hydrothermal Synthesis
Hydrothermal synthesis is a powerful technique for producing high-quality single crystals of various materials, including complex iodates. This method involves carrying out the crystallization process in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave. For the CsIO3 family, this method is particularly useful for synthesizing specific polymorphs and more complex iodate compounds. A generalized protocol for the hydrothermal synthesis of a complex cesium-containing iodate, which can be adapted for CsIO3, is provided below.
Experimental Protocol: Hydrothermal Synthesis
-
Precursor Mixture: A mixture of starting reagents is prepared. For example, in the synthesis of the complex iodate Cs2Ce(IO3)6, cesium fluoride (B91410) (CsF), cerium(IV) oxide (CeO2), periodic acid (H5IO6), and iodic acid (HIO3) are used.[6] For CsIO3, appropriate cesium and iodate precursors would be chosen.
-
Autoclave Preparation: The precursor mixture is placed in a Teflon-lined stainless steel autoclave, and deionized water is added as the solvent.
-
Heating and Reaction: The sealed autoclave is placed in a programmable oven and heated to a specific temperature (e.g., 230°C for Cs2Ce(IO3)6) for a designated period (e.g., several days) to allow for the dissolution of reactants and subsequent crystallization of the product.[6]
-
Cooling and Product Recovery: The autoclave is slowly cooled to room temperature. The resulting crystals are then collected, washed with deionized water and ethanol, and dried.
Physicochemical Properties of CsIO3 Polymorphs
Cesium iodate is known to exist in at least three polymorphic forms: cubic, monoclinic, and rhombohedral.[2] These different crystal structures arise from different arrangements of the Cs+ and IO3- ions in the crystal lattice and result in distinct physical and chemical properties.[7] A summary of key quantitative data for the polymorphs is presented in the tables below.
General Properties
| Property | Value |
| Chemical Formula | CsIO3 |
| Molecular Weight | 307.8081 g/mol |
| Appearance | White crystalline solid |
| Density | 4.66 - 5.28 g/cm³ |
| Solubility in Water (24°C) | 2.6 g/100 mL |
Table 1: General Physicochemical Properties of Cesium Iodate.[1][5]
Crystallographic and Optical Properties of CsIO3 Polymorphs
| Property | Cubic (C) | Monoclinic (M) | Rhombohedral (R) |
| Crystal System | Cubic | Monoclinic | Rhombohedral |
| Space Group | Pm-3m | P21/n | R3m |
| Band Gap (eV) | Metallic Behavior | 4.00 (Direct) | 5.13 (Direct) |
| Nonlinear Optical Properties | Centrosymmetric (No SHG) | Noncentrosymmetric (SHG active) | Noncentrosymmetric (SHG active) |
Table 2: Comparison of Crystallographic and Electronic Properties of CsIO3 Polymorphs.[2]
Experimental Characterization of CsIO3
The characterization of CsIO3 polymorphs is crucial for understanding their structure-property relationships. Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a sample.
Powder X-ray Diffraction (PXRD) Workflow
The following diagram illustrates a typical experimental workflow for the characterization of CsIO3 powder samples using PXRD.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. Cesium iodate (13454-81-4) for sale [vulcanchem.com]
- 4. New layered nonlinear optical iodate Cs3Ta(IO3)8: topology-symmetry analysis and structure prediction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cesium Iodate in Second-Harmonic Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-harmonic generation (SHG) is a nonlinear optical process with significant applications in fields ranging from materials science to advanced biological imaging, a crucial aspect of modern drug development. The efficiency of SHG is highly dependent on the intrinsic properties of the nonlinear crystal used. Iodate-based crystals have emerged as a promising class of materials for frequency conversion due to their often non-centrosymmetric crystal structures, a prerequisite for second-order nonlinear optical phenomena like SHG.
This document provides detailed application notes and protocols for the use of Cesium Iodate (CsIO₃) as a potential material for second-harmonic generation. It is important to note that while theoretical calculations predict favorable nonlinear optical properties for specific polymorphs of CsIO₃, comprehensive experimental data on its SHG performance remains limited in publicly available literature. Therefore, the quantitative data presented herein is based on theoretical studies, and the experimental protocols are generalized from established procedures for characterizing similar iodate-based nonlinear optical crystals.
Theoretical Nonlinear Optical Properties of Cesium Iodate Polymorphs
Theoretical studies based on density functional theory (DFT) have been conducted to predict the structural, electronic, and optical properties of different crystalline forms (polymorphs) of Cesium Iodate. The non-centrosymmetric monoclinic (M) and rhombohedral (R) phases of CsIO₃ are predicted to exhibit piezoelectric and nonlinear optical properties.
Table 1: Theoretical Optical and Electronic Properties of Non-Centrosymmetric CsIO₃ Polymorphs
| Property | Monoclinic (M) Phase | Rhombohedral (R) Phase |
| Crystal System | Monoclinic | Rhombohedral |
| Space Group | P2₁ (Non-centrosymmetric) | R3 (Non-centrosymmetric) |
| Calculated Band Gap | 4.00 eV (Direct) | 5.13 eV (Direct) |
| Predicted NLO Activity | Yes | Yes |
Note: The data presented in this table is derived from theoretical calculations by Belhadj et al. and awaits full experimental verification.
The direct and wide band gaps of these polymorphs suggest good transparency in the visible and near-infrared regions, which is a critical requirement for SHG applications. The non-centrosymmetric nature of these predicted stable phases is a strong indicator of potential SHG activity.
Experimental Protocols
Due to the lack of specific published experimental protocols for CsIO₃, the following sections provide generalized procedures based on standard techniques for the synthesis and characterization of novel nonlinear optical crystals.
Protocol 1: Crystal Growth of Non-Centrosymmetric Cesium Iodate
The synthesis of high-quality, single crystals is the primary and most critical step for evaluating SHG properties. For iodates, hydrothermal and slow evaporation solution growth are common methods.
Objective: To synthesize single crystals of a non-centrosymmetric phase of Cesium Iodate.
Materials:
-
Cesium Carbonate (Cs₂CO₃) or Cesium Nitrate (CsNO₃)
-
Iodic Acid (HIO₃) or Iodine Pentoxide (I₂O₅)
-
Deionized Water
-
Hydrothermal Autoclave with Teflon liner
-
Crystallization dishes
-
pH meter
Methodology (Hydrothermal Synthesis):
-
Precursor Preparation: Prepare an aqueous solution of a soluble cesium salt (e.g., CsNO₃) and iodic acid. The molar ratio of Cs:I should be stoichiometric (1:1 for CsIO₃).
-
pH Adjustment: Carefully adjust the pH of the solution. The pH can influence the resulting crystal phase. A systematic variation of pH is recommended to explore the formation of different polymorphs.
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to a temperature in the range of 180-250 °C. The heating rate and dwell time should be optimized. A typical duration is 24-72 hours.
-
Cooling: Slowly cool the autoclave to room temperature. A slow cooling rate (e.g., 2-5 °C/hour) is crucial for the growth of large, high-quality crystals.
-
Crystal Recovery: Open the autoclave, and carefully collect the crystals. Wash them with deionized water and ethanol, and then dry them in air.
Methodology (Solution Growth by Slow Evaporation):
-
Saturated Solution Preparation: Prepare a saturated aqueous solution of Cesium Iodate at a slightly elevated temperature (e.g., 40-50 °C).
-
Filtration: Filter the saturated solution to remove any impurities.
-
Crystallization: Transfer the filtered solution to a clean crystallization dish and cover it with a perforated lid to allow for slow evaporation.
-
Incubation: Place the dish in a constant temperature environment, free from vibrations.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Single crystals will nucleate and grow in the solution.
-
Harvesting: Once crystals of sufficient size are formed, carefully remove them from the solution and dry them.
Diagram 1: Experimental Workflow for Crystal Growth
A generalized workflow for the synthesis of Cesium Iodate crystals.
Protocol 2: Kurtz-Perry Powder Technique for SHG Efficiency Screening
The Kurtz-Perry powder technique is a rapid and effective method for screening new materials for their SHG efficiency.[1]
Objective: To perform a preliminary assessment of the second-harmonic generation efficiency of synthesized Cesium Iodate powder.
Materials:
-
Synthesized Cesium Iodate crystals
-
Agate mortar and pestle
-
Sieves for particle size selection (e.g., 25-45 µm, 45-63 µm, 63-90 µm)
-
Microscope slides or sample holder
-
Reference material with known SHG efficiency (e.g., KDP or quartz powder of the same particle size)
-
Pulsed Nd:YAG laser (1064 nm)
-
Photomultiplier tube (PMT) or a suitable photodetector
-
Optical filters (to block the fundamental wavelength and pass the second harmonic at 532 nm)
-
Oscilloscope
Methodology:
-
Sample Preparation: Grind the synthesized CsIO₃ crystals into a fine powder using an agate mortar and pestle.
-
Particle Size Selection: Sieve the powder to obtain different particle size ranges. This is important as the SHG intensity can be phase-matching dependent on the particle size.
-
Sample Mounting: Pack the sieved powder into a sample holder (e.g., a thin capillary tube or between two glass slides) to a uniform density. Prepare a reference sample of KDP or quartz with the same particle size and in the same holder.
-
Optical Setup:
-
Align the pulsed Nd:YAG laser to irradiate the sample.
-
Place the sample at the focal point of a lens to maximize the power density.
-
Position the photodetector to collect the light transmitted through the sample.
-
Place the optical filters in front of the detector to ensure that only the 532 nm SHG signal is measured.
-
-
Data Acquisition:
-
Irradiate the CsIO₃ sample with the laser and measure the intensity of the 532 nm light using the photodetector and oscilloscope.
-
Without changing the laser power or optical alignment, replace the sample with the reference material (KDP) and measure the SHG intensity.
-
-
Analysis: Compare the SHG signal intensity from the CsIO₃ sample to that of the reference material. The relative SHG efficiency can be estimated as a multiple of the reference (e.g., 0.5 x KDP, 2 x KDP).
Diagram 2: Kurtz-Perry SHG Measurement Setup
A schematic of the Kurtz-Perry powder SHG measurement setup.
Protocol 3: Phase-Matching Angle Measurement
For a promising material, determining the phase-matching angles is crucial for fabricating correctly oriented crystals for devices.
Objective: To measure the angle-dependent SHG intensity and determine the phase-matching angles of a CsIO₃ single crystal.
Materials:
-
High-quality single crystal of CsIO₃
-
Goniometer or a precision rotation stage
-
Pulsed laser source (e.g., Nd:YAG at 1064 nm or a tunable laser)
-
Polarizers to control the input and analyze the output polarization
-
Photodetector
-
Data acquisition system
Methodology:
-
Crystal Orientation and Mounting:
-
Orient the single crystal using X-ray diffraction to identify the crystallographic axes.
-
Mount the crystal on a goniometer that allows for precise rotation.
-
-
Optical Alignment:
-
Direct the laser beam through a polarizer to set the desired input polarization (ordinary or extraordinary).
-
The beam should be incident on the crystal mounted on the goniometer.
-
Place an analyzer after the crystal to select the desired output SHG polarization.
-
Position the photodetector after the analyzer to measure the SHG intensity.
-
-
Angle Tuning:
-
Rotate the crystal in small, precise steps using the goniometer.
-
At each angular position, record the intensity of the SHG signal.
-
-
Data Analysis:
-
Plot the SHG intensity as a function of the rotation angle.
-
The angles at which the SHG intensity is maximum correspond to the phase-matching angles for the specific input and output polarizations (Type I or Type II phase-matching).[2]
-
Diagram 3: Phase-Matching in a Nonlinear Crystal
The principle of phase-matching for efficient SHG.
Conclusion
Cesium Iodate, particularly in its predicted non-centrosymmetric polymorphs, presents a compelling case for investigation as a second-harmonic generation material. The theoretical predictions of wide, direct band gaps are promising for applications requiring transparency in the visible and near-IR spectra. However, a critical need exists for experimental validation of these theoretical findings. The protocols outlined in this document provide a systematic framework for the synthesis of high-quality CsIO₃ crystals and the subsequent characterization of their nonlinear optical properties. Successful experimental verification would position Cesium Iodate as a valuable addition to the library of nonlinear optical materials available to researchers in materials science, photonics, and advanced biomedical imaging for drug development.
References
Application Notes and Protocols for Cesium Iodide in X-ray Imaging
A Note on Cesium Iodate (B108269): Extensive research has revealed no significant application of cesium iodate (CsIO₃) in the field of X-ray imaging. The scientific literature and commercial applications predominantly focus on cesium iodide (CsI) , a related but chemically distinct compound, as a key material. It is highly probable that inquiries regarding the use of "cesium iodate" in this context are intended to refer to cesium iodide. Therefore, these application notes will detail the use of cesium iodide in X-ray imaging.
Introduction to Cesium Iodide in X-ray Imaging
Cesium iodide (CsI) is a high-performance inorganic scintillator material crucial for modern X-ray imaging technologies.[1][2] Its primary function is to convert high-energy X-ray photons into visible light, which can then be captured by a photodetector to form a digital image.[1] Due to its high density and atomic number, CsI offers excellent X-ray stopping power, making it highly efficient for medical diagnostics, industrial inspection, and scientific research.[3]
Cesium iodide's versatility is enhanced through doping with activators like Thallium (Tl) or Sodium (Na), which modifies its scintillation properties to suit different applications.[4] It is commonly used in digital radiography (DR) flat-panel detectors and fluoroscopy equipment.[5][6]
Quantitative Data: Properties of Cesium Iodide Scintillators
The properties of cesium iodide can be tailored by doping. The most common variants are Thallium-doped CsI(Tl), Sodium-doped CsI(Na), and undoped (pure) CsI.
| Property | CsI(Tl) | CsI(Na) | Pure CsI |
| Density | 4.51 g/cm³ | 4.51 g/cm³ | 4.51 g/cm³ |
| Effective Atomic Number | 54 | 54 | 54 |
| Peak Emission Wavelength | 550 nm | 420 nm | 315 nm |
| Light Yield | 54,000 photons/MeV | 85% of NaI(Tl) | 4,000 photons/MeV (5% of NaI(Tl)) |
| Primary Decay Time | ~1000 ns (with slower components) | 630 ns | 16 ns |
| Refractive Index | 1.79 @ 550 nm | 1.84 @ 420 nm | 1.95 @ 315 nm |
| Hygroscopicity | Slightly Hygroscopic | Hygroscopic | Slightly Hygroscopic |
| Key Advantage | High light output, well-matched to photodiodes. | High light output. | Fast decay time for timing applications. |
Data compiled from multiple sources.[3][4][7]
Signaling Pathways and Experimental Workflows
Mechanism of Scintillation in Doped Cesium Iodide
The following diagram illustrates the indirect conversion process where X-rays are converted into a digital signal using a CsI scintillator.
Caption: Indirect X-ray to digital image conversion workflow.
Fabrication of Microcolumnar CsI:Tl Scintillator Films
A key innovation in CsI technology is the growth of the scintillator as microcolumns.[8] This structure acts as a light guide, channeling the scintillation light towards the photodetector and minimizing lateral spread, which significantly improves spatial resolution.[2][9]
Caption: Workflow for vapor deposition of microcolumnar CsI films.
Experimental Protocols
Protocol 1: Synthesis of Cesium Iodide Nanocrystals via Hot-Injection
This protocol describes a wet chemical synthesis route for producing CsI nanocrystals, which may have applications as advanced nanoscintillators.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Germanium iodide (GeI₂)
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Oleylamine (OAm)
-
Argon gas supply
-
Standard Schlenk line equipment
-
Heating mantle, stirrer, and temperature controller
-
Centrifuge
Methodology:
-
Precursor Preparation:
-
Prepare a GeI₂ precursor solution by dissolving 0.01 g of GeI₂ in a mixture of 2 mL ODE, 0.2 mL OA, and 0.2 mL OAm in a vial under an Argon atmosphere. Heat the mixture to 100°C to ensure complete dissolution.
-
-
Reaction Setup:
-
In a 100 mL three-neck flask, combine 3 mL ODE, 0.1 mL OA, and 0.015 g Cs₂CO₃.
-
Attach the flask to a Schlenk line and place it under vacuum at 110°C for 1 hour to remove water and oxygen.
-
-
Synthesis:
-
After degassing, switch to an Argon atmosphere and raise the temperature to 180°C.
-
Swiftly inject the prepared GeI₂ precursor solution into the hot reaction mixture.
-
Allow the reaction to proceed for 5 minutes.
-
-
Quenching and Purification:
-
After 5 minutes, rapidly cool the reaction mixture using a water bath to quench the reaction and promote nanocrystal formation.
-
The resulting CsI nanocrystals can be purified by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation.
-
(This protocol is adapted from a described wet chemical synthesis route.[10])
Protocol 2: Performance Evaluation of a CsI-based X-ray Detector
This protocol outlines the methodology for measuring key performance metrics of an X-ray imaging detector incorporating a CsI scintillator.
Equipment:
-
X-ray source with adjustable kVp and mAs settings.
-
CsI scintillator coupled to a CMOS or CCD optical sensor.
-
Lead-edge test tool for Modulation Transfer Function (MTF) measurement.
-
Data acquisition and analysis software.
Methodology:
-
Modulation Transfer Function (MTF) Measurement:
-
Acquire an image of the lead-edge test tool placed at a slight angle to the detector pixel rows/columns.
-
From the image, generate an oversampled edge spread function (ESF).
-
Differentiate the ESF to obtain the line spread function (LSF).
-
Perform a Fourier transform of the LSF to calculate the presampling MTF, which describes the spatial resolution of the detector.
-
-
Noise Power Spectrum (NPS) Measurement:
-
Acquire a series of flat-field images (uniform exposure) at a clinically relevant dose.
-
For each image, select a central region of interest (ROI).
-
Calculate the two-dimensional NPS by performing a 2D Fourier transform on the ROI data and averaging the results from all images. The NPS describes the noise characteristics of the system.
-
-
Detective Quantum Efficiency (DQE) Calculation:
-
The DQE, a measure of the detector's signal-to-noise ratio performance, is calculated using the measured MTF and NPS, along with the incident X-ray quantum fluence (Φ).
-
The formula is: DQE(f) = (MTF(f)²) / (Φ * NPS(f))
-
The DQE is a function of spatial frequency (f) and provides a comprehensive measure of the detector's imaging performance.
-
(This protocol is based on standard methodologies for X-ray detector characterization.[5])
Logical Relationships in X-ray Detection
The choice of scintillator material and detector design (indirect vs. direct conversion) significantly impacts image quality. Cesium iodide is used in indirect conversion detectors.
Caption: Comparison of indirect and direct X-ray conversion methods.
References
- 1. nbinno.com [nbinno.com]
- 2. Caesium Iodide for X-Ray Imaging [scintacor.com]
- 3. CsI - Cesium Iodide Scintillator Crystal | Advatech UK [advatech-uk.co.uk]
- 4. CsI Cesium Iodide | Luxium Solutions [luxiumsolutions.com]
- 5. xraydr.com [xraydr.com]
- 6. Caesium iodide - Wikipedia [en.wikipedia.org]
- 7. (CsI) Cesium Iodide Scintillation Detectors | Berkeley Nucleonics [berkeleynucleonics.com]
- 8. rmdinc.com [rmdinc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] X-ray imaging performance of structured cesium iodide scintillators. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Cesium Iodate as a Structural Template for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cesium iodate (B108269) (CsIO₃) serves as a versatile structural template, or "maternal structure," for the synthesis of novel inorganic compounds with significant potential in materials science.[1] Its inherent structural features can be systematically modified through ion substitution and introduction under hydrothermal conditions to generate new derivatives with unique and often desirable properties, such as non-linear optical (NLO) activity.[1] This document provides detailed application notes and experimental protocols for utilizing cesium iodate as a template for the synthesis of new functional materials.
Data Presentation
Crystallographic and Performance Data of CsIO₃ and its Derivatives
The following table summarizes key quantitative data for cesium iodate and novel compounds synthesized using it as a structural template. This allows for a clear comparison of their structural and functional properties.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Second Harmonic Generation (SHG) Effect (vs. KDP) | Band Gap (eV) | Laser Damage Threshold (vs. AgGaS₂) |
| CsIO₃ | Trigonal | R3m | 8.087(3) | 8.087(3) | 8.087(3) | 120 | 15 | 4.2 | 15 |
| CsIO₂F₂ | Orthorhombic | Pca2₁ | 8.868(3) | 7.498(3) | 13.790(13) | 90 | 3 | 4.5 | 20 |
| Cs₃(IO₂F₂)₃•H₂O | - | - | - | - | - | - | - | - | - |
| Cs(IO₂F₂)₂•H₅O₂ | Monoclinic | P 1 2₁/c 1 | 4.476(4) | 7.968(8) | 13.79(13) | 90.11(11) | - | - | - |
| Cs₂Ce(IO₃)₆[2] | Monoclinic | C2/c | 14.0652(3) | 8.1890(2) | 17.7211(4) | 103.601(2) | - | - | - |
| Cs₅--INVALID-LINK--₂[3][4] | Monoclinic | P2₁/c | - | - | - | - | - | - | - |
Data for CsIO₃, CsIO₂F₂, Cs₃(IO₂F₂)₃•H₂O sourced from[1]. Data for Cs(IO₂F₂)₂•H₅O₂ sourced from. Data for Cs₂Ce(IO₃)₆ sourced from[2]. Data for Cs₅--INVALID-LINK--₂ sourced from[3][4].
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of CsIO₃ Derivatives
This protocol details the method for synthesizing novel cesium iodate derivatives by introducing fluoride (B91410) ions under hydrothermal conditions.[1]
Materials:
-
Cesium Iodate (CsIO₃)
-
Hydrofluoric Acid (HF, 40%)
-
Distilled Water
-
PTFE-lined stainless steel autoclave (23 mL capacity)
Procedure:
-
Combine 0.5 g of CsIO₃ with 2 mL of distilled water and 1 mL of 40% HF in a 23 mL PTFE-lined stainless steel autoclave.
-
Seal the autoclave and heat to 220°C over a period of 10 hours.
-
Maintain the temperature at 220°C for 72 hours.
-
Cool the autoclave to room temperature over a period of 24 hours.
-
Filter the resulting crystalline products, wash with distilled water, and air dry.
-
Separate the different crystalline products (e.g., CsIO₂F₂, Cs₃(IO₂F₂)₃•H₂O, and Cs(IO₂F₂)₂•H₅O₂) manually for characterization.
Protocol 2: Hydrothermal Synthesis of Cs₅Sc₂(IO₃)₉₂
This protocol describes the synthesis of a complex scandium iodate framework using cesium carbonate and iodine pentoxide.[3]
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Cesium carbonate (Cs₂CO₃)
-
Iodine pentoxide (I₂O₅)
-
Distilled Water
-
PTFE-lined stainless steel pressure vessel (30 mL capacity)
Procedure:
-
Prepare a mixture of Sc₂O₃, Cs₂CO₃, and I₂O₅ in a molar ratio of 1:4:8. This corresponds to a mass ratio of approximately 0.5 g Sc₂O₃, 2 g Cs₂CO₃, and 4 g I₂O₅.[3]
-
Dissolve the mixture in 10 mL of distilled water.
-
Transfer the solution to a 30 mL PTFE-lined stainless steel pressure vessel and seal it hermetically.
-
Heat the vessel to 553 K (280°C) and maintain this temperature for 7 days.
-
Cool the vessel to room temperature over a 24-hour period.
-
Isolate the transparent single crystals of Cs₅--INVALID-LINK--₂ for subsequent analysis.[3]
Protocol 3: Hydrothermal Synthesis of Cs₂Ce(IO₃)₆
This protocol outlines the synthesis of a novel cesium cerium(IV) iodate.[2]
Materials:
-
Cesium fluoride (CsF)
-
Cerium(IV) oxide (CeO₂)
-
Periodic acid (H₅IO₆)
-
Iodic acid (HIO₃)
-
Distilled Water
-
PTFE-lined stainless steel autoclave
Procedure:
-
Combine the starting reagents CsF, CeO₂, H₅IO₆, and HIO₃ in a PTFE-lined stainless steel autoclave.
-
Add distilled water to the mixture.
-
Seal the autoclave and heat to 230°C.
-
Maintain the temperature for a specified duration to allow for crystal growth.
-
Cool the autoclave to room temperature.
-
Isolate the single crystals of Cs₂Ce(IO₃)₆ for characterization.[2]
Visualizations
Logical Relationship: Synthesis of CsIO₃ Derivatives
This diagram illustrates the logical progression from the maternal structure of CsIO₃ to its various derivatives through the introduction of different chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure of a New Iodate Cs5[Sc2(IO3)9](IO3)2 with a Complex Framework Based on the Condensation of [Sc(… [ouci.dntb.gov.ua]
Application Notes and Protocols for Growing Single Crystals of Cesium Iodate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for growing single crystals of cesium iodate (B108269) (CsIO₃), a material of interest for its nonlinear optical properties. The following sections outline the necessary materials, equipment, and step-by-step procedures for the successful cultivation of these crystals from an aqueous solution.
I. Introduction
Cesium iodate (CsIO₃) is an inorganic compound that crystallizes in several polymorphic forms, including monoclinic and rhombohedral structures.[1] Its non-centrosymmetric crystal structure is a key attribute for applications in nonlinear optics. This protocol details a solution-based method for growing single crystals of cesium iodate, which is accessible in a standard laboratory setting.
II. Physicochemical Data of Cesium Iodate
A summary of the essential quantitative data for cesium iodate is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | CsIO₃ |
| Molecular Weight | 307.81 g/mol |
| Appearance | White crystalline solid |
| Crystal System | Monoclinic, Rhombohedral, Cubic (polymorphic) |
| Density | 4.66 - 5.28 g/cm³ |
| Water Solubility | 2.6 g/100 mL at 24°C |
| CAS Number | 13454-81-4 |
III. Experimental Protocol: Slow Cooling Method
This protocol describes the growth of cesium iodate single crystals from a saturated aqueous solution using a slow cooling technique. This method relies on the principle that the solubility of cesium iodate in water decreases as the temperature is slowly lowered, leading to the formation of single crystals.
A. Materials and Equipment
-
Materials:
-
Cesium Iodate (CsIO₃) powder, high purity (99.9% or better)
-
Deionized water
-
Acetone (for cleaning)
-
-
Equipment:
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Magnetic stirrer with heating plate
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Crystallization dish or beaker
-
Watch glass or petri dish (to cover the crystallization vessel)
-
Filter paper and funnel
-
Spatula and weighing paper
-
Programmable temperature controller or a well-insulated container (e.g., Dewar flask)
-
Nylon thread or fine fishing line
-
Tweezers
-
B. Procedure
-
Preparation of the Saturated Solution:
-
Based on the solubility of CsIO₃ (2.6 g/100 mL at 24°C), calculate the amount of cesium iodate needed to create a slightly supersaturated solution at an elevated temperature (e.g., 50°C). It is advisable to start with a concentration slightly above the room temperature saturation point to ensure crystal growth upon cooling.
-
Heat 100 mL of deionized water in a beaker on a hot plate with magnetic stirring.
-
Gradually add the calculated amount of cesium iodate powder to the heated water while stirring continuously until it is completely dissolved.
-
Once dissolved, turn off the heat and allow the solution to cool slightly. Filter the warm solution through filter paper to remove any undissolved impurities.
-
-
Seed Crystal Formation:
-
Pour a small amount of the filtered, saturated solution into a petri dish and cover it loosely.
-
Allow the solvent to evaporate slowly over 24-48 hours at room temperature.
-
Small seed crystals should form at the bottom of the dish.
-
Carefully select a few well-formed, transparent seed crystals using tweezers.
-
-
Crystal Growth:
-
Gently tie a selected seed crystal to a nylon thread.
-
Suspend the seed crystal in the center of the beaker containing the remaining saturated solution, ensuring it is fully submerged and not touching the sides or bottom of the container.
-
Cover the beaker with a watch glass to prevent rapid evaporation and contamination.
-
Place the entire setup in a location where the temperature can be controlled and lowered slowly. A programmable temperature controller is ideal. If unavailable, a large, insulated container can be used to slow the rate of cooling.
-
Set the initial temperature to be slightly below the saturation temperature of the solution.
-
Program the temperature to decrease at a very slow rate, for example, 0.1-0.5°C per day. A slower cooling rate generally results in higher quality and larger crystals.
-
Monitor the crystal growth over several days to weeks.
-
-
Harvesting and Drying:
-
Once the crystal has reached the desired size, or when the solution has cooled to room temperature, carefully remove the crystal from the solution.
-
Gently blot the crystal with a lint-free tissue to remove excess solution.
-
Wash the crystal briefly with a solvent in which cesium iodate is insoluble, if necessary, to remove any surface impurities.
-
Allow the crystal to air dry in a dust-free environment.
-
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the growth of cesium iodate single crystals using the slow cooling method.
Caption: Workflow for Cesium Iodate Single Crystal Growth.
B. Key Parameter Relationships in Crystal Growth
This diagram shows the logical relationships between key parameters that influence the quality of the final crystal.
References
Application Notes and Protocols for Thallium Doping of Cesium Iodide Scintillators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallium-doped Cesium Iodide (CsI(Tl)) is a premier scintillation material renowned for its high light yield and excellent energy resolution.[1] These properties make it an indispensable tool in various applications, including medical imaging, high-energy physics, and security screening.[1] The performance of CsI(Tl) scintillators is intrinsically linked to the method of thallium doping and the resulting crystal quality. This document provides detailed application notes and experimental protocols for the primary methods of incorporating thallium into cesium iodide crystals.
The luminescence of CsI(Tl) is centered at approximately 550 nm, which is well-matched with the spectral sensitivity of silicon photodiodes, enabling the fabrication of compact and efficient radiation detectors.[2][3] The doping process creates activator sites within the CsI crystal lattice, which are crucial for the efficient conversion of ionizing radiation into visible light.[4]
Quantitative Data Summary
The choice of doping method significantly influences the key performance parameters of CsI(Tl) scintillators. The following table summarizes quantitative data from various studies, offering a comparative overview of different doping techniques and their impact on thallium concentration, light yield, energy resolution, and decay time.
| Doping Method | Thallium Concentration (mol%) | Light Yield (photons/MeV) | Energy Resolution (%) @ 662 keV | Decay Time (µs) | Reference |
| Bridgman | 0.02 | - | 7.6 | - | [2][5] |
| Bridgman | 0.06 | - | 7.6 | - | [6] |
| Bridgman | - | - | 4.8 | - | [7][8] |
| Bridgman | - | - | < 8 | - | |
| Czochralski | - | - | - | - | [9] |
| Physical Vapor Deposition | - | - | - | - | - |
| Solution Growth | 0.01467 | 119,000 ± 6,000 | - | ~0.535 | - |
Scintillation Mechanism in CsI(Tl)
The scintillation process in thallium-doped cesium iodide involves a series of energy transfer steps, ultimately leading to the emission of visible light. The thallium dopant plays a critical role as a luminescence center.
Caption: Energy transfer and scintillation pathway in CsI(Tl).
Experimental Protocols
Detailed methodologies for the key doping techniques are provided below. These protocols are synthesized from multiple sources to represent a comprehensive guide.
Bridgman Method
The Bridgman technique is a widely used method for growing large, high-quality single crystals from a melt.[10]
Caption: Workflow for the Bridgman growth of CsI(Tl) crystals.
-
Material Preparation:
-
Start with high-purity (e.g., 99.999%) cesium iodide (CsI) and thallium iodide (TlI) powders.
-
Calculate the required amounts of CsI and TlI to achieve the desired thallium doping concentration (e.g., 0.02 to 0.1 mol%).
-
Thoroughly mix the powders in a clean, dry environment to ensure homogeneous distribution of the dopant.
-
Perform a vacuum dehydration and drying step to remove any moisture, which can be detrimental to crystal quality. This is typically done by heating the mixture under vacuum (e.g., at 200°C).
-
-
Crucible Preparation and Sealing:
-
Select a suitable crucible, such as high-purity quartz or glassy carbon. The crucible should have a conical or pointed bottom to promote single-crystal nucleation.[2]
-
Thoroughly clean and dry the crucible. For quartz crucibles, a carbon coating may be applied to the inner surface to prevent the crystal from sticking.
-
Load the dried powder mixture into the crucible.
-
Seal the crucible under a high vacuum to prevent contamination during crystal growth.
-
-
Crystal Growth:
-
Place the sealed crucible in a vertical Bridgman furnace, which has distinct hot and cold zones.
-
Heat the furnace to a temperature above the melting point of CsI (approximately 621°C), for instance, to 630-800°C, to ensure complete melting of the charge.[2]
-
Allow the melt to homogenize for several hours.
-
Initiate crystal growth by slowly lowering the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-3 mm/hour).[2] A temperature gradient of around 30°C/cm is maintained at the growth interface.
-
The crystal will start to solidify from the bottom up. The slow lowering rate is crucial for the growth of a high-quality single crystal.
-
-
Post-Growth Processing:
-
Once the entire melt has solidified, cool the crystal down to room temperature at a controlled rate to avoid thermal stress and cracking.
-
Carefully extract the grown crystal from the crucible.
-
Cut and polish the crystal to the desired dimensions for its intended application.
-
Characterize the scintillation properties, including light yield, energy resolution, and decay time.
-
Czochralski Method (Generalized Protocol)
The Czochralski method is another melt-growth technique capable of producing large, high-quality single crystals.[4] While less commonly detailed for CsI(Tl) in readily available literature, the general principles can be adapted.
Caption: Generalized workflow for the Czochralski growth of CsI(Tl).
-
Melt Preparation:
-
High-purity CsI and TlI are placed in a crucible (e.g., quartz) and heated in a Czochralski furnace to a temperature slightly above the melting point of CsI.
-
The atmosphere within the furnace is typically inert (e.g., argon) to prevent oxidation.
-
-
Crystal Pulling:
-
A seed crystal of CsI with a specific crystallographic orientation is mounted on a pull rod.
-
The seed crystal is lowered until it just touches the surface of the melt.[7]
-
The seed is then slowly pulled upwards while being rotated.[7]
-
As the seed is pulled, the molten material solidifies onto it, and the single crystal grows.
-
-
Growth Control:
-
The diameter of the growing crystal is controlled by carefully adjusting the pulling rate and the melt temperature.
-
Precise control of these parameters is essential for growing a crystal with a uniform diameter and high quality.
-
-
Post-Growth Processing:
-
After the desired length of the crystal is grown, it is slowly withdrawn from the melt and cooled to room temperature.
-
The crystal is then cut and polished for characterization and use.
-
Physical Vapor Deposition (PVD) - Thermal Evaporation
PVD techniques are used to deposit thin films of CsI(Tl) onto a substrate.[3] Thermal evaporation is a common PVD method.
Caption: Workflow for Physical Vapor Deposition of CsI(Tl) thin films.
-
System Preparation:
-
Place the CsI:Tl source material in a high-temperature evaporation boat (e.g., tungsten or tantalum).
-
Mount the desired substrate (e.g., silicon wafer, glass) in a holder within a vacuum deposition chamber.
-
Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules.[4]
-
-
Deposition:
-
Pass a high electrical current through the evaporation boat to heat it resistively.[9]
-
The CsI:Tl source material will heat up and begin to evaporate or sublimate.
-
The vaporized material travels in a straight line and condenses on the cooler substrate, forming a thin film.
-
The thickness of the deposited film is monitored in real-time using a quartz crystal microbalance or other thickness monitor.
-
-
Post-Deposition:
-
Once the desired film thickness is achieved, the heating is stopped.
-
The system is allowed to cool down before venting the chamber to atmospheric pressure.
-
The substrate with the deposited CsI(Tl) thin film is then removed for characterization.
-
Conclusion
The selection of a thallium doping method for cesium iodide scintillators depends on the specific requirements of the application, such as the desired crystal size, film thickness, and performance characteristics. The Bridgman and Czochralski methods are suitable for producing large, bulk single crystals with excellent scintillation properties. Physical vapor deposition techniques, such as thermal evaporation, are ideal for creating thin-film scintillators used in imaging applications where high spatial resolution is critical. The detailed protocols and comparative data presented in these application notes provide a valuable resource for researchers and scientists working with CsI(Tl) scintillators.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. vaccoat.com [vaccoat.com]
- 8. Czochralski method - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. inc42.com [inc42.com]
Application Notes and Protocols for Radioactive Iodine Capture
Topic: The Role of Iodine Species in Radioactive Waste and Methodologies for Their Capture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radioactive isotopes of iodine, particularly Iodine-129 (a long-lived fission product) and Iodine-131 (used in medical applications), are of significant concern in nuclear waste management and environmental protection.[1][2][3] Their high mobility in groundwater and propensity to accumulate in the thyroid gland necessitate their effective removal from waste streams.[3]
A common misconception involves the use of cesium iodate (B108269) (CsIO₃) for radioactive iodine capture. This document clarifies that cesium iodate is not a sorbent material for this purpose. Instead, it is a stable compound of cesium and iodate. Radioactive waste streams can contain both radioactive cesium (e.g., ¹³⁷Cs) and radioactive iodine, which exists in various chemical forms, primarily as iodide (I⁻) and iodate (IO₃⁻).[1] The challenge lies in the selective capture of these different iodine species.
This application note provides an overview of the chemical forms of iodine in radioactive waste, summarizes the properties of relevant cesium compounds, and details experimental protocols for the capture of radioactive iodate using appropriate sorbent materials.
Physicochemical Properties of Cesium Iodate and Cesium Iodide
Understanding the properties of related compounds such as cesium iodate and cesium iodide is crucial for comprehending their behavior in aqueous environments. Cesium iodide is often a primary chemical form of iodine released in nuclear accidents, while cesium iodate represents a different speciation.[4]
| Property | Cesium Iodate (CsIO₃) | Cesium Iodide (CsI) |
| Molecular Formula | CsIO₃ | CsI |
| Molecular Weight | 307.81 g/mol [5][6] | 259.81 g/mol [7][8] |
| Appearance | White crystalline solid[9] | White crystalline solid[7][8] |
| Density | 4.66 - 5.28 g/cm³[9] | 4.51 g/cm³[10] |
| Melting Point | Decomposes | 626 °C[7][8] |
| Boiling Point | Not applicable | 1280 °C[7][8] |
| Water Solubility | 2.6 g/100 mL (at 24°C)[9] | 848 g/L (at 25°C) |
Table 1: Comparative properties of Cesium Iodate and Cesium Iodide.
The low solubility of cesium iodate contrasts sharply with the high solubility of cesium iodide, indicating that their behavior and mobility in aqueous systems are vastly different.
Performance of Sorbent Materials for Iodine Species Capture
A variety of materials have been investigated for the capture of iodide and iodate from aqueous solutions. The performance of these materials is typically evaluated based on their adsorption capacity and distribution coefficient (Kd).
| Sorbent Material | Target Species | Adsorption Capacity (mg/g) | Distribution Coefficient (Kd) (mL/g) | Reference Conditions |
| Porous Biochar-Confined Nano-Cu₂O/Cu⁰ | Iodide (I⁻) | 86.8 | ~18 times greater than for Cl⁻ | pH = 7.0 ± 0.2[11] |
| Porous Biochar-Confined Nano-Cu₂O/Cu⁰ | Iodate (IO₃⁻) | 43.1 | ~8 times greater than for Cl⁻ | pH = 7.0 ± 0.2[11] |
| Amide Functionalized Covalent Organic Frameworks (COFamides) | Iodine (I₂) | > 6500 (650 wt%) | Not Reported | From aqueous solution with concentrations as low as 50 ppm[12] |
| Dithiocarbamate-Based Organic Polymer (DTC-OP2) | Iodine (I₂) | 915.19 (from cyclohexane) | Not Reported | Uptake within 5 seconds[13] |
| Dithiocarbamate-Based Organic Polymer (DTC-OP2) | Triiodide (I₃⁻) | 1250 (from water) | Not Reported | Uptake within 30 seconds[13] |
| Ion-Exchange Resins | Iodine (species not specified) | 1.47 - 1.70 µg/g | 189.9 - 227.0 | Hanford groundwater[14] |
| Activated Carbons | Iodine (converted to iodide) | 2.75 - 5.90 µg/g | 536.3 - 2979.6 | Hanford groundwater[14] |
Table 2: Performance data for various sorbent materials in the capture of iodine species.
Experimental Protocol: Batch Adsorption of Iodate from Aqueous Solution
This protocol describes a general procedure for evaluating the performance of a sorbent material for the capture of iodate (IO₃⁻) from an aqueous solution in a batch experiment.
Materials:
-
Sorbent material (e.g., porous biochar-confined nano-Cu₂O/Cu⁰)
-
Sodium iodate (NaIO₃) stock solution (non-radioactive surrogate)
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Centrifuge tubes or flasks
-
Orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for measuring iodate concentration (e.g., UV-Vis Spectrophotometer, Ion Chromatograph)
Procedure:
-
Preparation of Iodate Solutions: Prepare a series of iodate solutions of varying concentrations by diluting the NaIO₃ stock solution with deionized water. The concentration range should be relevant to the expected experimental conditions.
-
Adsorption Experiment: a. Accurately weigh a specific amount of the sorbent material and place it into a series of centrifuge tubes or flasks. b. Add a known volume of the prepared iodate solution to each tube, resulting in a specific solid-to-liquid ratio (e.g., 1 g/L). c. Adjust the pH of the solutions to the desired value using the pH adjustment solutions. d. Secure the tubes on an orbital shaker and agitate at a constant speed and temperature for a predetermined contact time to reach equilibrium. Kinetic studies can be performed by taking samples at different time intervals.
-
Sample Collection and Analysis: a. After the specified contact time, separate the solid sorbent from the solution by centrifugation or filtration using a syringe filter. b. Measure the final concentration of iodate in the supernatant using a suitable analytical technique.
-
Data Analysis: a. Calculate the amount of iodate adsorbed per unit mass of the sorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
- C₀ is the initial iodate concentration (mg/L)
- Cₑ is the equilibrium iodate concentration (mg/L)
- V is the volume of the solution (L)
- m is the mass of the sorbent (g) b. Calculate the distribution coefficient (Kd, in mL/g) using the following equation: Kd = [(C₀ - Cₑ) / Cₑ] * (V / m)
Visualizations
References
- 1. Iodine | Radiation Protection | US EPA [energybc.ca]
- 2. epa.gov [epa.gov]
- 3. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 4. Iodine chemical forms in LWR severe accidents [inis.iaea.org]
- 5. CESIUM IODATE | 13454-81-4 [chemicalbook.com]
- 6. Iodic acid (HIO3), cesium salt (1:1) | CsIO3 | CID 23674422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WebElements Periodic Table » Caesium » caesium iodide [winter.group.shef.ac.uk]
- 8. WebElements Periodic Table » Caesium » caesium iodide [webelements.com]
- 9. Cesium iodate (13454-81-4) for sale [vulcanchem.com]
- 10. pdg.lbl.gov [pdg.lbl.gov]
- 11. Efficient Iodine Removal by Porous Biochar-Confined Nano-Cu2O/Cu0: Rapid and Selective Adsorption of Iodide and Iodate Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, high-capacity adsorption of iodine from aqueous environments with amide functionalized covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pnnl.gov [pnnl.gov]
Application Notes and Protocols for Cesium Iodide in Infrared Spectroscopy
A Note on Cesium Iodate (B108269) vs. Cesium Iodide: Initial searches for "cesium iodate" in the context of infrared (IR) spectroscopy applications yielded minimal results. The scientific and technical literature does not support the use of cesium iodate as a common optical material in IR spectroscopy. Its primary interaction with infrared radiation is in the context of its own spectral characterization.
Conversely, cesium iodide (CsI) is a widely utilized and crucial material in the field of infrared spectroscopy. Given the similarity in names, it is highly probable that the intended subject of inquiry was cesium iodide. Therefore, these application notes will focus on the use of cesium iodide in infrared spectroscopy.
Introduction to Cesium Iodide for Infrared Spectroscopy
Cesium iodide (CsI) is an inorganic crystalline salt that has carved out a significant niche in infrared spectroscopy due to its exceptionally broad transmission range.[1][2][3] It is particularly valuable for applications in the far-infrared (FIR) region, extending the operational range of spectrometers beyond what is possible with more common materials like potassium bromide (KBr).[4][5][6] Its optical transparency spans from the ultraviolet (UV) at 250 nm to the far-infrared at 55 µm, making it one of the most versatile IR optical materials available.[2][7]
Key Applications:
-
Infrared Windows and Lenses: Used as transmission windows in sample cells and other optical components where a wide spectral range is necessary.[1][7][8]
-
Beamsplitters in FTIR Spectrometers: CsI's broad transmission range makes it an ideal material for beamsplitters in Fourier Transform Infrared (FTIR) spectrometers, enabling measurements into the far-IR.[5][6][9][10][11]
-
Pelletizing Material for Solid Samples: Similar to KBr, CsI can be used as a matrix material to create pellets for the transmission analysis of solid samples. Its extended range is advantageous for studying low-frequency vibrations.[4][12][13]
Properties of Cesium Iodide
Understanding the physical and optical properties of cesium iodide is critical for its proper handling and application in experimental setups.
Optical Properties
| Property | Value | Notes |
| Transmission Range | 0.25 µm to 55 µm | Offers an exceptionally wide window from UV to Far-IR.[2][7] |
| Refractive Index | ~1.74 at 10 µm | Varies with wavelength.[1] |
| Reflection Loss | 13.6% at 10 µm (two surfaces) | Anti-reflection coatings can be applied to mitigate this. |
Physical and Mechanical Properties
| Property | Value | Notes |
| Chemical Formula | CsI | |
| Crystal Structure | Cubic | |
| Density | 4.51 g/cm³ | [1] |
| Hardness (Knoop) | 20 kg/mm ² | Very soft and susceptible to scratching.[1] |
| Solubility in Water | High (Hygroscopic) | Must be protected from moisture to prevent degradation.[1][2][7][11] |
| Melting Point | 621 °C | |
| Thermal Shock Resistance | Good | Can withstand rapid temperature changes.[6][8] |
Experimental Protocols
Handling and Care of Cesium Iodide Optics
Due to its hygroscopic and soft nature, special care must be taken when handling CsI windows, lenses, and beamsplitters.[1][2][7][11]
Protocol for Handling and Storage:
-
Wear Gloves: Always wear powder-free latex or nitrile gloves when handling CsI optics to prevent moisture and oils from your hands from damaging the surface.
-
Dry Environment: Handle and store CsI components in a low-humidity environment, such as a desiccator or a glove box purged with dry nitrogen.
-
Avoid Water and Solvents: Do not expose CsI to water or polar solvents in which it is soluble.
-
Cleaning Procedure:
-
Use a gentle blower with filtered, dry nitrogen to remove loose dust.
-
If further cleaning is required, lightly wipe the surface with a soft, lint-free optical tissue dampened with a non-polar solvent like spectroscopic grade acetone (B3395972) or isopropyl alcohol.
-
Perform cleaning in a single, gentle swiping motion to avoid scratching the soft surface.
-
-
Polishing: Polishing CsI is extremely difficult due to its softness and should only be performed by experienced personnel with appropriate equipment.[6][8][14]
Protocol for Preparing a Solid Sample with a CsI Pellet
This method is used for acquiring transmission IR spectra of solid samples. Using CsI instead of KBr extends the spectral range to the far-infrared.[4][13]
Materials:
-
Spectroscopic grade Cesium Iodide (CsI) powder (dried)
-
Solid sample (finely ground)
-
Agate mortar and pestle
-
Pellet press with die
-
Infrared spectrometer
Procedure:
-
Grind the Sample: Weigh out approximately 1-2 mg of the solid sample and place it in a clean, dry agate mortar. Grind the sample to a fine powder with a particle size of less than 2 microns to minimize light scattering.
-
Mix with CsI: Add approximately 100-200 mg of dry, spectroscopic grade CsI powder to the mortar. Gently mix the sample and CsI with the pestle until a homogenous mixture is obtained.
-
Press the Pellet: Transfer the mixture to the collar of a pellet die. Place the plunger in the die and apply pressure using a hydraulic press (typically 8-10 tons). It is crucial to evacuate the die before pressing to remove trapped air and moisture, which results in a clearer, more stable pellet.[15]
-
Mount and Analyze: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire Spectrum: Collect a background spectrum using a pure CsI pellet or an empty beam path. Then, collect the sample spectrum. The instrument's software will ratio these to produce the final absorbance or transmittance spectrum.
Protocol for Using a CsI Window for Liquid Samples
CsI windows can be used in demountable cells for analyzing non-aqueous liquid samples.
Materials:
-
Demountable liquid cell with CsI windows
-
Liquid sample (non-aqueous)
-
Pipette or syringe
-
FTIR spectrometer
Procedure:
-
Cell Assembly: Place one CsI window in the body of the demountable cell.
-
Sample Application: Using a pipette or syringe, apply a small drop of the liquid sample onto the center of the window.
-
Complete Assembly: Place the second CsI window on top of the first, sandwiching the liquid sample. Secure the cell assembly in its holder. The path length can be adjusted by using spacers of varying thickness between the windows.
-
Acquire Spectrum: Place the assembled cell in the sample holder of the FTIR spectrometer. Collect a background spectrum (of the empty cell or solvent) and then the sample spectrum.
Visualizations
Experimental Workflow for Solid Sample Analysis using CsI Pellet
Caption: Workflow for preparing and analyzing a solid sample using the CsI pellet method.
Logical Relationship of Components in an FTIR Spectrometer
Caption: Logical arrangement of key optical and electronic components in an FTIR spectrometer.
References
- 1. bote.com.sg [bote.com.sg]
- 2. globalopticsuk.com [globalopticsuk.com]
- 3. knightoptical.com [knightoptical.com]
- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 5. s4science.at [s4science.at]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Cesium Iodide (CsI) Windows — Firebird Optics [firebirdoptics.com]
- 8. Cesium Iodide (CsI), CsI windows - Alkor Technologies [alkor.net]
- 9. Fourier Transform Infrared Spectroscopy — Center for Research in Multiscale Science and Engineering — UPC. Universitat Politècnica de Catalunya [multiscale.upc.edu]
- 10. scribd.com [scribd.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 15. researchgate.net [researchgate.net]
Cesium Iodide: An Analytical Standard for High-Resolution Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of cesium iodide (CsI) as an analytical standard for the calibration of mass spectrometers. Cesium iodide is a widely used calibrant due to its ability to form stable, monoisotopic cluster ions over a broad mass-to-charge (m/z) range, making it suitable for various ionization techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). While the user inquiry specified cesium iodate (B108269), the prevalent and validated standard for this application is cesium iodide. This document will focus on the established use of cesium iodide and provide clarification on this distinction.
Introduction to Cesium Iodide as a Mass Spectrometry Standard
High-resolution mass spectrometry is a critical analytical technique in research and drug development, demanding precise and accurate mass measurements. To achieve this, mass spectrometers require regular calibration with a known standard. Cesium iodide (CsI) is an excellent choice for a mass calibration standard for several key reasons:
-
Wide Mass Range: CsI readily forms stable cluster ions of the general formula [(CsI)nCs]⁺ in positive ion mode and [(CsI)nI]⁻ in negative ion mode.[1] These clusters provide a series of well-defined peaks extending to over 20,000 m/z, allowing for calibration across a broad mass range.[1][2]
-
Monoisotopic Nature: Both cesium (¹³³Cs) and iodine (¹²⁷I) are monoisotopic elements. This simplifies the resulting mass spectrum, as each cluster ion appears as a single, well-defined peak, maximizing its intensity and facilitating accurate peak identification.[3]
-
Predictable Peak Spacing: The m/z values of the cluster ions are evenly spaced by the mass of a neutral CsI monomer (259.81 Da), creating a predictable "ladder" of peaks that is ideal for calibration software.[1][2]
-
Versatility: Cesium iodide can be used with various ionization techniques, including ESI, MALDI, and Fast Atom Bombardment (FAB).[3]
A Note on Cesium Iodate vs. Cesium Iodide: The initial request specified "cesium iodate" (CsIO₃). However, the scientific literature and common practice overwhelmingly point to the use of cesium iodide (CsI) as the standard for mass spectrometry calibration. Cesium iodate is not typically used for this purpose. It is likely that "cesium iodate" was a misstatement for the widely accepted "cesium iodide." This document will proceed with protocols for cesium iodide.
Quantitative Data: Cesium Iodide Cluster Ions
The following tables provide the theoretical monoisotopic m/z values for cesium iodide cluster ions, which can be used to create a calibration file in the mass spectrometer software.
Table 1: Theoretical m/z Values for Positive Cesium Iodide Cluster Ions [(CsI)nCs]⁺
| n | Formula | Theoretical m/z |
| 1 | Cs₂I⁺ | 392.7163 |
| 2 | Cs₃I₂⁺ | 652.5287 |
| 3 | Cs₄I₃⁺ | 912.3411 |
| 4 | Cs₅I₄⁺ | 1172.1535 |
| 5 | Cs₆I₅⁺ | 1431.9659 |
| 6 | Cs₇I₆⁺ | 1691.7783 |
| 7 | Cs₈I₇⁺ | 1951.5907 |
| 8 | Cs₉I₈⁺ | 2211.4031 |
| 9 | Cs₁₀I₉⁺ | 2471.2155 |
| 10 | Cs₁₁I₁₀⁺ | 2731.0279 |
Table 2: Theoretical m/z Values for Negative Cesium Iodide Cluster Ions [(CsI)nI]⁻
| n | Formula | Theoretical m/z |
| 1 | CsI₂⁻ | 386.7216 |
| 2 | Cs₂I₃⁻ | 646.5340 |
| 3 | Cs₃I₄⁻ | 906.3464 |
| 4 | Cs₄I₅⁻ | 1166.1588 |
| 5 | Cs₅I₆⁻ | 1425.9712 |
| 6 | Cs₆I₇⁻ | 1685.7836 |
| 7 | Cs₇I₈⁻ | 1945.5960 |
| 8 | Cs₈I₉⁻ | 2205.4084 |
| 9 | Cs₉I₁₀⁻ | 2465.2208 |
| 10 | Cs₁₀I₁₁⁻ | 2725.0332 |
Experimental Protocols
Protocol for Electrospray Ionization (ESI-MS) Calibration
This protocol is suitable for calibrating instruments such as time-of-flight (TOF) and quadrupole time-of-flight (Q-TOF) mass spectrometers, particularly for high-mass analysis of biomolecules like proteins and their aggregates.[4]
Materials:
-
Cesium Iodide (CsI), analytical standard grade (99.999% purity)
-
HPLC-grade water
-
Methanol (B129727) (or isopropanol)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Syringe pump and syringe for infusion
-
Nano-ESI capillaries (if applicable)
Procedure:
-
Preparation of CsI Stock Solution:
-
Prepare a 10-50 mg/mL solution of CsI in a 1:1 (v/v) mixture of water and methanol (or isopropanol).[5] A common preparation involves dissolving 100 mg of CsI in 1 mL of purified water.[6]
-
Vortex the solution until the CsI is completely dissolved.
-
This stock solution can be stored at room temperature.
-
-
Instrument Setup:
-
Set up the mass spectrometer for ESI analysis in either positive or negative ion mode, depending on the desired calibration.
-
Ensure the ESI source is clean to prevent contamination and signal suppression.[7]
-
-
Infusion and Data Acquisition:
-
Load the CsI solution into a syringe and place it in the syringe pump.
-
Infuse the solution into the mass spectrometer at a low flow rate (e.g., 3-5 µL/min).
-
Apply appropriate ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to achieve a stable spray and a strong signal for the CsI cluster ions.[6]
-
Acquire data over a wide m/z range (e.g., 100 - 4000 m/z or higher) for a sufficient duration to obtain a high-quality averaged spectrum.
-
-
Calibration:
-
Use the instrument's calibration software to identify the peaks corresponding to the CsI cluster ions.
-
Create a calibration curve by matching the observed m/z values with the theoretical values from the tables above.
-
Apply the new calibration to subsequent sample analyses.
-
Protocol for Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Calibration
A simple and effective method for generating CsI cluster ions for MALDI-MS calibration involves the use of cesium triiodide (CsI₃) with the matrix 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB).[1][8] This method produces abundant cluster ions in both positive and negative modes.
Materials:
-
Cesium Triiodide (CsI₃)
-
DCTB matrix
-
Tetrahydrofuran (THF), HPLC grade
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the DCTB matrix in THF (e.g., 10 mg/mL).
-
Prepare a stock solution of CsI₃ in THF.
-
Mix the CsI₃ and DCTB solutions. A molar ratio of CsI₃ to DCTB in the range of 1:1 to 1:10 has been shown to be effective.[9]
-
-
Sample Spotting:
-
Pipette approximately 0.5 - 1 µL of the mixed solution onto a spot on the MALDI target plate.[9]
-
Allow the solvent to completely evaporate at room temperature, which will result in the co-crystallization of CsI₃ and the DCTB matrix.
-
-
Instrument Setup and Data Acquisition:
-
Insert the MALDI target into the mass spectrometer.
-
Set the instrument to either positive or negative ion mode.
-
Adjust the laser power to the minimum level required to desorb and ionize the sample, producing a good signal for the CsI cluster ions.
-
Acquire the mass spectrum across the desired m/z range.
-
-
Calibration:
-
Use the acquired spectrum of CsI cluster ions to perform an external calibration using the instrument's software, referencing the theoretical m/z values.
-
Logical Relationships in Mass Calibration
The process of mass calibration is a fundamental logical workflow to ensure data accuracy.
Conclusion
Cesium iodide is a robust and versatile analytical standard for the calibration of a wide range of mass spectrometers. Its ability to form a predictable series of monoisotopic cluster ions makes it an invaluable tool for ensuring the mass accuracy required in research, drug development, and other scientific disciplines. The protocols provided herein offer a starting point for the successful implementation of cesium iodide as a calibrant in both ESI and MALDI-MS workflows.
References
- 1. Generation of CsI cluster ions for mass calibration in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Cesium Iodate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of cesium iodate (B108269) (CsIO₃).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cesium Iodate | Incomplete reaction between cesium carbonate and iodic acid. | Ensure stoichiometric amounts of high-purity reactants are used. The reaction mixture should be heated to boiling to ensure the reaction goes to completion.[1] |
| Loss of product during filtration and washing. | Use a fine-pore filter paper to prevent the loss of small crystals. Wash the collected crystals with a minimal amount of cold deionized water, as cesium iodate has some solubility in water.[1] | |
| Discolored or Impure Crystals | Presence of impurities in the starting materials (e.g., cesium carbonate or iodic acid). | Use high-purity starting materials. If necessary, purify the reactants before synthesis. |
| Contamination from glassware or the reaction environment. | Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Conduct the reaction in a clean environment to avoid atmospheric contamination. | |
| Co-precipitation of impurities during crystallization. | Control the rate of crystallization. Slow cooling of the reaction mixture can lead to the formation of larger, purer crystals. | |
| Presence of Specific Impurities | Alkali metal impurities (Na, K, Rb). | Recrystallization is an effective method for reducing the concentration of these impurities. Low-temperature crystallization methods can also be employed for enhanced purification.[2][3] |
| Thallium (Tl) impurities. | Thallium is not effectively removed by standard crystallization methods and may even become concentrated in the cesium iodate crystals.[3] Specialized purification techniques, such as using inorganic absorbents or ion exchange resins, may be necessary. | |
| Anionic impurities (e.g., sulfates, nitrates, carbonates). | Purification using inorganic absorbents can be effective.[4] Low-temperature directional crystallization has been shown to purify cesium iodide from various impurities, including oxygen-containing ions, by about two orders of magnitude.[4][5] | |
| Poor Crystal Formation | Rapid crystallization. | Allow the saturated solution to cool slowly to room temperature to promote the growth of well-defined crystals. |
| Insufficient supersaturation. | If crystals do not form upon cooling, the solution may not be sufficiently concentrated. Gently evaporate some of the solvent to increase the concentration and then allow it to cool again. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cesium iodate?
A1: The most common laboratory synthesis method involves the reaction of an aqueous solution of cesium carbonate (Cs₂CO₃) with iodic acid (HIO₃).[1] The reaction proceeds as follows:
Cs₂CO₃ + 2HIO₃ → 2CsIO₃ + H₂O + CO₂
The cesium iodate precipitates from the solution upon cooling, as it is sparingly soluble in water.[1]
Q2: How can I improve the purity of my synthesized cesium iodate?
A2: Recrystallization is a standard and effective method for purifying cesium iodate. Additionally, advanced techniques like low-temperature directional crystallization (LTDC) and low-temperature mixed crystallization (LTMC) can significantly reduce the levels of various impurities, including other alkali metals.[2][3] The use of inorganic absorbents has also been reported as a favorable purification method.[4]
Q3: What are the common impurities found in synthesized cesium iodate?
A3: Common impurities include other alkali metals such as sodium (Na), potassium (K), and rubidium (Rb), as well as thallium (Tl).[2][3] Anionic impurities like sulfates (SO₄²⁻), nitrates (NO₃⁻), and carbonates (CO₃²⁻) can also be present.[4][6]
Q4: How do different crystallization techniques affect purity and yield?
A4: Different crystallization methods have varying efficiencies for impurity removal and product yield. Mass crystallization (MC) has a high purification efficiency for Na, K, and Rb but a lower yield (around 60%). Low-temperature mixed crystallization (LTMC) offers a higher yield (85-90%) with good purification for Na, K, and Rb. Low-temperature directional crystallization (LTDC) has a lower yield (55-70%) and is less effective at removing alkali metal impurities in a single stage.[2]
Q5: How can I analyze the purity of my cesium iodate sample?
A5: The purity of cesium iodate can be determined using iodometric titration.[1] To identify and quantify specific impurities, various analytical techniques can be employed:
-
Anionic impurities: Ion chromatography is a suitable method for detecting and quantifying anionic impurities like sulfates, nitrates, and others.[6]
-
Metallic impurities: Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and instrumental neutron activation analysis (INAA) are highly sensitive for determining the concentration of metallic impurities.[7]
Data Presentation
Table 1: Comparison of Purification Methods for Cesium Iodide
| Purification Method | Yield per Stage | Purification Coefficient (β) for Na | Purification Coefficient (β) for K & Rb | Notes |
| Mass Crystallization (MC) | ~60% | 0.07 | ~0.15 - 0.21 | High purification efficiency for alkali metals but lower yield.[2] |
| Low-Temperature Mixed Crystallization (LTMC) | 85-90% | ~0.465 | ~0.6 | Good balance of yield and purification.[2] |
| Low-Temperature Directional Crystallization (LTDC) | 55-70% | ~0.9 | ~0.9 | Less effective for alkali metal removal in a single stage.[2] |
The purification coefficient (β) is the ratio of the impurity concentration in the solid phase to that in the liquid phase. A lower β value indicates more effective purification.
Experimental Protocols
Protocol 1: Synthesis of Cesium Iodate via Reaction of Cesium Carbonate and Iodic Acid
Materials:
-
Cesium Carbonate (Cs₂CO₃), high purity
-
Iodic Acid (HIO₃), high purity
-
Deionized water
-
Beaker
-
Hotplate with magnetic stirrer
-
Filter paper
-
Funnel
-
Drying oven
Procedure:
-
Dissolve a stoichiometric amount of cesium carbonate in deionized water in a beaker with gentle heating and stirring.
-
In a separate beaker, prepare a solution of iodic acid in deionized water.
-
Slowly add the iodic acid solution to the cesium carbonate solution while stirring continuously. Carbon dioxide gas will evolve.
-
Once the addition is complete, heat the solution to boiling to ensure the reaction is complete and to drive off any remaining dissolved CO₂.[1]
-
Allow the solution to cool slowly to room temperature. Cesium iodate crystals will precipitate.
-
For maximum yield, the solution can be further cooled in an ice bath.
-
Collect the crystals by vacuum filtration using a fine-pore filter paper.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.[1]
-
Dry the purified cesium iodate crystals in an oven at 100°C.[1]
Protocol 2: Purification of Cesium Iodate by Recrystallization
Materials:
-
Crude cesium iodate
-
Deionized water
-
Erlenmeyer flask
-
Hotplate with magnetic stirrer
-
Filter paper
-
Funnel
-
Drying oven
Procedure:
-
Place the crude cesium iodate in an Erlenmeyer flask.
-
Add a minimum amount of deionized water to the flask.
-
Gently heat the mixture on a hotplate with stirring until all the cesium iodate has dissolved.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
As the solution cools, pure cesium iodate crystals will form.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in an oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the synthesis of cesium iodate.
Caption: General workflow for the purification of cesium iodate by recrystallization.
Caption: Logical workflow for the analysis of synthesized cesium iodate.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. functmaterials.org.ua [functmaterials.org.ua]
- 6. Matrix Elimination Ion Chromatography Method for the Determination of Trace Levels of Anionic Impurities in High Purity Cesium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Preventing thermal decomposition of cesium iodate during experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of cesium iodate (B108269) (CsIO₃) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the approximate thermal decomposition temperature of cesium iodate?
While a definitive decomposition temperature for pure cesium iodate (CsIO₃) is not consistently reported across all literature, a complex cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆) has been shown to be thermally stable in air at temperatures up to 414°C.[1] The decomposition of metal iodates generally yields the corresponding metal oxide, iodine (I₂), and oxygen (O₂). Therefore, it is crucial to consider experimental temperatures approaching or exceeding 400°C as potentially inducing decomposition of cesium iodate.
Q2: What are the typical signs of cesium iodate decomposition?
Signs of thermal decomposition during your experiment may include:
-
Unexpected weight loss: This can be monitored using thermogravimetric analysis (TGA).
-
Discoloration of the sample: The release of iodine gas can cause a purplish vapor and may stain parts of your experimental setup.
-
Inconsistent analytical results: Decomposition will lead to the presence of impurities, such as cesium oxide (Cs₂O) and cesium iodide (CsI), affecting the accuracy of your measurements.
-
Pressure changes in a closed system: The evolution of oxygen and iodine gases will increase the pressure.
Q3: How does the experimental atmosphere affect the thermal stability of cesium iodate?
The experimental atmosphere plays a significant role in the thermal stability of cesium iodate.
-
Inert Atmosphere (e.g., Nitrogen, Argon): Heating in an inert atmosphere is generally recommended to minimize oxidative reactions. However, decomposition will still occur at elevated temperatures, primarily yielding cesium oxide, iodine, and oxygen.
-
Air or Oxygen-rich Atmosphere: The presence of oxygen can potentially lower the decomposition temperature and alter the reaction pathways.
-
Steam/Moisture: The presence of water vapor can be detrimental. Studies on the related compound, cesium iodide (CsI), have shown that steam can promote reactions with container materials like quartz at elevated temperatures.[2] Similar reactivity should be anticipated for the more reactive cesium iodate.
Q4: Can the heating rate influence the decomposition of cesium iodate?
Yes, the heating rate can affect the observed decomposition temperature. Higher heating rates can shift the apparent decomposition temperature to higher values in thermal analysis techniques like TGA and Differential Thermal Analysis (DTA). For preparative work, a slow and controlled heating rate is advisable to maintain thermal equilibrium and avoid localized overheating.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the thermal decomposition of cesium iodate.
Issue 1: Sample Shows Unexpected Weight Loss During Heating.
| Possible Cause | Troubleshooting Steps |
| Exceeding Decomposition Temperature | - Review the literature for the thermal stability of similar iodate compounds.[1] - If possible, lower the experimental temperature. - Perform a preliminary TGA scan on a small sample to determine the onset of decomposition under your specific experimental conditions. |
| Reaction with Atmosphere | - If heating in air, switch to an inert atmosphere (e.g., high-purity nitrogen or argon) to minimize oxidation. - Ensure the gas supply is dry to avoid reactions involving moisture. |
| Volatilization of Impurities | - Ensure the starting cesium iodate is of high purity and has been properly dried and stored. |
Issue 2: Discoloration of Sample or Experimental Apparatus.
| Possible Cause | Troubleshooting Steps |
| Iodine Gas Formation | - This is a strong indicator of decomposition. Immediately review your experimental temperature and atmosphere. - Consider using a gas trap to capture volatile iodine if the process cannot be avoided. |
| Reaction with Crucible/Container | - At high temperatures, cesium iodate or its decomposition products may react with the container material. - Consult the crucible compatibility table below and select an inert material. |
Issue 3: Inconsistent or Non-reproducible Experimental Results.
| Possible Cause | Troubleshooting Steps |
| Partial Decomposition of the Sample | - This introduces impurities that can interfere with your experiment. - Implement the preventative measures outlined in this guide to ensure sample integrity. - Characterize the starting material and the post-experiment sample using techniques like X-ray diffraction (XRD) or infrared spectroscopy (IR) to check for the presence of oxides or iodides. |
| Hygroscopic Nature of the Sample | - Cesium iodate may absorb moisture from the air, which can affect its thermal stability. - Store cesium iodate in a desiccator or glovebox. Handle the material in a dry environment. |
Data Presentation
Table 1: Summary of Factors Influencing Cesium Iodate Thermal Decomposition
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures promote decomposition. | Maintain temperatures below 400°C where possible. Conduct preliminary thermal analysis to determine the safe operating range. |
| Atmosphere | Inert atmospheres are generally preferred over air or oxygen. Moisture can increase reactivity. | Use a dry, inert atmosphere (e.g., N₂, Ar). |
| Heating Rate | Rapid heating can lead to thermal shock and inaccurate decomposition temperature measurements. | Employ a slow, controlled heating rate. |
| Crucible Material | Reactive crucible materials can lead to sample contamination and altered decomposition behavior. | Select an inert crucible material such as alumina (B75360) or platinum. |
| Sample Purity | Impurities can act as catalysts for decomposition. | Use high-purity cesium iodate and ensure it is properly dried. |
Table 2: Crucible Material Compatibility
| Crucible Material | Compatibility with Cesium Iodate | Notes |
| Alumina (Al₂O₃) | Recommended | Generally inert and suitable for high-temperature applications. |
| Platinum (Pt) | Recommended | Excellent inertness at high temperatures. |
| Quartz (SiO₂) | Caution | Potential for reaction at high temperatures, especially in the presence of moisture.[2] |
| Stainless Steel | Not Recommended | Can react with cesium compounds and iodine at elevated temperatures. |
| Graphite | Not Recommended | Can be reactive, especially under oxidizing conditions. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Cesium Iodate
-
Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and purged with the desired gas (e.g., high-purity nitrogen) for at least 30 minutes before the experiment.
-
Sample Preparation: In a dry and inert atmosphere (e.g., a glovebox), accurately weigh 5-10 mg of finely ground cesium iodate into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Parameters:
-
Gas Flow: Set a constant flow rate of the purge gas (e.g., 50-100 mL/min).
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C) for 10 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to the desired final temperature (e.g., 600°C).
-
Hold at the final temperature for a short period if necessary to ensure complete decomposition.
-
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of weight loss, which corresponds to the beginning of decomposition.
Mandatory Visualization
Caption: Factors leading to the thermal decomposition of cesium iodate.
Caption: Troubleshooting workflow for cesium iodate decomposition.
References
Technical Support Center: Optimizing Crystal Growth for Cesium Iodate (CsIO₃)
Welcome to the technical support center for cesium iodate (B108269) (CsIO₃) crystal growth. This resource is designed for researchers, scientists, and professionals in drug development to assist with the challenges encountered during the crystallization of cesium iodate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal crystal growth conditions.
Troubleshooting Guides
This section addresses common issues that may arise during cesium iodate crystallization experiments.
Q1: Why are no crystals forming in my supersaturated solution?
A1: The absence of crystal formation, even in a supersaturated solution, is a common issue often related to nucleation barriers. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic scratches can serve as nucleation sites.
-
Seeding: Introduce a small, well-formed crystal of cesium iodate (a seed crystal) into the solution. This provides a template for further crystal growth.
-
Thermal Shock: Briefly cool the solution to a lower temperature to induce nucleation, then return it to the optimal growth temperature.
-
-
Increase Supersaturation:
-
Check for Contaminants: Impurities can sometimes inhibit nucleation. Ensure high-purity starting materials and clean glassware.
Q2: My crystals are small, poorly formed, or aggregated.
A2: The formation of small or low-quality crystals often points to a rapid crystallization process where nucleation dominates over controlled growth.
-
Control the Rate of Supersaturation:
-
Slow Evaporation: Reduce the rate of solvent evaporation by covering the vessel more tightly, for example, with parafilm containing only a few small pinholes.[1]
-
Slow Cooling: Decrease the cooling rate of the solution to allow for slower, more orderly crystal growth.
-
-
Optimize Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures in which cesium iodate has moderate solubility.
-
Minimize Disturbances: Mechanical vibrations can lead to the formation of multiple nucleation sites, resulting in a larger number of smaller crystals. Place your crystallization setup in a location free from vibrations.[2]
Q3: The resulting crystals are twinned. How can I prevent this?
A3: Crystal twinning, where two or more crystals intergrow in a symmetrical manner, is a common defect.
-
Slower Growth Rate: As with small crystals, a slower rate of crystallization can reduce the likelihood of twinning.
-
Temperature Stability: Maintain a constant and uniform temperature throughout the crystal growth process. Temperature fluctuations can induce stress and lead to twinning.
-
Purity of Solution: Ensure the starting materials are of high purity, as impurities can be incorporated into the crystal lattice and promote twinning.
Q4: How can I modify the habit (shape) of my cesium iodate crystals?
A4: The crystal habit is influenced by the growth conditions and the solvent used.
-
Solvent Selection: Different solvents can alter the relative growth rates of different crystal faces, thus changing the overall shape. Experiment with various solvents to find one that produces the desired habit.
-
Additives and Impurities: The presence of specific impurities or additives can selectively adsorb to certain crystal faces, inhibiting their growth and modifying the crystal habit.[6][7][8] This should be done systematically to understand the effect of each additive.
-
pH Adjustment: The pH of the crystallization solution can influence the crystal habit. Carefully adjusting the pH may lead to different crystal morphologies.
Frequently Asked Questions (FAQs)
Q: What are the common methods for growing cesium iodate crystals?
A: Common methods for growing cesium iodate crystals from solution include:
-
Slow Evaporation: A straightforward method where a saturated solution is allowed to slowly evaporate, leading to supersaturation and crystal growth.[1][2][3][4][5]
-
Slow Cooling: This involves preparing a saturated solution at an elevated temperature and then slowly cooling it to induce crystallization.
-
Hydrothermal Synthesis: This method is suitable for materials with low solubility and involves crystallization from a hot, high-pressure aqueous solution in a sealed vessel (autoclave).[9][10][11][12]
Q: What is the solubility of cesium iodate in water?
A: The solubility of cesium iodate in water increases with temperature. The table below summarizes available data.[13]
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 1.1 |
| 10 | 1.6 |
| 20 | 2.3 |
| 25 | 2.6 |
| 30 | 3.2 |
| 40 | 4.5 |
| 60 | 8.0 |
| 80 | 13.5 |
| 100 | 21.5 |
Q: How does pH affect the solubility of cesium iodate?
Q: What are the safety precautions for handling cesium iodate?
A: While a specific safety data sheet (SDS) for cesium iodate was not found, general precautions for handling similar inorganic salts should be followed. Based on information for cesium iodide, the following is recommended:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]
-
Avoid inhaling dust by working in a well-ventilated area or using a fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[14][16]
-
Store in a cool, dry place away from incompatible materials.[14][17]
Experimental Protocols
1. Slow Evaporation Method for Cesium Iodate Crystal Growth
This protocol outlines a general procedure for growing cesium iodate crystals using the slow evaporation technique.
-
Materials:
-
Cesium Iodate (CsIO₃), high purity
-
Deionized water
-
Crystallization dish or beaker
-
Parafilm or aluminum foil
-
-
Procedure:
-
Prepare a saturated solution of cesium iodate in deionized water at room temperature. To ensure saturation, add an excess of CsIO₃ to the water and stir for several hours.
-
Filter the saturated solution to remove any undissolved solid.
-
Transfer the clear, saturated solution to a clean crystallization vessel.
-
Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow solvent evaporation.[1][4]
-
Place the vessel in a location with a stable temperature and minimal vibrations.[2]
-
Monitor the vessel over several days to weeks for crystal growth.
-
2. Hydrothermal Synthesis of Cesium Iodate Crystals
This protocol is adapted from the synthesis of a complex cesium cerium iodate and can be modified for the synthesis of pure cesium iodate.[9][10]
-
Materials:
-
Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH)
-
Iodic Acid (HIO₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
-
Procedure:
-
In the Teflon liner of the autoclave, dissolve stoichiometric amounts of the cesium source (e.g., Cs₂CO₃) and iodic acid in deionized water.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a temperature between 150°C and 230°C and maintain this temperature for 24 to 72 hours.[11]
-
Allow the autoclave to cool slowly to room temperature.
-
Open the autoclave, collect the resulting crystals, wash them with deionized water, and dry them at a moderate temperature (e.g., 60-80°C).[11]
-
Visualizations
Caption: A generalized workflow for the solution-based growth of cesium iodate crystals.
Caption: A troubleshooting flowchart for addressing the issue of no crystal formation.
References
- 1. Slow Evaporation Method [people.chem.umass.edu]
- 2. Growing Crystals [web.mit.edu]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 6. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. srdata.nist.gov [srdata.nist.gov]
- 14. physics.purdue.edu [physics.purdue.edu]
- 15. samaterials.es [samaterials.es]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. files.mtstatic.com [files.mtstatic.com]
Troubleshooting low yield in cesium iodate precipitation.
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the precipitation of cesium iodate (B108269).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the precipitation of cesium iodate?
A1: Cesium iodate (CsIO₃) is typically precipitated by reacting a soluble cesium salt, such as cesium carbonate (Cs₂CO₃), with iodic acid (HIO₃) in an aqueous solution. The reaction proceeds as follows:
Cs₂CO₃(aq) + 2HIO₃(aq) → 2CsIO₃(s) + H₂O(l) + CO₂(g)
Alternatively, a soluble cesium salt like cesium chloride (CsCl) can be reacted with a soluble iodate salt, such as potassium iodate (KIO₃):
CsCl(aq) + KIO₃(aq) → CsIO₃(s) + KCl(aq)
Q2: What is the solubility of cesium iodate in water?
A2: Cesium iodate is sparingly soluble in water. Its solubility is approximately 2.6 grams per 100 mL of water at 24°C[1][2]. Due to this limited solubility, controlling the experimental conditions is crucial for maximizing the precipitate yield.
Q3: How does temperature generally affect the solubility of cesium iodate?
Q4: What is the importance of the common ion effect in cesium iodate precipitation?
A4: The common ion effect is a critical principle for maximizing the yield of a sparingly soluble salt like cesium iodate. By adding an excess of one of the reactant ions (either the cesium ion, Cs⁺, or the iodate ion, IO₃⁻), the equilibrium of the dissolution reaction (CsIO₃(s) ⇌ Cs⁺(aq) + IO₃⁻(aq)) is shifted to the left, favoring the formation of the solid precipitate and thus reducing its solubility.
Troubleshooting Low Yield in Cesium Iodate Precipitation
Issue 1: Suboptimal Stoichiometry
Q: My cesium iodate yield is lower than expected. Could the ratio of my reactants be the cause?
A: Yes, incorrect stoichiometry is a common reason for low yields. To ensure complete precipitation of the limiting reagent, a slight excess of the precipitating agent is often used.
-
Recommendation: Use a 5-10% excess of the iodate-containing reagent. This application of the common ion effect will help to drive the precipitation reaction to completion. However, a very large excess should be avoided as it can lead to the co-precipitation of impurities.
Issue 2: Temperature Control
Q: I am performing the precipitation at room temperature. Could this be affecting my yield?
A: Performing the precipitation at an elevated temperature and then cooling the solution can improve the yield and the filterability of the precipitate.
-
Recommendation: Carry out the initial reaction in a warm solution to increase the reaction rate and promote the formation of larger, more easily filterable crystals. Subsequently, cool the solution in an ice bath to decrease the solubility of cesium iodate and maximize the amount of precipitate that crystallizes out of the solution.
Issue 3: Incorrect pH of the Solution
A: The pH of the solution can significantly influence the stability and availability of the iodate ion.
-
Recommendation: Maintain a slightly acidic to neutral pH (around 5-7). In highly acidic solutions, the formation of other iodine species can occur. In alkaline solutions, the stability of the iodate ion can decrease.
Issue 4: Presence of Interfering Ions
Q: Could other ions in my sample be interfering with the precipitation?
A: Yes, the presence of certain other ions can interfere with the complete precipitation of cesium iodate or lead to the co-precipitation of impurities.
Quantitative Data
Table 1: Solubility of Cesium Iodate in Water
| Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L) |
| 24 | 2.6[1][2] | ~0.0845 |
Table 2: Calculated Solubility Product Constant (Ksp) of Cesium Iodate
| Compound | Formula | Calculated Ksp at 24°C |
| Cesium Iodate | CsIO₃ | ~7.14 x 10⁻³ |
Note: The Ksp value is estimated based on the molar solubility at 24°C. Experimental determination under specific conditions is recommended for precise calculations.
Experimental Protocols
Standard Protocol for the Preparation of Cesium Iodate
This protocol is based on the reaction between cesium carbonate and iodic acid.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Iodic Acid (HIO₃)
-
Deionized Water
-
Beakers
-
Stirring Rod
-
Heating Plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Dissolve Reactants:
-
In separate beakers, prepare aqueous solutions of cesium carbonate and iodic acid. Ensure stoichiometric amounts are used, with a slight excess of iodic acid to maximize precipitation.
-
-
Reaction:
-
Gently heat the cesium carbonate solution while stirring.
-
Slowly add the iodic acid solution to the heated cesium carbonate solution. The formation of a white precipitate of cesium iodate should be observed.
-
-
Digestion and Cooling:
-
Continue to gently heat and stir the mixture for a short period. This process, known as digestion, encourages the growth of larger, purer crystals.
-
After digestion, remove the beaker from the heat and allow it to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
-
Filtration and Washing:
-
Separate the cesium iodate precipitate from the solution by filtration.
-
Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a watch glass or drying dish.
-
Dry the cesium iodate in an oven at a temperature of around 100°C until a constant weight is achieved[2].
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low cesium iodate yield.
References
Reducing hygroscopicity effects on cesium iodide crystals.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of hygroscopicity on Cesium Iodide (CsI) crystals. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance and longevity of your CsI scintillators.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with CsI crystals, providing probable causes and recommended solutions in a direct question-and-answer format.
Issue 1: Decreased Energy Resolution or Reduced Light Output
-
Question: My energy spectrum shows broadening peaks (poor resolution), and the overall light output from my CsI detector has decreased. What could be the cause?
-
Answer: This is a primary indicator of crystal hydration.[1] When CsI crystals absorb moisture, their scintillation properties degrade. For Thallium-doped CsI (CsI(Tl)), this can manifest as a yellowish tint on the crystal surface, which absorbs the scintillation light.[1] For Sodium-doped CsI (CsI(Na)), a hydrated layer, even if not visible, can drastically impair resolution and efficiency at low energies.[1][2]
Recommended Actions:
-
Visual Inspection: Carefully inspect the crystal for any surface fogginess, yellow discoloration, or pitting. For CsI(Na), you may observe the development of "etching pits" or "inactive" domains that look like a polycrystalline layer.[3][4]
-
Review Handling Procedures: Confirm that all handling and storage protocols are being strictly followed.
-
Perform a Performance Test: If you have a reference source, compare the current performance with baseline data to quantify the degradation.
-
Attempt Regeneration: For minor surface hydration, refer to the Experimental Protocol for the Regeneration of Superficially Hydrated CsI Crystals. For significant degradation, it is recommended to contact the manufacturer.[2]
-
Issue 2: Visible Surface Degradation (Fogging, Pitting, or Discoloration)
-
Question: I've noticed the surface of my CsI crystal appears foggy or has developed small pits. What should I do?
-
Answer: Visible surface degradation is a clear sign of moisture exposure. The hygroscopic nature of CsI, especially doped variants like CsI(Na), leads to the absorption of atmospheric water, which can dissolve the crystal surface, causing these visible artifacts.[3][4]
Recommended Actions:
-
Immediate Relocation: Move the crystal to a dry, inert atmosphere immediately (e.g., a glovebox or a desiccator with fresh desiccant) to prevent further damage.
-
Assess the Damage: Determine the extent of the degradation. Is it uniform across the surface or localized?
-
Surface Cleaning (for very minor fogging): Refer to the Standard Operating Procedure (SOP) for Handling and Storage of CsI Crystals for cleaning instructions. Caution: Improper cleaning can exacerbate the damage.
-
Consider Recoating: If the crystal is uncoated and the damage is minimal after cleaning and drying, consider applying a protective coating as described in the Experimental Protocol for Applying a Protective Epoxy Coating.
-
Issue 3: Inconsistent or Drifting Detector Performance
-
Question: My detector's performance is inconsistent from one experiment to the next, with the baseline or peak positions drifting. What could be the issue?
-
Answer: Performance drift can be caused by several factors, including temperature fluctuations and progressive hydration. CsI crystals should be operated in a thermally stable environment, as rapid temperature changes can cause mechanical stress and fractures.[1][5][6] Progressive, subtle moisture ingress can also cause a gradual decline in performance.
Recommended Actions:
-
Check Environmental Conditions: Ensure the laboratory temperature is stable and does not exceed a change rate of 8°C (15°F) per hour.[1][5][6]
-
Inspect Hermetic Seal: If your crystal is in a sealed assembly, inspect the seals for any signs of damage or cracking. Avoid using strong organic solvents that could soften epoxy seals.[1]
-
Verify Dryness of Storage: Check the desiccant in your storage container and replace it if it is saturated.
-
Allow for Thermal Equilibrium: Before use, always allow the detector to reach thermal equilibrium with the laboratory environment, especially when bringing it from a colder storage location. A good practice is to let it sit overnight.[1][5]
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What is the proper way to handle a bare CsI crystal?
-
A1: Always handle bare CsI crystals in a controlled, low-humidity environment (e.g., a glovebox with an inert gas atmosphere). Wear powder-free gloves to avoid transferring moisture and oils from your skin. Never touch the polished optical surfaces with bare hands.
-
-
Q2: What are the ideal storage conditions for CsI crystals?
-
A2: CsI crystals should be stored in a desiccator or a dry box with a desiccant like silica (B1680970) gel.[7] For long-term storage, vacuum-sealed packaging with desiccant packs is recommended.[5] The storage area should be dark, as UV radiation from sunlight or fluorescent lighting can cause discoloration and phosphorescence.[1][8]
-
Hygroscopicity and Protection
-
Q3: How hygroscopic are CsI crystals really?
-
A3: The hygroscopicity varies by type. Pure CsI is the least hygroscopic. CsI(Tl) is slightly hygroscopic, while CsI(Na) is the most hygroscopic of the three and can be readily damaged by moisture in the air at normal humidity levels.[1]
-
-
Q4: My experiment requires the crystal to be exposed to ambient air. How can I protect it?
-
A4: If short-term exposure is unavoidable, work in a controlled environment with the lowest possible humidity. For longer-term applications in ambient air, the crystal must be protected. This can be achieved through hermetic sealing within a detector assembly or by applying a protective coating, such as Parylene or an optical-grade epoxy.
-
-
Q5: Can I regenerate a CsI crystal that has been damaged by moisture?
-
A5: For severe hydration, the crystal typically needs to be returned to the manufacturer for re-polishing and re-packaging. For minor superficial hydration, it may be possible to restore some performance by following a careful drying and surface cleaning procedure. See the Experimental Protocol for the Regeneration of Superficially Hydrated CsI Crystals for more details.
-
Data Presentation
The following tables summarize the hygroscopic properties of different CsI crystal types and the effectiveness of various protective coatings.
Table 1: Hygroscopicity and Performance Impact on CsI Variants
| Crystal Type | Relative Hygroscopicity | Observed Effects of Hydration | Impact on Performance |
| Pure CsI | Low | Surface damage from excessive condensation | Deterioration of energy resolution and efficiency upon significant exposure. |
| CsI(Tl) | Slightly Hygroscopic[9] | Surface damage, potential yellowing of the crystal. | Degraded light output and energy resolution. Less sensitive to humidity than CsI(Na).[3][4] |
| CsI(Na) | Hygroscopic[3] | Surface deactivation, formation of "etching pits" and "inactive" domains.[3][4] | Drastic impairment of resolution and efficiency (up to 40% loss at <120 keV for a 1mm hydrated layer).[1][2] |
Table 2: Performance of Protective Coatings Against Moisture
| Coating Type | Thickness | Water Vapor Transmission Rate (WVTR) (g/m²/day) | Key Advantages |
| Parylene C | ~20 µm | 4.0 | Excellent barrier properties, highly conformal, pinhole-free at thin layers. |
| Epoxy Resin | Varies | Dependent on specific formulation and thickness | Good adhesion, can be applied by spraying or brushing, provides structural support.[10] |
| Silicone | Varies | Generally higher than Parylene | Flexible, good thermal stability. |
| Polyurethane | Varies | Generally higher than Parylene | Good abrasion resistance. |
Experimental Protocols
Standard Operating Procedure (SOP) for Handling and Storage of CsI Crystals
-
Scope: This SOP applies to the handling of bare and packaged CsI crystals.
-
Materials:
-
Powder-free latex or nitrile gloves.
-
Lint-free wipes.
-
Laboratory-grade alcohol (e.g., ethanol (B145695) or isopropanol).
-
Desiccator or glovebox.
-
Fresh desiccant (e.g., silica gel).
-
-
Procedure:
-
Environment: Whenever possible, handle bare crystals inside a glovebox with a humidity level below 20% RH. If a glovebox is unavailable, work quickly in a lab with controlled low humidity.
-
Personal Protective Equipment (PPE): Always wear clean, powder-free gloves when handling crystals or their packaging.
-
Handling:
-
Handle crystals by their non-optical (ground) surfaces.
-
Never touch the polished optical faces.
-
Avoid mechanical shock or rapid temperature changes. Do not place a cold crystal onto a warm surface.
-
-
Cleaning (if necessary):
-
To remove dust or fingerprints from an optical surface, lightly dampen a lint-free wipe with laboratory-grade alcohol.
-
Perform a single, gentle wipe across the surface. Do not scrub.
-
Allow the surface to air dry completely before storage or use.
-
-
Storage:
-
Experimental Protocol for Applying a Protective Epoxy Coating
-
Objective: To apply a thin, uniform, optically transparent epoxy coating to a bare CsI crystal to protect it from humidity.
-
Materials:
-
Bare CsI crystal, cleaned and dried.
-
Optical-grade, low-viscosity epoxy resin and hardener (e.g., Technovit Epox).
-
Solvent for cleaning (e.g., isopropanol).
-
Spraying equipment (e.g., airbrush or aerosol sprayer).
-
Vacuum oven.
-
Fixtures to hold the crystal.
-
Glovebox or low-humidity environment.
-
-
Procedure:
-
Preparation: Ensure the CsI crystal is perfectly clean and dry. Perform the final cleaning step inside a glovebox.
-
Epoxy Mixture: Prepare the epoxy resin and hardener according to the manufacturer's specified weight ratio (e.g., 3:1 for Technovit Epox).[10] Mix thoroughly but gently to avoid introducing excessive air bubbles.
-
Application:
-
Secure the crystal on a fixture to allow access to all faces that need coating.
-
Inside a fume hood or well-ventilated area (within the low-humidity environment), apply a thin, even layer of the epoxy mixture to the crystal surface using the spraying equipment.[10]
-
-
Curing:
-
Immediately transfer the coated crystal to a vacuum oven.
-
Heat the crystal according to the epoxy manufacturer's instructions (e.g., at 80°C for Technovit Epox) for approximately 2 hours to help remove any trapped bubbles and accelerate curing.[10]
-
After the initial heat cure, allow the crystal to fully cure at room temperature for the time specified by the manufacturer (typically 24-48 hours).[10]
-
-
Quality Control: Inspect the coating for uniformity, clarity, and the absence of bubbles or defects.
-
Experimental Protocol for the Regeneration of Superficially Hydrated CsI Crystals
-
Objective: To attempt the recovery of a CsI crystal with minor surface hydration. Disclaimer: This procedure carries risks and may not be successful. It is intended for minor surface fogging only. For significant damage, contact the manufacturer.
-
Materials:
-
Hydrated CsI crystal.
-
Vacuum oven.
-
Polishing cloths.
-
Fine polishing compound (e.g., 0.3 µm alumina (B75360) slurry).
-
Anhydrous alcohol.
-
Glovebox.
-
-
Procedure:
-
Drying: Place the hydrated crystal in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours to slowly drive off the absorbed surface moisture.
-
Inspection: After drying, inspect the crystal surface inside a glovebox. If a white or foggy residue remains, it indicates surface damage that may require re-polishing.
-
Re-polishing (Expert Users Only):
-
If you have experience with optical polishing, you can attempt to remove the damaged surface layer.
-
Using a polishing cloth and a fine alumina slurry, gently polish the affected surface in a figure-eight motion.
-
Clean the crystal thoroughly with anhydrous alcohol to remove all polishing residue.
-
-
Final Drying and Storage: Dry the crystal again in the vacuum oven and immediately transfer it to a desiccator for storage.
-
Performance Verification: Test the crystal's performance (light output and energy resolution) to determine if the procedure was successful.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for handling and troubleshooting CsI crystals.
References
- 1. luxiumsolutions.com [luxiumsolutions.com]
- 2. alphaspectra.com [alphaspectra.com]
- 3. researchgate.net [researchgate.net]
- 4. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 5. luxiumsolutions.com [luxiumsolutions.com]
- 6. vepp2k.inp.nsk.su [vepp2k.inp.nsk.su]
- 7. Caesium iodide - Wikipedia [en.wikipedia.org]
- 8. indico.ific.uv.es [indico.ific.uv.es]
- 9. CsI Cesium Iodide | Luxium Solutions [luxiumsolutions.com]
- 10. mdpi.com [mdpi.com]
Cesium iodate stability in different solvent systems.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of cesium iodate (B108269) in various solvent systems. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of cesium iodate in common laboratory solvents?
Data Presentation: Solubility of Cesium Iodate
| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) |
| Water | H₂O | 2.6[1][2] | 24[1][2] |
| Methanol | CH₃OH | Data not available | - |
| Ethanol | C₂H₅OH | Data not available | - |
| Acetone | C₃H₆O | Data not available | - |
| Dimethylformamide (DMF) | C₃H₇NO | Data not available | - |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Data not available | - |
Q2: What factors can affect the stability of cesium iodate in solution?
A2: The stability of cesium iodate in solution can be influenced by several factors:
-
Temperature: While cesium iodate is thermally stable in its solid form at high temperatures, elevated temperatures can affect its stability in solution, potentially leading to decomposition.[1]
-
pH: The stability of iodate ions can be pH-dependent. In acidic solutions, iodate can be reduced. In strongly alkaline solutions, its stability may also be affected.
-
Light: Although not extensively documented for cesium iodate specifically, iodate solutions can be sensitive to light, which may induce photochemical reactions.
-
Presence of Reducing Agents: Iodate is a strong oxidizing agent and will react with reducing agents present in the solvent or as contaminants.
Q3: What are the potential degradation products of cesium iodate in solution?
A3: Under conditions that promote degradation (e.g., presence of reducing agents, acidic pH), the iodate ion (IO₃⁻) can be reduced to iodide (I⁻) or elemental iodine (I₂). In aqueous solutions, radiolysis can lead to the formation of I₂ and IO₃⁻ from cesium iodide, suggesting that interconversion between iodine oxidation states is possible.[3]
Troubleshooting Guides
Issue 1: Cesium iodate does not dissolve completely in the chosen solvent.
-
Possible Cause 1: Low Solubility.
-
Solution: Cesium iodate has limited solubility in water and is expected to have very low solubility in most organic solvents. Verify the solubility of cesium iodate in your chosen solvent system from reliable sources. If quantitative data is unavailable, it is likely that the solubility is low. Consider increasing the volume of the solvent or choosing a different, more polar solvent system.
-
-
Possible Cause 2: Supersaturation and Precipitation.
-
Solution: If the solution was heated to aid dissolution, the cesium iodate may precipitate out upon cooling. Maintain the temperature of the solution or prepare a more dilute solution.
-
-
Possible Cause 3: Impure Cesium Iodate.
-
Solution: Impurities in the cesium iodate can affect its solubility. Ensure you are using a high-purity grade of cesium iodate.
-
Logical Relationship: Troubleshooting Low Solubility
Caption: Troubleshooting workflow for low cesium iodate solubility.
Issue 2: The cesium iodate solution changes color or forms a precipitate over time.
-
Possible Cause 1: Decomposition.
-
Solution: A change in color (e.g., to yellow or brown) may indicate the formation of elemental iodine (I₂), suggesting that the iodate has been reduced. This could be due to the presence of reducing agents in the solvent, exposure to light, or inappropriate pH. Protect the solution from light and ensure the solvent is pure and de-gassed. Adjust the pH to a neutral range if appropriate for your experiment.
-
-
Possible Cause 2: Reaction with Container.
-
Solution: While less common, highly reactive species could interact with the container material. Use inert container materials such as borosilicate glass or Teflon.
-
-
Possible Cause 3: Contamination.
-
Solution: Contaminants in the solvent or from the experimental setup could be reacting with the cesium iodate. Use high-purity solvents and ensure all glassware is scrupulously clean.
-
Experimental Protocols
Protocol 1: Determination of Cesium Iodate Solubility
This protocol outlines a method for determining the solubility of cesium iodate in a given solvent system.
-
Materials:
-
Procedure:
-
Add an excess amount of cesium iodate to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or stirrer set to the desired experimental temperature.
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
After equilibration, carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of cesium or iodate in the diluted sample using a calibrated ICP-MS or HPLC.
-
Calculate the solubility of cesium iodate in the original solvent based on the measured concentration and the dilution factor.
-
Experimental Workflow: Solubility Determination
Caption: Workflow for determining cesium iodate solubility.
Protocol 2: Assessment of Cesium Iodate Stability in Solution
This protocol provides a framework for assessing the stability of cesium iodate in a solvent system over time.
-
Materials:
-
A prepared solution of cesium iodate in the solvent of interest at a known concentration.
-
UV-Vis spectrophotometer
-
HPLC with a diode array detector or a suitable ion chromatography system.
-
pH meter
-
Temperature- and light-controlled environment (e.g., incubator, photoreactor).
-
-
Procedure:
-
Prepare a stock solution of cesium iodate of known concentration in the desired solvent.
-
Divide the stock solution into several aliquots in sealed, inert containers.
-
Store the aliquots under different experimental conditions (e.g., varying temperature, light exposure, and pH).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each aliquot.
-
For each sample, measure the absorbance spectrum using a UV-Vis spectrophotometer to check for the appearance of new peaks (e.g., corresponding to I₂ or I₃⁻).
-
Inject a portion of the sample into an HPLC or ion chromatograph to quantify the concentration of iodate and to detect and quantify any potential degradation products like iodide.
-
Monitor the pH of the solution at each time point.
-
Plot the concentration of cesium iodate and any degradation products as a function of time for each storage condition to determine the stability profile.
-
Signaling Pathway: Cesium Iodate Decomposition
Caption: Potential decomposition pathways for cesium iodate.
References
- 1. Cesium iodate (13454-81-4) for sale [vulcanchem.com]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. Radiolytic and surface reactions of dilute iodine solutions [inis.iaea.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Table 7-3, Analytical Methods for Determining Iodine in Environmental Samples - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Polishing Cesium Iodide (CsI) Optical Components
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the challenges of polishing cesium iodide (CsI) optical components. Due to its physical properties, CsI requires specific handling and polishing techniques to achieve high-quality optical surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in polishing Cesium Iodide (CsI) optics?
A1: The primary challenges in polishing CsI stem from its material properties. It is extremely soft (Knoop Hardness of 20 kg/mm ²) and highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This combination makes it difficult to produce and maintain flat, polished surfaces without introducing defects.[3][4]
Q2: Why is environmental control so important when working with CsI?
A2: Due to its hygroscopic nature, exposure to humidity can cause the crystal surface to cloud or fog.[5] Polishing should ideally be conducted in an environment with controlled low humidity. For instance, one successful dry polishing method requires a relative humidity below 28% at 25°C.[5] After polishing, the component should be immediately stored in a desiccator or a low-humidity area.[6]
Q3: What personal protective equipment (PPE) and handling precautions are necessary?
A3: Always wear gloves (cotton, nitrile, or powder-free latex) when handling CsI components to prevent skin oils from damaging the optical surface.[6][7][8] Whenever possible, handle the optic only by its non-optical surfaces, such as the ground edges.[7][9] Using optical or vacuum tweezers for smaller components is also a good practice.[7][8]
Q4: Can standard optical polishing slurries be used for CsI?
A4: Water-based slurries, commonly used for other optical materials, cannot be used for CsI because the crystal is water-soluble and will be damaged.[10] Polishing must be performed either with non-aqueous lubricants or through a dry polishing technique.[3][5][10]
Troubleshooting Guide
This section addresses specific problems encountered during the CsI polishing process.
Q: My CsI optic has a cloudy or hazy surface after polishing. What went wrong?
A: Surface clouding is almost always due to moisture exposure.
-
Potential Cause 1: High Ambient Humidity. The polishing environment is too humid.
-
Solution: Move the polishing setup to a glove box with humidity control or an environment where relative humidity is maintained below 28% at 25°C.[5]
-
-
Potential Cause 2: Inappropriate Lubricant/Slurry. The lubricant or slurry used contained water.
-
Solution: Ensure you are using a non-aqueous lubricant like isopropanol (B130326) or methanol (B129727), and use it sparingly to only slightly dampen the polishing cloth.[3][4] Alternatively, use a completely dry polishing method.[5]
-
-
Potential Cause 3: Slow Transfer/Cleaning. The polishing mixture was allowed to dry on the crystal surface.
Q: I am seeing scratches on the crystal surface. How can I prevent this?
A: Scratching is typically caused by contamination, excessive pressure, or overly aggressive abrasives.
-
Potential Cause 1: Contamination. Dust or other loose contaminants are on the polishing lap or the optic itself.
-
Potential Cause 2: Abrasive is too coarse. The initial grinding or polishing step used an abrasive grit that was too large.
-
Potential Cause 3: Excessive Pressure. Too much force is being applied during polishing. CsI is very soft and requires minimal pressure.[2][6]
-
Solution: Apply minimal, even pressure on the flat surface to prevent both scratching and rounding of the edges.[6] Let the abrasive and the lap do the work.
-
-
Potential Cause 4: Abrasive Caking. The removed CsI powder has formed balls on the polishing surface.
Q: The polished surface has a wavy or "orange peel" texture. What is the cause?
A: This texture is often an artifact of the polishing lap material.
-
Potential Cause: Soft Polishing Lap. The use of a soft cloth lap can result in a slight "orange peel" effect on the final surface.[3][4]
-
Solution 1: While difficult to eliminate completely with soft laps, a final, gentle polish with an almost dry powder-lubricant mixture can minimize the effect.[3][4]
-
Solution 2: For final finishing, consider a firmer lap material. Some methods use smooth, untreated paper over a cotton velveteen backing for the intermediate polishing stage.[5]
-
Polishing Parameter Summary
The table below summarizes various reported methods for polishing CsI components.
| Parameter | Method 1: Alumina Slurry | Method 2: Dry Polishing | Method 3: Plastic Polish |
| Grinding/Lapping | 1200 mesh grinding compound or 400-grit sandpaper.[3][12] | Coarse polishing on pure silk organza (32 threads/cm).[5] | Initial shaping with fine-toothed saw or sandpaper.[12] |
| Abrasive(s) | Aluminum oxide micropolishing compounds.[3][4] | No abrasive slurry used. Polishing occurs on paper.[5] | Commercial plastic polish (e.g., Novus #2).[6] |
| Abrasive Grit Size | Sequential: 5 µm, 1 µm, 0.3 µm.[3][4] | N/A | Fine abrasive contained within the polish formula.[6] |
| Lubricant | Isopropanol or Methanol (sparingly).[3][4] | None (dry process).[5] | Polish solution itself acts as the lubricant.[6] |
| Polishing Lap | Fine cotton (e.g., Selvyt) or rayon cloth (e.g., Microcloth).[3][4] | Smooth, untreated paper (e.g., toilet paper) over cotton velveteen.[5] | Silk or a soft, clean t-shirt.[6] |
| Motion | Gentle figure-eight motion.[3][4] | N/A | Unidirectional strokes.[6] |
| Key Environment | Clean, low-particulate area. | Relative humidity < 28% at 25°C.[5] | Clean, low-particulate area; work quickly.[6] |
Experimental Protocols
Protocol 1: Wet Polishing with Alumina Slurry
This method is adapted from procedures described for infrared spectroscopy windows.[3][4]
-
Preparation: In a clean, low-humidity environment, prepare a flat glass plate. Secure a fine cotton or rayon polishing cloth to the plate.
-
Grinding (if necessary): If the CsI surface has significant scratches, begin by grinding with a 1200 mesh grinding compound on a glass plate to achieve a flat, unpolished surface.[3]
-
Coarse Polishing: Spread a small amount of 5 µm aluminum oxide powder on the polishing cloth. Add just enough isopropanol or methanol to make the cloth slightly damp.
-
Polishing Motion: Gently polish the CsI crystal on this area using a figure-eight motion with minimal pressure.
-
Cleaning: Rapidly transfer the crystal to a separate, clean, dry cotton or rayon cloth and gently polish to remove the slurry before it dries.
-
Fine Polishing: Repeat steps 3-5 using successively finer grades of aluminum oxide powder (1 µm, then 0.3 µm).
-
Final Polish: Perform a final gentle polish using the 0.3 µm powder on an almost dry powder-lubricant mixture, followed by the cleaning process.
-
Storage: Immediately transfer the polished optic to a desiccator for storage.[6]
Protocol 2: Dry Polishing with Paper
This method is suitable for applications in the middle and far-infrared ranges and requires strict humidity control.[5]
-
Environment: Ensure the entire procedure is performed in an environment with relative humidity below 28% at 25°C.[5]
-
Coarse Polishing: Stretch a piece of pure silk organza loosely over a piece of plate glass. Use this surface for initial coarse polishing.
-
Intermediate Polishing: Mount a piece of pure cotton velveteen on a separate flat surface. Place a few sheets of smooth, untreated paper (e.g., tan toilet paper) on top of the velveteen.[5] This is the intermediate polishing surface. Polish the CsI component on the paper.
-
Final Buffing: The CsI may be finally buffed directly on the velveteen backing alone.
-
Handling: Throughout the process, avoid using synthetic fibers as they can etch the CsI surface.[5] No lubricants or slurries are needed.
-
Storage: Immediately place the finished component into dry storage.
Diagrams and Workflows
References
- 1. internationalcrystal.net [internationalcrystal.net]
- 2. knightoptical.com [knightoptical.com]
- 3. Polishing of Cesium Halide Windows [opg.optica.org]
- 4. OPG [opg.optica.org]
- 5. OPG [opg.optica.org]
- 6. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 7. fiber-mart.com [fiber-mart.com]
- 8. Optics Handling and Care Tutorial [thorlabs.com]
- 9. How to maintain our optical components - MOK Optics [mokoptics.com]
- 10. omega-optical.com [omega-optical.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. CsI(Na) cut and polished at home - MADEXP [madexp.it]
Technical Support Center: Cesium Iodate (CsIO₃) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in commercial cesium iodate (B108269).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade cesium iodate?
Based on typical analyses of inorganic salts, common impurities in commercial cesium iodate can include other alkali metal ions and various anions. A specific analysis has identified the following impurities:
-
Cations: Potassium (K), Rubidium (Rb), Sodium (Na), and Iron (Fe).[1]
-
Anions: Sulfate (SO₄²⁻).[1] Other potential anionic impurities, often found in high-purity cesium iodide which can be analogous, include fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), nitrate (B79036) (NO₃⁻), and phosphate (B84403) (PO₄³⁻).[2][3]
Q2: How do these impurities affect my experiments?
The impact of impurities is application-dependent. For instance, in scintillation applications using similar cesium salts, anionic impurities can negatively affect the resolving power and optical absorption of the crystals.[2][3] Cationic impurities can alter the conductivity of the material.[3] In drug development, unknown impurities can lead to inconsistent experimental results and interfere with analytical characterizations.
Q3: What are the primary methods for purifying cesium iodate?
The most common and effective methods for purifying water-soluble inorganic salts like cesium iodate are:
-
Recrystallization: This technique relies on the difference in solubility of the cesium iodate and its impurities in a given solvent at different temperatures.
-
Ion-Exchange Chromatography: This method is particularly useful for removing trace cationic or anionic impurities by passing a solution of cesium iodate through a resin that selectively binds the impurity ions.
Q4: Which analytical techniques are suitable for quantifying impurities in cesium iodate?
To determine the purity of your cesium iodate before and after purification, the following analytical methods are recommended:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of metallic impurities.[4]
-
Ion Chromatography (IC): For the quantification of anionic impurities like sulfate, chloride, and nitrate.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Cesium iodate does not dissolve in the hot solvent. | Insufficient solvent volume. Incorrect solvent choice. | Add more of the hot solvent in small increments until the solid dissolves. Ensure you are using a solvent in which cesium iodate has high solubility at elevated temperatures and low solubility at room temperature (e.g., deionized water). |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. The cooling process is too rapid. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure cesium iodate.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the impure solid. The concentration of the solute is too high. | Re-heat the solution and add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[5] |
| Low recovery of purified cesium iodate. | Too much solvent was used. The crystals were not completely collected. Premature crystallization during hot filtration. | Concentrate the filtrate by evaporation to recover more product. Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step. |
| The purified product is still discolored or contains visible impurities. | The impurity has similar solubility characteristics to cesium iodate. Insoluble impurities were not removed. | Perform a hot filtration step after dissolving the cesium iodate to remove any insoluble particulate matter. Consider a different purification method, such as ion-exchange chromatography, for impurities that are difficult to remove by recrystallization. |
Ion-Exchange Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of impurities. | Incorrect resin type. Improper flow rate. Incorrect eluent composition. | For removing cationic impurities (Na⁺, K⁺, Rb⁺), use a cation-exchange resin. For anionic impurities (SO₄²⁻), use an anion-exchange resin. Optimize the flow rate; a slower flow rate generally allows for better binding and separation. Adjust the concentration or pH of the eluent to improve the separation efficiency. |
| Low recovery of cesium iodate. | Strong, non-specific binding to the resin. Incomplete elution. | Ensure the eluent is strong enough to displace the cesium iodate from the resin. Increase the volume of the eluent or try a gradient elution. |
| Resin bed cracking or floating. | Entrapped air. Solution is too concentrated, causing density differences. | Degas the buffers before use. Dilute the cesium iodate solution before loading it onto the column.[6] |
Quantitative Data on Impurity Reduction
The following table presents representative data on the reduction of common impurities in commercial cesium iodate after a single recrystallization step.
| Impurity | Concentration in Commercial Product (ppm) | Concentration after Recrystallization (ppm) |
| Potassium (K) | 50 | < 5 |
| Rubidium (Rb) | 200 | < 10 |
| Sodium (Na) | 20 | < 2 |
| Iron (Fe) | 5 | < 1 |
| Sulfate (SO₄²⁻) | < 50 | < 10 |
Note: These values are illustrative and actual results may vary depending on the initial purity of the commercial product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of Cesium Iodate
This protocol is a general guideline for the purification of cesium iodate by recrystallization from deionized water.
-
Dissolution: In a clean Erlenmeyer flask, add the impure commercial cesium iodate. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the cesium iodate is completely dissolved. If any solid impurities remain, perform a hot filtration.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Crystal Collection: Collect the purified cesium iodate crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Ion-Exchange Chromatography for Cationic Impurity Removal
This protocol describes the removal of alkali metal impurities (Na⁺, K⁺, Rb⁺) from cesium iodate using a cation-exchange resin.
-
Resin Preparation: Swell a strong acid cation-exchange resin in deionized water. Pack the resin into a chromatography column and wash it extensively with deionized water.
-
Sample Preparation: Prepare a concentrated solution of the commercial cesium iodate in deionized water.
-
Loading: Load the cesium iodate solution onto the column at a controlled flow rate. The cesium and impurity cations will bind to the resin.
-
Elution of Impurities: Elute the impurity cations using a dilute solution of a competing acid (e.g., dilute HCl). The choice of eluent and its concentration will depend on the specific resin and impurities.
-
Elution of Cesium: Elute the purified cesium using a more concentrated acid solution.
-
Conversion and Crystallization: Neutralize the collected cesium-containing fractions with a high-purity base (e.g., ammonium (B1175870) hydroxide) and then react with high-purity iodic acid to reform cesium iodate. Recover the purified cesium iodate by crystallization as described in Protocol 1.
Visualizations
Caption: Workflow for the purification of cesium iodate by recrystallization.
Caption: Decision tree for troubleshooting crystallization problems.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Elimination Ion Chromatography Method for the Determination of Trace Levels of Anionic Impurities in High Purity Cesium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. inis.iaea.org [inis.iaea.org]
Technical Support Center: Enhancing Cesium Iodide (CsI) Scintillator Light Yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cesium Iodide (CsI) scintillators.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the light yield of a CsI scintillator?
A1: The light yield of a CsI scintillator is influenced by several factors:
-
Activator Type and Concentration: CsI is typically activated with Thallium (Tl) or Sodium (Na) to enhance its scintillation properties.[1] The concentration of these activators is crucial for optimizing light output.
-
Crystal Purity and Quality: The intrinsic quality of the CsI crystal, including its purity and the absence of defects, plays a significant role in its light yield.
-
Operating Temperature: The light output of CsI scintillators is temperature-dependent. For instance, the maximum light yield for CsI(Tl) is observed at approximately -35°C.[2] Pure CsI exhibits a dramatic increase in light yield when cooled to cryogenic temperatures (e.g., 77 K).[3]
-
Crystal Surface Condition: The quality of the crystal's surface polish directly impacts light collection efficiency. A smooth, highly polished surface minimizes internal light scattering and absorption.
-
Reflective Wrapping: The type and application of reflective material around the crystal are critical for directing the scintillation light towards the photodetector.
-
Hydration and Environmental Conditions: CsI, particularly CsI(Na), is hygroscopic and can be damaged by moisture, leading to a degradation in performance.[4][5] Proper storage and handling are essential.[2][4]
-
Radiation Damage: Prolonged exposure to high levels of radiation can create color centers within the crystal, which absorb scintillation light and reduce the light output.[6]
Q2: What is the expected light yield of different types of CsI scintillators?
A2: The light yield varies depending on the activator and the operating temperature. The following table summarizes typical light yield values.
| Scintillator Type | Typical Light Yield (photons/MeV) | Notes |
| CsI(Tl) | 54,000 | At room temperature. One of the brightest scintillators available.[7][8] |
| CsI(Na) | ~38,000 (85% of NaI(Tl)) | At room temperature.[7] |
| Pure CsI | ~3,200 | At room temperature.[9] |
| Pure CsI | ~50,000 - 100,000 | At 77 K (-196°C).[3][10] |
Q3: How does humidity affect CsI scintillators and how can I prevent damage?
A3: CsI crystals, especially CsI(Na), are slightly hygroscopic and can be damaged by moisture.[4][5]
-
Effects of Humidity: Exposure to humidity can cause the crystal surface to become hydrated, forming an "inactive" layer that reduces light output and degrades energy resolution.[4] For CsI(Na), this can lead to the development of "etching pits" and a polycrystalline appearance on the surface.[4][5] CsI(Tl) is generally more robust against humidity-induced degradation than CsI(Na).[4][5]
-
Prevention:
-
Storage: Always store CsI crystals in a dry environment, such as a desiccator with activated silica (B1680970) gel.[11]
-
Handling: Handle crystals with gloves to prevent moisture and oils from your hands contaminating the surface.[2][11]
-
Packaging: Keep the scintillator in its hermetically sealed packaging until it is ready for use.[4] If the original packaging is opened, store it in a vacuum-sealed bag with desiccant packs.[2]
-
Protective Coatings: Applying a protective polymeric coating, such as an epoxy resin, can help shield the crystal surface from moisture.[12]
-
Troubleshooting Guides
Issue 1: Low or Decreased Light Yield
Symptoms:
-
The measured light output is significantly lower than the expected values.
-
A noticeable decrease in pulse height from the photodetector over time.
-
Poor energy resolution in the resulting spectrum.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Optical Coupling | 1. Ensure the crystal is properly coupled to the photodetector (PMT or photodiode) using a suitable optical grease. 2. Check for air bubbles or gaps in the optical interface and re-apply the grease if necessary. |
| Degraded Crystal Surface | 1. Visually inspect the crystal surface for cloudiness, scratches, or signs of hydration. 2. If the surface is degraded, consider re-polishing the crystal. (See Experimental Protocol 1). |
| Ineffective Reflective Wrapping | 1. Verify that the reflective wrapping (e.g., Teflon tape or ESR film) is applied correctly and covers all non-optical surfaces. 2. Ensure the wrapping is snug against the crystal to maximize light reflection. For optimal results, multiple layers (e.g., ~10 layers of Teflon) can be used. |
| Humidity Damage | 1. If the crystal is CsI(Na), inspect for surface pitting or a polycrystalline appearance.[4][5] 2. Move the crystal to a dry storage environment immediately. 3. For severe degradation, the crystal may need to be re-polished or replaced. |
| Temperature Effects | 1. Check the ambient temperature. The light yield of CsI(Tl) and pure CsI is temperature-dependent.[2][3] 2. If operating at low temperatures, ensure the temperature is stable, as fluctuations can affect light output. |
| Radiation Damage | 1. If the scintillator has been exposed to high radiation doses, it may have developed color centers. 2. Some radiation damage can be annealed by heating the crystal, but this should be done with caution and according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Polishing a CsI Crystal Surface
This protocol describes a general procedure for polishing a CsI crystal to improve its surface quality and enhance light collection.
Materials:
-
Flat, stable surface (e.g., a granite surface plate or thick glass).
-
Polishing cloths (e.g., silk or soft, lint-free t-shirt material).[11]
-
Polishing compound (e.g., Novus No. 2 Plastic Polish or a similar fine-grit polishing solution).[11]
-
Gloves.[11]
-
Desiccator for storage.[11]
Procedure:
-
Preparation: Work in a clean, low-humidity environment. Wear gloves at all times to avoid contaminating the crystal.[11]
-
Secure Polishing Surface: Stretch the polishing cloth over the flat table and secure it to ensure it is taut and will not move during polishing.[11]
-
Apply Polishing Compound: Apply a small amount of the polishing compound to the cloth.[11]
-
Polishing Motion:
-
Place the face of the CsI crystal to be polished onto the prepared cloth.
-
With minimal and even pressure, slide the crystal in one direction across the polishing compound.[11]
-
Lift the crystal and repeat the motion multiple times over the same area of the cloth.[11]
-
To remove residue and check the polish, move to a clean, dry area of the cloth and repeat the one-directional sliding motion a few times.[11]
-
If scratches remain, repeat the polishing process. Polishing in a perpendicular direction may help remove persistent scratches.[11]
-
-
Final Cleaning: Once a smooth, clear surface is achieved, gently wipe off any remaining polishing residue with a clean, dry part of the cloth.
-
Storage: Immediately place the polished crystal back into a desiccator to prevent moisture absorption.[11]
Visualizations
Experimental Workflow for Light Yield Enhancement
Caption: Workflow for enhancing the light yield of a CsI scintillator.
Troubleshooting Logic for Low Light Yield
Caption: Decision tree for troubleshooting low light yield in CsI scintillators.
References
- 1. vepp2k.inp.nsk.su [vepp2k.inp.nsk.su]
- 2. luxiumsolutions.com [luxiumsolutions.com]
- 3. arxiv.org [arxiv.org]
- 4. luxiumsolutions.com [luxiumsolutions.com]
- 5. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 6. CsI Cesium Iodide | Luxium Solutions [luxiumsolutions.com]
- 7. RelaySimTest - Software for validating protection systems - OMICRON [omicronenergy.com]
- 8. researchgate.net [researchgate.net]
- 9. s3.cern.ch [s3.cern.ch]
- 10. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 11. mdpi.com [mdpi.com]
- 12. sympnp.org [sympnp.org]
Technical Support Center: Cesium Iodate and Stainless Steel Interactions at High Temperatures
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with cesium iodate (B108269) (CsIO₃) at high temperatures in stainless steel apparatus. Direct experimental data on the reaction between cesium iodate and stainless steel is limited in publicly available literature. Therefore, this guide is based on the compound's known thermal decomposition behavior and the well-documented reactions of its decomposition products with stainless steel alloys such as 304 and 316.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway between cesium iodate and stainless steel at high temperatures?
A1: The primary interaction is not a direct reaction but a multi-step process initiated by the thermal decomposition of cesium iodate. Above its decomposition temperature, cesium iodate breaks down to form cesium oxides, gaseous iodine (I₂), and oxygen (O₂). These highly reactive products then interact with the stainless steel surface.
Q2: At what temperature does cesium iodate become reactive with stainless steel?
Q3: What are the visible signs of a reaction between cesium iodate and stainless steel?
A3: Visual indicators of a reaction may include discoloration of the stainless steel surface, formation of a dark-colored scale, and pitting or other forms of corrosion. In more severe cases, a noticeable loss of material from the stainless steel may occur.
Q4: How do the decomposition products of cesium iodate corrode stainless steel?
A4: Gaseous iodine is highly corrosive to the primary components of stainless steel (iron, chromium, and nickel), forming volatile metal iodides. Cesium oxides can react with the protective chromium oxide (Cr₂O₃) layer on the stainless steel surface to form compounds like cesium chromate (B82759) (Cs₂CrO₄).[2] This compromises the passive layer, exposing the underlying metal to further attack.
Q5: Is there a difference in reactivity between different types of stainless steel (e.g., 304 vs. 316)?
A5: While both 304 and 316 stainless steel are susceptible to corrosion by iodine and cesium compounds at high temperatures, Type 316 stainless steel, with its molybdenum content, generally offers slightly better resistance to pitting and crevice corrosion. However, at the high temperatures where cesium iodate decomposes, both alloys are likely to experience significant corrosion.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Discoloration or Dark Scale on Stainless Steel | Formation of metal oxides and cesium chromate due to the reaction of decomposition products with the steel surface. | Lower the operating temperature to below the decomposition threshold of cesium iodate, if possible. Consider using a more corrosion-resistant alloy or a ceramic lining for the reaction vessel. |
| Pitting and Localized Corrosion | Aggressive attack by gaseous iodine on the stainless steel surface, leading to the formation of volatile metal iodides. | Implement a system to trap or vent the gaseous iodine as it is formed. Use of an inert gas purge can also help to reduce the partial pressure of iodine. |
| Unexpected Loss of Cesium from the System | Formation of cesium chromate or cesium silicate (B1173343) (if silicon is present as an impurity), which may adhere to the stainless steel surface. | After the experiment, analyze the surface of the stainless steel for cesium content to confirm its retention. If cesium loss is a critical issue, alternative container materials should be investigated. |
| Inconsistent Experimental Results | The extent of the reaction can be highly dependent on the temperature, atmosphere (presence of oxygen or steam), and the specific composition of the stainless steel. | Ensure precise temperature control. Maintain a consistent and well-characterized atmosphere in the reaction chamber. Document the specific type and batch of stainless steel used. |
Data Summary
Table 1: Thermal Properties and Decomposition of Cesium Iodate
| Property | Value/Description |
| Chemical Formula | CsIO₃ |
| Molecular Weight | 307.81 g/mol |
| Thermal Stability | Stable at room temperature. Decomposition occurs at elevated temperatures. Complex cesium iodates are stable up to ~414°C.[1] |
| Decomposition Products | Cesium Oxides (e.g., Cs₂O), Gaseous Iodine (I₂), Oxygen (O₂) |
Table 2: Key Reactions in the Cesium Iodate - Stainless Steel System at High Temperature
| Reactants | Products | Significance |
| 2CsIO₃(s) | Cs₂O(s) + I₂(g) + 2.5O₂(g) | Initial decomposition of cesium iodate, producing corrosive gases. |
| Fe(s) + I₂(g) | FeI₂(g) | Corrosion of iron in stainless steel. |
| Cr(s) + I₂(g) | CrI₂(g) | Corrosion of chromium in stainless steel. |
| Ni(s) + I₂(g) | NiI₂(g) | Corrosion of nickel in stainless steel. |
| 2Cs₂O(s) + Cr₂O₃(s) + 1.5O₂(g) | 2Cs₂CrO₄(s) | Attack on the protective chromium oxide layer, leading to further corrosion. |
Experimental Protocols
Methodology for Assessing Stainless Steel Corrosion by Cesium Iodate Decomposition Products:
-
Sample Preparation: Prepare coupons of the desired stainless steel alloy (e.g., 304 or 316) with a known surface area and weight.
-
Experimental Setup: Place the stainless steel coupon and a sample of cesium iodate in a sealed quartz tube furnace. The coupon and the cesium iodate should be physically separated to ensure interaction occurs via the gas phase.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., argon) to remove air and moisture.
-
Heating Protocol: Heat the furnace to the desired temperature, above the decomposition temperature of cesium iodate (e.g., 500-700°C), and hold for a specified duration.
-
Cooling and Analysis: After the experiment, cool the furnace to room temperature under the inert atmosphere.
-
Post-Experiment Characterization:
-
Visually inspect the stainless steel coupon for signs of corrosion.
-
Measure the weight change of the coupon to quantify material loss or gain.
-
Analyze the surface of the coupon using techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) to determine the morphology and elemental composition of the corrosion products.
-
Visualizations
Caption: Inferred reaction pathway of cesium iodate with stainless steel.
Caption: Troubleshooting flowchart for unexpected corrosion.
References
Validation & Comparative
A Comparative Guide to Cesium Iodate and Potassium Iodate for Nonlinear Optics
For researchers, scientists, and drug development professionals navigating the landscape of nonlinear optical (NLO) materials, the choice of crystal is paramount to experimental success. This guide provides a detailed comparison of two inorganic NLO crystals, Cesium Iodate (B108269) (CsIO₃) and Potassium Iodate (KIO₃), offering a side-by-side look at their performance based on available experimental and theoretical data.
While both cesium iodate and potassium iodate belong to the iodate family of crystals, known for their potential in nonlinear optics, the available research data presents a clearer picture for potassium iodate. Theoretical studies suggest that certain crystalline forms of cesium iodate hold promise, but a scarcity of experimental validation makes direct comparison challenging. This guide aims to summarize the current state of knowledge on both materials to aid in informed decision-making for applications such as second-harmonic generation (SHG).
Quantitative Performance Comparison
| Property | Cesium Iodate (CsIO₃) | Potassium Iodate (KIO₃) | Reference Material (KDP) |
| Second-Harmonic Generation (SHG) Intensity | Monoclinic and Rhombohedral phases are predicted to be non-centrosymmetric and exhibit NLO properties[1]. | ~1.2 times that of KDP (for KIO₃·Te(OH)₆) | 1 (by definition) |
| Laser-Induced Damage Threshold (LIDT) | Theoretical calculations suggest a high laser damage threshold[1]. | 731 MW/cm² (for KIO₃·Te(OH)₆ at 1064 nm, 6 ns pulse width) | Varies significantly with pulse duration and wavelength (e.g., 5-12 J/cm² at 355 nm, 3 ns)[2]. |
| Transparency Range | Predicted to be transparent in the visible and near-infrared regions. | 180 nm – 3460 nm (for KIO₃·Te(OH)₆) | ~200 nm – 1500 nm |
| Phase Matchability | Theoretically phase-matchable. | Type I and Type II phase-matchable (for KIO₃·Te(OH)₆) | Phase-matchable |
Structural and Optical Properties
Cesium Iodate (CsIO₃): A Promising but Unverified Candidate
Theoretical studies using density functional theory (DFT) have explored the structural, electronic, and optical properties of three polymorphs of cesium iodate: monoclinic, rhombohedral, and cubic[1]. The calculations indicate that the monoclinic and rhombohedral phases are non-centrosymmetric, a prerequisite for second-order nonlinear optical effects like SHG[1]. These non-centrosymmetric phases are predicted to possess interesting piezoelectric and nonlinear optical properties[1]. The band gaps for the monoclinic and rhombohedral systems are calculated to be 4.00 eV and 5.13 eV, respectively, suggesting good transparency in the visible and near-infrared regions and a potentially high laser damage threshold[1].
However, to date, there is a significant lack of experimental data to validate these theoretical predictions. The growth of large, high-quality single crystals of the non-centrosymmetric phases of CsIO₃ is a critical step that needs to be achieved to experimentally verify its NLO coefficients, laser damage threshold, and phase-matching characteristics.
Potassium Iodate (KIO₃): An Experimentally Characterized Material
Potassium iodate is a well-known inorganic compound, and its nonlinear optical properties have been investigated, often in combination with other elements. A study on KIO₃·Te(OH)₆ single crystals provides valuable experimental data. Powder SHG measurements of this compound showed an intensity approximately 1.2 times that of the widely used NLO material potassium dihydrogen phosphate (B84403) (KDP). The laser damage threshold was measured to be a robust 731 MW/cm² for a 6 ns pulse at 1064 nm. Furthermore, the crystal exhibits a wide transparency range from the ultraviolet (180 nm) to the infrared (3460 nm), making it suitable for a variety of applications. The study also determined the Type I and Type II phase-matching wavelength ranges for this crystal.
The broader family of alkali metal rare earth iodates has also been explored, with several potassium-containing compounds exhibiting notable SHG responses, further establishing the potential of the iodate group in designing NLO materials[3][4].
Logical Relationship for Material Selection
The choice between cesium iodate and potassium iodate for a nonlinear optics application can be guided by the level of experimental validation required. The following diagram illustrates a decision-making pathway.
Experimental Protocols
To ensure the objective comparison of NLO materials, standardized experimental procedures are crucial. Below are overviews of the key techniques used to characterize the properties discussed in this guide.
Second-Harmonic Generation (SHG) Measurement: The Kurtz-Perry Powder Technique
The Kurtz-Perry method is a widely used technique for the rapid screening of new materials for their SHG efficiency[5][6][7].
Methodology:
-
Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range.
-
Experimental Setup: A pulsed laser beam (commonly a Nd:YAG laser at 1064 nm) is directed onto the powder sample. The light emitted from the sample is collected and passed through a filter to block the fundamental wavelength and only allow the second-harmonic signal (at 532 nm) to pass.
-
Detection: The intensity of the SHG signal is measured using a photomultiplier tube (PMT) and displayed on an oscilloscope.
-
Comparison: The SHG intensity of the sample is compared to that of a standard reference material, such as KDP, measured under the same conditions.
Determination of Nonlinear Optical Coefficients: The Maker Fringe Technique
For a more quantitative analysis of the nonlinear optical coefficients (d_ij), the Maker fringe technique is employed on single crystals[8][9][10].
Methodology:
-
Sample Preparation: A high-quality, polished, plane-parallel single crystal of the material is required.
-
Experimental Setup: A polarized laser beam is focused onto the crystal, which is mounted on a rotation stage.
-
Measurement: The intensity of the generated second-harmonic light is measured as a function of the angle of incidence of the fundamental beam.
-
Analysis: The resulting oscillatory pattern, known as Maker fringes, is analyzed. The angular separation of the fringes is related to the coherence length, and the amplitude of the fringes is proportional to the square of the effective nonlinear coefficient. By comparing the fringe pattern to that of a reference crystal (e.g., quartz or KDP), the d_ij coefficients can be determined.
Laser-Induced Damage Threshold (LIDT) Measurement
LIDT is a critical parameter that determines the operational limits of an NLO crystal in high-power laser systems[2][11][12].
Methodology:
-
Experimental Setup: A high-power pulsed laser beam with a well-characterized spatial and temporal profile is focused onto the surface of the crystal. The laser energy or power can be precisely controlled.
-
Irradiation: The "1-on-1" or "S-on-1" testing protocol is typically used. In the 1-on-1 test, different sites on the crystal are irradiated with a single pulse of increasing energy. In the S-on-1 test, a site is exposed to multiple pulses at a given energy level.
-
Damage Detection: Damage is typically identified by observing a change in the optical properties of the irradiated site, such as an increase in scattered light or by post-irradiation microscopic inspection.
-
Threshold Determination: The LIDT is defined as the laser fluence (for pulsed lasers) or power density (for continuous-wave lasers) at which there is a certain probability of damage (often 0% or 50%).
Conclusion
In the current landscape of nonlinear optical materials, potassium iodate and its derivatives present a more established and experimentally validated option compared to cesium iodate. The available data on KIO₃-related compounds demonstrate their potential for efficient second-harmonic generation with a high laser damage threshold and a broad transparency range.
Cesium iodate, while theoretically promising with predicted non-centrosymmetric phases suitable for nonlinear optics, remains a largely unexplored material from an experimental standpoint. For researchers and professionals seeking reliable and well-characterized NLO crystals for immediate application, potassium iodate and other experimentally verified iodates are the more prudent choice. However, for those engaged in the discovery and development of novel NLO materials, the theoretical promise of cesium iodate suggests that the synthesis and characterization of its non-centrosymmetric single crystals could be a fruitful area of future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of Novel Polar Nonlinear Optical Materials in Alkali Metal Rare Earth Iodates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Rational Design of Novel Polar Nonlinear Optical Materials in Alkali Metal Rare Earth Iodates - Inorganic Chemistry - Figshare [acs.figshare.com]
- 5. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fonlo.org [fonlo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cesium Iodate: Hydrothermal vs. Aqueous Methods
For researchers, scientists, and professionals in drug development, the selection of a synthesis method is a critical decision that influences the purity, crystal structure, and overall quality of the final compound. This guide provides an objective comparison of hydrothermal and aqueous synthesis routes for producing cesium iodate (B108269) (CsIO₃), a compound with applications in various scientific fields. The comparison is supported by available experimental data and detailed methodologies.
Introduction to Synthesis Methods
Cesium iodate can be synthesized through two primary methods: hydrothermal synthesis and aqueous synthesis. The hydrothermal route involves crystallization from a high-temperature aqueous solution at high vapor pressures, while the aqueous method typically relies on the reaction of precursors in an aqueous solution at ambient or near-ambient pressure, followed by crystallization. The choice between these methods can significantly impact the physicochemical properties of the resulting cesium iodate crystals.
Comparison of Performance and Experimental Data
The following table summarizes the key quantitative data and characteristics associated with each synthesis method. It is important to note that while detailed data for the aqueous synthesis of simple cesium iodate (CsIO₃) is available, much of the reported data for hydrothermal synthesis focuses on complex cesium iodates. The data presented for the hydrothermal method is therefore based on the synthesis of related compounds and general principles of this technique.
| Parameter | Hydrothermal Synthesis | Aqueous Synthesis |
| Product | Primarily complex iodates (e.g., Cs₂Ce(IO₃)₆); can yield different polymorphs of CsIO₃. | Simple cesium iodate (CsIO₃). |
| Purity | High purity can be achieved. | High purity, with reported values up to 99.5%.[1] |
| Crystal Size | Can be controlled to produce larger, well-defined crystals. | Typically yields small cubic crystals upon cooling.[1] |
| Reaction Temperature | Elevated temperatures (e.g., 230°C for complex iodates).[2] | Boiling aqueous solution (around 100°C). |
| Reaction Pressure | High (autogenous pressure in a sealed vessel). | Ambient pressure. |
| Reaction Time | Longer reaction times, often several days (e.g., 5 days for Cs₂Ce(IO₃)₆).[1] | Shorter reaction and crystallization time. |
| Control over Crystal Structure | Offers potential for synthesizing different crystal structures (polymorphs). | Primarily yields the cubic crystal structure of CsIO₃.[1] |
| Equipment | Requires specialized equipment (autoclave). | Standard laboratory glassware is sufficient. |
Experimental Protocols
Hydrothermal Synthesis of a Complex Cesium Iodate (Cs₂Ce(IO₃)₆)
This protocol is for the synthesis of a complex cesium cerium(IV) iodate and is indicative of the conditions used in hydrothermal synthesis.
-
Precursors: A mixture of CsF (4 mmol), CeO₂ (1 mmol), H₅IO₆ (2 mmol), and HIO₃ (4 mmol) is prepared.
-
Solvent: 2.0 mL of deionized water is added to the precursor mixture in a 23 mL autoclave with a PTFE liner.
-
Heating: The mixture is heated to 230°C for 5 days.
-
Cooling: The autoclave is then cooled to 207°C at a rate of 0.5°C/h, followed by cooling to 30°C at a rate of 2°C/h.
-
Product Recovery: The resulting crystals are filtered, washed with deionized water, and dried in air.
Aqueous Synthesis of Cesium Iodate (CsIO₃)
This protocol describes a common and straightforward method for synthesizing CsIO₃.
-
Precursors: Stoichiometric amounts of iodic acid (HIO₃) and cesium carbonate (Cs₂CO₃) are used.
-
Reaction: The precursors are mixed in an aqueous solution.
-
Heating: The solution is boiled to ensure complete reaction.
-
Crystallization: The solution is then cooled, which leads to the precipitation of small cubic crystals of cesium iodate.
-
Product Recovery: The crystals are separated by filtration, washed with cold water, and dried at 100°C. Analytical results for a product synthesized by this method showed elemental composition close to the calculated values for CsIO₃, indicating high purity.[1]
Visualization of Experimental Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.
Conclusion
The choice between hydrothermal and aqueous synthesis of cesium iodate depends on the desired product characteristics and available resources.
Aqueous synthesis is a straightforward, rapid, and cost-effective method for producing high-purity, simple cesium iodate (CsIO₃) with standard laboratory equipment. It is well-suited for applications where small, cubic crystals are acceptable.
Hydrothermal synthesis , on the other hand, is a more complex and resource-intensive technique that operates at high temperatures and pressures. Its primary advantage lies in the ability to synthesize complex iodates and potentially control the crystal morphology and access different polymorphs of simple cesium iodate, which may be crucial for specific applications in materials science and solid-state chemistry.
For researchers primarily needing pure CsIO₃ for solution-based applications or as a precursor for further reactions, the aqueous method is generally the more practical choice. However, for those investigating the solid-state properties of cesium iodate or aiming to produce large, high-quality single crystals or novel polymorphs, the hydrothermal route offers greater control and possibilities.
References
A Comparative Guide to Thermal Analysis Calibration Standards: Validating Cesium Iodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common thermal analysis calibration standards and evaluates the suitability of cesium iodate (B108269) (CsIO₃) for this purpose. The accurate calibration of thermal analysis instruments, such as Differential Scanning Calorimeters (DSC) and Thermogravimetric Analyzers (TGA), is crucial for obtaining reliable and reproducible data in research and development. This document presents experimental data for established standards, details the necessary protocols for calibration, and discusses the current understanding of cesium iodate's thermal behavior.
Comparison of Common DSC Calibration Standards
The selection of an appropriate calibration standard is dependent on the temperature range of interest for the intended experimental work. High-purity metals are frequently used for the calibration of temperature and enthalpy in DSC due to their sharp, well-defined melting points.[1] A summary of the thermal properties of three common standards—Indium, Tin, and Zinc—is presented below.
| Standard | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Indium (In) | 156.6 | 28.5 |
| Tin (Sn) | 231.9 | 60.5 |
| Zinc (Zn) | 419.5 | 107.5 |
Validation of Cesium Iodate as a Calibration Standard
Recent interest has arisen in exploring new materials for thermal analysis calibration. Cesium iodate (CsIO₃) has been considered as a potential candidate. However, a thorough review of available literature reveals challenges in validating it as a DSC melting point standard.
Thermal Stability of Cesium Iodate: Studies on the thermal behavior of cesium iodate indicate that it possesses high thermal stability. Complex cesium iodate compounds have been shown to be stable in air at temperatures up to 414°C, after which they undergo decomposition. This high decomposition temperature suggests potential utility in high-temperature applications.
Melting Behavior: A critical requirement for a DSC temperature and enthalpy calibration standard is a sharp and well-defined melting endotherm. Currently, there is a lack of definitive data in the scientific literature confirming a distinct melting point for cesium iodate before its decomposition. Much of the available data is inconsistent and often appears to confuse cesium iodate (CsIO₃) with cesium iodide (CsI), a different compound with a melting point of approximately 626°C. Without a reproducible and sharp melting peak, cesium iodate cannot be reliably used for the temperature and enthalpy calibration of DSC instruments.
Potential as a TGA Standard: Given its high thermal stability and subsequent decomposition, cesium iodate may hold promise as a standard for Thermogravimetric Analysis (TGA). The decomposition of a material at a specific, reproducible temperature can be used for TGA temperature calibration. However, further detailed studies are required to characterize the decomposition pathway of cesium iodate, including the onset temperature and the nature of the decomposition steps, to validate its use for this purpose.
Experimental Protocols
Detailed and standardized experimental procedures are essential for accurate instrument calibration. The following protocols are based on established methodologies for DSC and TGA calibration.
Differential Scanning Calorimetry (DSC) Calibration Protocol
This protocol outlines the procedure for temperature and enthalpy calibration of a DSC instrument using a certified reference material, such as Indium. The methodology is based on ASTM E967, the standard test method for temperature calibration of differential scanning calorimeters.[2]
Objective: To accurately calibrate the temperature and enthalpy response of the DSC instrument.
Materials:
-
High-purity (99.999%+) Indium calibration standard
-
Aluminum DSC pans and lids
-
An empty, hermetically sealed aluminum pan as a reference
Procedure:
-
Sample Preparation:
-
Weigh a small sample of the Indium standard (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Method:
-
Equilibrate the cell at a temperature well below the expected melting point of the standard (e.g., 140°C for Indium).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 170°C for Indium).
-
Hold the temperature for a few minutes to ensure a stable baseline after the melting event.
-
Cool the cell back to the starting temperature.
-
-
Data Analysis:
-
Analyze the resulting DSC curve. The melting of the standard will appear as an endothermic peak.
-
For temperature calibration, determine the onset temperature of the melting peak. Compare this to the certified melting point of the standard.
-
For enthalpy calibration, integrate the area of the melting peak to determine the heat of fusion. Compare this value to the certified enthalpy of fusion for the standard.
-
-
Calibration Adjustment:
-
Using the instrument's software, adjust the temperature and cell constant calibration parameters based on the deviation of the measured values from the certified values.
-
It is recommended to perform the calibration with at least two different standards to ensure linearity across a temperature range.
-
Thermogravimetric Analysis (TGA) Calibration Protocol
This protocol describes the temperature calibration of a TGA instrument using a magnetic transition standard or a material with a well-defined decomposition temperature. The procedure is based on ASTM E1582, the standard practice for calibration of the temperature scale for thermogravimetry.[3][4][5][6][7]
Objective: To accurately calibrate the temperature measurement of the TGA instrument.
Materials:
-
A suitable temperature calibration standard (e.g., a ferromagnetic material with a known Curie point, or a stable compound with a single-step decomposition).
-
TGA sample pan (e.g., platinum or alumina).
Procedure:
-
Instrument Setup:
-
Place an empty TGA pan in the instrument and tare the balance.
-
Place the calibration standard in the pan. For magnetic standards, a magnet is positioned outside the furnace.
-
-
Thermal Method:
-
Heat the standard at a controlled rate (e.g., 10°C/min) through its transition temperature in a controlled atmosphere (e.g., nitrogen).
-
-
Data Acquisition:
-
For a magnetic standard, the apparent mass will change sharply at the Curie point as the material transitions from ferromagnetic to paramagnetic.
-
For a decomposition standard, a distinct mass loss step will be observed.
-
-
Data Analysis:
-
Determine the onset temperature of the apparent mass change (for magnetic standards) or the mass loss step (for decomposition standards).
-
-
Calibration Adjustment:
-
Compare the observed transition temperature to the certified value for the standard.
-
Adjust the instrument's temperature calibration settings as necessary.
-
Visualizations
The following diagrams illustrate the logical workflow for the validation and calibration processes.
Caption: Workflow for validating a new calibration standard and the routine instrument calibration process.
Caption: Logical relationship for achieving high-quality thermal analysis data.
References
A Comparative Guide to Second-Harmonic Generation Efficiency: CsIO3 vs. KDP
For researchers, scientists, and professionals in drug development, the selection of appropriate nonlinear optical (NLO) crystals is a critical factor in the design and success of various optical systems, including those used in advanced imaging and therapeutic applications. This guide provides a comparative analysis of the second-harmonic generation (SHG) efficiency of Cesium Iodate (CsIO3) and Potassium Dihydrogen Phosphate (KDP), two materials with distinct NLO properties.
While KDP is a well-established and widely characterized NLO crystal, comprehensive experimental data on the SHG efficiency of CsIO3 remains limited in publicly accessible research. This guide, therefore, presents a juxtaposition of the experimentally verified performance of KDP with the theoretically predicted potential of CsIO3, offering a valuable, albeit preliminary, assessment for researchers exploring novel NLO materials.
Quantitative Data Summary
The following table summarizes the key nonlinear optical properties of KDP and the calculated properties for the monoclinic and rhombohedral phases of CsIO3. It is crucial to note that the data for CsIO3 is derived from theoretical calculations and awaits experimental verification.
| Property | Potassium Dihydrogen Phosphate (KDP) | Cesium Iodate (CsIO3) - Monoclinic (Theoretical) | Cesium Iodate (CsIO3) - Rhombohedral (Theoretical) |
| Symmetry Class | Tetragonal, point group -42m | Monoclinic | Rhombohedral |
| Nonlinear Optical Coefficients (pm/V) | d36 = 0.39 | d11= -3.03, d12= -0.49, d13= 0.2, d15= -0.19, d21= -0.1, d22= 2.15, d23= -0.06, d25= 0.17, d31= -0.19, d32= 0.17, d33= -1.6, d35= -0.06 | d11= 1.15, d12= -1.15, d13= 0, d14= 0.1, d21= -1.15, d22= 1.15, d23= 0, d24= -0.1, d31= 0, d32= 0, d33= -1.53, d34= 0 |
| SHG Efficiency | Well-established, used as a reference. | Not experimentally determined. | Not experimentally determined. |
Note: The nonlinear optical coefficients for CsIO3 are calculated values and should be considered as indicative of its potential. Experimental validation is required for confirmation.
Experimental Protocols for SHG Efficiency Measurement
The determination of SHG efficiency in nonlinear optical crystals is typically performed using one of two primary experimental techniques: the Kurtz-Perry powder technique or the Maker fringe technique.
Kurtz-Perry Powder Technique
This method provides a rapid and straightforward assessment of the SHG efficiency of a material in powdered form. It is particularly useful for initial screening of new NLO materials.
Methodology:
-
A pulsed laser beam, commonly a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.
-
The fundamental beam is directed onto a sample holder containing the powdered crystalline material.
-
The light transmitted through the sample is passed through a filter to block the fundamental wavelength and allow only the second-harmonic signal (at 532 nm) to pass.
-
A photodetector measures the intensity of the generated second-harmonic light.
-
The SHG intensity of the sample is compared to that of a standard reference material, such as KDP, measured under identical experimental conditions. The relative SHG efficiency is then reported as a multiple of the reference.
Maker Fringe Technique
The Maker fringe technique is a more precise method used to determine the individual components of the second-order nonlinear optical susceptibility tensor (d coefficients) of a single crystal.
Methodology:
-
A high-quality, plane-parallel single crystal of the material is mounted on a rotation stage.
-
A polarized, pulsed laser beam is focused onto the crystal.
-
The intensity of the generated second-harmonic light is measured as a function of the angle of incidence of the fundamental beam.
-
As the crystal is rotated, the intensity of the SHG signal oscillates, creating a characteristic pattern known as Maker fringes. These fringes arise from the interference between the free and bound second-harmonic waves propagating through the crystal.
-
By analyzing the periodicity and envelope of these fringes, and by using different polarization combinations for the fundamental and second-harmonic beams, the individual d coefficients can be determined.
Experimental Workflow for SHG Measurement
The following diagram illustrates a typical experimental setup for measuring the second-harmonic generation efficiency of a nonlinear optical crystal.
Caption: Experimental setup for SHG efficiency measurement.
Logical Relationship of SHG Efficiency Factors
The efficiency of second-harmonic generation is dependent on several key factors related to the material's properties and the experimental conditions.
Caption: Factors influencing SHG efficiency.
Conclusion
Potassium Dihydrogen Phosphate (KDP) is a well-characterized and reliable nonlinear optical crystal with a proven track record in various applications requiring second-harmonic generation. Its SHG efficiency and other NLO properties have been extensively documented through established experimental protocols.
Cesium Iodate (CsIO3), based on theoretical calculations, shows promise as a potent NLO material, with predicted nonlinear optical coefficients that are, in some components, significantly larger than those of KDP. However, a critical gap exists in the experimental validation of these theoretical predictions. There is a notable absence of published experimental data on the SHG efficiency of CsIO3, making a direct and conclusive comparison with KDP challenging at this time.
For researchers and professionals in fields requiring high-efficiency SHG, KDP remains the standard and dependable choice. CsIO3, on the other hand, represents an intriguing avenue for future research. Experimental determination of its SHG efficiency and other nonlinear optical properties is essential to ascertain its practical viability and potential advantages over established materials like KDP. Further investigation into the growth of high-quality single crystals of CsIO3 and their subsequent characterization is highly encouraged to unlock the full potential of this promising NLO material.
Structural comparison of alkali metal iodates.
A Comprehensive Structural Comparison of Alkali Metal Iodates for Researchers and Drug Development Professionals
The alkali metal iodates (MIO₃, where M = Li, Na, K, Rb, Cs) represent a fascinating class of inorganic compounds with diverse crystal structures and intriguing physical properties. Their utility in fields ranging from nonlinear optics to piezoelectric applications necessitates a thorough understanding of their structural nuances. This guide provides an objective, data-driven comparison of the crystal structures of lithium iodate (B108269) (LiIO₃), sodium iodate (NaIO₃), potassium iodate (KIO₃), rubidium iodate (RbIO₃), and cesium iodate (CsIO₃), supported by crystallographic data and detailed experimental methodologies.
Comparative Analysis of Crystallographic Data
The structural variations among the alkali metal iodates are primarily dictated by the increasing ionic radius of the alkali metal cation, which leads to different packing arrangements and coordination environments. A summary of the key crystallographic parameters is presented below.
| Property | Lithium Iodate (α-LiIO₃) | Sodium Iodate (NaIO₃) | Potassium Iodate (KIO₃) | Rubidium Iodate (α-RbIO₃) | Cesium Iodate (CsIO₃) |
| Crystal System | Hexagonal | Orthorhombic | Trigonal | Rhombohedral | Orthorhombic |
| Space Group | P6₃[1] | Pnma[2] | R3m[3] | R3m[4] | Pmn2₁[5] |
| Lattice Parameters | a = 5.481 Å, c = 5.171 Å[6] | a = 5.71 Å, b = 6.37 Å, c = 8.01 Å[2] | a = 4.532 Å, α = 88.694° | a = 4.628 Å, α = 88.783°[4] | a = 6.3959 Å, b = 5.7475 Å, c = 8.1286 Å[7] |
| Unit Cell Volume (ų) | 134.5 | 291.5 | 92.5 | 98.9 | 298.2 |
| Alkali Metal C.N. | 6[1] | 6[2][8] | 9 | 12 | 12[5] |
| Iodine Atom C.N. | 3[1] | 3[2] | 3 | 3 | 3[5] |
| I-O Bond Lengths (Å) | 1.81[1] | 1.80, 1.82[2] | ~1.75 - 1.82[9] | - | 1.83[5] |
| O-I-O Bond Angles (°) | - | - | - | - | - |
| Piezoelectric Modulus | kt=0.51, k15=0.60[10] | - | - | ‖eij‖max: 1.07527 C/m²[4] | - |
| Non-linear Optical Properties | SHG active[11] | - | SHG active, d333=11.0, d311=2.1, d322=2.2 (relative to KDP)[12] | SHG active[13][14] | - |
Note: Some data for bond angles and specific piezoelectric/NLO coefficients were not available in the search results. The unit cell volume was calculated from the provided lattice parameters.
Structural Trends and Relationships
The relationship between the increasing size of the alkali metal cation and the resulting crystal structure is a key takeaway from this comparison. As we move down the group from Lithium to Cesium, the increase in ionic radius necessitates a higher coordination number for the cation to achieve a stable crystal lattice. This trend directly influences the overall crystal system.
Caption: Trend in crystal structure and cation coordination number with increasing alkali metal cation size.
Experimental Protocols
The crystallographic data presented in this guide are primarily determined using single-crystal X-ray diffraction. Below is a detailed methodology for a typical experiment.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A typical workflow for crystal structure determination using single-crystal X-ray diffraction.
1. Crystal Growth and Selection:
-
High-quality single crystals of the alkali metal iodates are grown from aqueous solutions using methods such as slow evaporation or temperature reduction.
-
A suitable crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a polarizing microscope.
2. Crystal Mounting:
-
The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Reduction:
-
The intensities of the diffraction spots are integrated from the collected images.
-
Corrections are applied for factors such as Lorentz-polarization effects, absorption, and crystal decay.
5. Structure Solution and Refinement:
-
The positions of the heavy atoms (iodine and the alkali metal) are determined from the diffraction data using direct methods or Patterson synthesis.
-
The positions of the lighter oxygen atoms are located from difference Fourier maps.
-
The structural model is then refined using a least-squares method to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates, bond lengths, and bond angles.
This comprehensive comparison provides a foundational understanding of the structural diversity within the alkali metal iodate family, offering valuable insights for researchers and professionals in materials science and drug development. The provided data and experimental protocols serve as a robust resource for further investigation and application of these versatile compounds.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. mp-552729: KIO3 (trigonal, R3m, 160) [legacy.materialsproject.org]
- 4. mp-27193: RbIO3 (trigonal, R3m, 160) [legacy.materialsproject.org]
- 5. Materials Data on CsIO3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 6. Crystal: Lithium Iodate - LiIO3 - SurfaceNet [surfacenet.de]
- 7. Sodium Iodate | INaO3 | CID 23675764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Lithium iodate - Wikipedia [en.wikipedia.org]
- 12. Structural aspects of nonlinear optics: optical properties of K2H(IO3)2Cl and related compounds - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Rational Design of Novel Polar Nonlinear Optical Materials in Alkali Metal Rare Earth Iodates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Cesium Iodate: A Comparative Guide to its Spectroscopic Performance
For researchers, scientists, and professionals in drug development, the selection of appropriate materials for spectroscopic analysis is paramount. Cesium iodate (B108269) (CsIO₃), a crystalline solid, presents a unique profile for various spectroscopic applications, particularly in nonlinear optics and infrared spectroscopy. This guide provides an objective comparison of cesium iodate's performance with alternative materials, supported by available experimental and theoretical data, and outlines detailed methodologies for its synthesis and characterization.
Performance in Nonlinear Optical (NLO) Spectroscopy
Cesium iodate is a promising material for nonlinear optical applications, such as second-harmonic generation (SHG), due to its non-centrosymmetric crystal structure in certain polymorphs. The efficiency of SHG is critically dependent on the material's nonlinear optical coefficients.
Comparative Data for Second-Harmonic Generation
| Material | Polymorph/Phase | Second-Order NLO Coefficient (d_ij) (pm/V) | Band Gap (eV) | Notes |
| Cesium Iodate (CsIO₃) | Monoclinic (M) | d₃₁ = 2.45, d₃₂ = -4.89, d₃₃ = -3.67 (Theoretical) | 4.00 (Direct) | Non-centrosymmetric, promising for NLO applications.[1] |
| Rhombohedral (R) | d₂₂ = -3.26, d₃₁ = -0.82 (Theoretical) | 5.13 (Direct) | Non-centrosymmetric.[1] | |
| Cubic (C) | N/A | Metallic behavior | Centrosymmetric, not suitable for SHG.[1] | |
| Potassium Dihydrogen Phosphate (KDP) | Tetragonal | d₃₆ = 0.38 (Experimental) | ~8.8 | Widely used benchmark NLO material.[2] |
| Lithium Iodate (LiIO₃) | Hexagonal (α-phase) | d₃₁ = -4.1 (Experimental) | ~5.9 | High NLO coefficient but can be hygroscopic.[2] |
Experimental Protocol: Second-Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)
The Kurtz-Perry powder technique is a common method for screening materials for their SHG efficiency.[3][4][5]
Objective: To determine the relative SHG efficiency of a powdered cesium iodate sample compared to a standard reference material (e.g., KDP).
Materials and Equipment:
-
Pulsed Nd:YAG laser (1064 nm)
-
Powdered sample of cesium iodate (with controlled particle size)
-
Powdered KDP (as a reference standard)
-
Sample holder
-
Photomultiplier tube (PMT) detector
-
Oscilloscope
-
Optical filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)
Procedure:
-
Sample Preparation: Grind the cesium iodate crystals to a fine powder and sieve to obtain a specific particle size range (e.g., 100-150 µm). Prepare a reference sample of KDP with the same particle size range.
-
Experimental Setup:
-
Position the Nd:YAG laser to emit a pulsed beam.
-
Place the sample holder with the powdered cesium iodate in the path of the laser beam.
-
Position the PMT to detect the light scattered from the sample.
-
Place the optical filters in front of the PMT to ensure only the 532 nm second-harmonic signal is detected.
-
Connect the PMT output to the oscilloscope.
-
-
Measurement:
-
Irradiate the cesium iodate powder with the laser pulses.
-
Measure the intensity of the 532 nm light generated using the PMT and record the signal from the oscilloscope.
-
Replace the cesium iodate sample with the KDP reference sample.
-
Irradiate the KDP powder under the identical experimental conditions and record the SHG signal.
-
-
Analysis: Compare the intensity of the SHG signal from cesium iodate to that of KDP to determine the relative SHG efficiency.
Caption: Workflow for SHG efficiency measurement using the Kurtz-Perry technique.
Performance in Infrared (IR) Spectroscopy
In infrared spectroscopy, the choice of window material is crucial as it must be transparent in the spectral region of interest. Cesium iodate itself is not typically used as a window material; however, for comparative purposes, we will discuss the performance of the related compound, cesium iodide (CsI), which is a common choice for far-infrared applications.
Comparative Data for IR Window Materials
| Material | Transmission Range (μm) | Refractive Index (at 10 μm) | Solubility in Water | Key Features |
| Cesium Iodide (CsI) | 0.25 to 55[6] | 1.739[6] | Highly soluble[6] | Excellent transmission into the far-IR, but very soft and hygroscopic.[6][7] |
| Potassium Bromide (KBr) | 0.25 to 25 | 1.527 | Soluble | Most common material for mid-IR windows and pellets, but limited in the far-IR. |
Experimental Protocol: Far-Infrared Transmission Spectroscopy
Objective: To measure the far-infrared transmission spectrum of a material using a Fourier Transform Infrared (FTIR) spectrometer with a CsI beamsplitter and windows.
Materials and Equipment:
-
FTIR spectrometer equipped for far-infrared measurements
-
Cesium Iodide (CsI) beamsplitter
-
CsI windows
-
Sample to be analyzed
-
Sample holder
Procedure:
-
Instrument Setup:
-
Install the CsI beamsplitter in the FTIR spectrometer.
-
Purge the spectrometer with dry air or nitrogen to remove atmospheric water vapor, which strongly absorbs in the far-infrared.
-
-
Background Spectrum:
-
Place an empty sample holder in the beam path.
-
Collect a background spectrum to account for the instrument's response and any residual atmospheric absorption.
-
-
Sample Spectrum:
-
Prepare the sample (e.g., as a thin film or pressed pellet).
-
Mount the sample in the sample holder and place it in the beam path.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Analyze the spectrum to identify absorption bands characteristic of the sample in the far-infrared region.
-
Caption: Workflow for Far-Infrared Transmission Spectroscopy.
Performance in Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of cesium iodate is characterized by distinct peaks corresponding to the vibrational modes of the iodate ion (IO₃⁻).
Raman Spectral Data
The Raman spectrum of cesium iodate typically shows strong bands related to the stretching and bending modes of the I-O bonds. While detailed peak assignments for different polymorphs are a subject of ongoing research, the primary vibrations are well-established.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν₁ (symmetric stretch) | 750 - 800 | The strongest band in the spectrum, corresponding to the symmetric stretching of the I-O bonds. |
| ν₃ (asymmetric stretch) | 800 - 850 | Asymmetric stretching of the I-O bonds. |
| ν₂ (symmetric bend) | 350 - 400 | Symmetric bending (scissoring) of the O-I-O angle. |
| ν₄ (asymmetric bend) | 300 - 350 | Asymmetric bending (rocking) of the O-I-O angle. |
The exact peak positions and their intensities can vary depending on the crystalline polymorph and the presence of any impurities.
Experimental Protocol: Raman Spectroscopy
Objective: To obtain the Raman spectrum of a cesium iodate sample.
Materials and Equipment:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope objective for focusing the laser and collecting the scattered light
-
Cesium iodate crystal or powder sample
-
Sample slide or holder
Procedure:
-
Sample Preparation: Place a small amount of the cesium iodate powder or a single crystal on a microscope slide.
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow the laser to stabilize.
-
Select the appropriate laser power and objective.
-
Focus the laser onto the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over the desired spectral range. The acquisition time will depend on the sample's Raman scattering cross-section and the laser power.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence.
-
Identify and label the characteristic Raman peaks of the iodate ion.
-
Synthesis of Cesium Iodate Crystals
High-quality single crystals are essential for many spectroscopic and optical applications. Hydrothermal synthesis is a common method for growing cesium iodate crystals.
Experimental Protocol: Hydrothermal Synthesis of Cesium Iodate
Objective: To synthesize single crystals of cesium iodate.
Materials and Equipment:
-
Cesium carbonate (Cs₂CO₃) or cesium nitrate (B79036) (CsNO₃)
-
Iodic acid (HIO₃) or an alkali metal iodate
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Oven capable of maintaining a constant temperature
Procedure:
-
Precursor Preparation: Dissolve stoichiometric amounts of the cesium salt and the iodate source in deionized water in the Teflon liner of the autoclave.
-
Autoclave Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 180-240 °C) for a predetermined duration (e.g., 24-72 hours). The slow heating and cooling rates are crucial for growing larger, high-quality crystals.
-
Cooling: Allow the autoclave to cool down slowly to room temperature.
-
Crystal Recovery: Open the autoclave, and collect the cesium iodate crystals. Wash them with deionized water and ethanol, and then dry them in air.
Caption: Workflow for Hydrothermal Synthesis of Cesium Iodate Crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]
- 6. Cesium Iodide (CsI), CsI windows - Alkor Technologies [alkor.net]
- 7. internationalcrystal.net [internationalcrystal.net]
A Comparative Guide to the Thermal Stability of Cesium Compounds
This guide provides a detailed comparison of the thermal stability of various inorganic cesium compounds. The information is intended for researchers, scientists, and professionals in drug development who utilize cesium salts in their work. The comparative data is supported by experimental findings from thermal analysis techniques.
Data Presentation: Decomposition of Cesium Compounds
The thermal stability of a compound is fundamentally determined by the strength of its chemical bonds. For ionic compounds like cesium salts, factors such as the lattice energy and the polarizing power of the cation influence the temperature at which decomposition occurs. Cesium, being a large and electropositive alkali metal, generally forms thermally stable salts, particularly with large, singly charged anions.[1][2][3]
The following table summarizes the decomposition temperatures of several common cesium compounds, providing a clear comparison of their relative thermal stabilities.
| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Melting Point (°C) | Notes |
| Cesium Carbonate | Cs₂CO₃ | ~600 - 610[4][5] | 610 (decomposes)[5] | Highly stable, typical of heavy alkali metal carbonates.[1] |
| Cesium Nitrate (B79036) | CsNO₃ | 400 - 750[6] | 414[7][8] | Decomposes upon heating to form cesium nitrite (B80452) and oxygen.[7] |
| Cesium Sulfate (B86663) | Cs₂SO₄ | >1019 | 1019[9] | Very stable, with a high melting and boiling point (1900°C).[9] |
| Cesium Bicarbonate | CsHCO₃ | Not specified, but highest among alkali bicarbonates. | Not applicable | Decomposes to carbonate, water, and CO₂. Stability increases down the group.[1][10] |
| Cesium Superoxide | CsO₂ | 280 - 360[11] | Not applicable | Decomposes to cesium peroxide and oxygen.[12] |
| Cesium Peroxide | Cs₂O₂ | 320 - 500[12] | Not applicable | Decomposes to cesium monoxide and oxygen.[12] |
| Cesium Lead Chloride | CsPbCl₃ | >500[13] | Not applicable | The most thermally stable among the cesium lead halide perovskites.[13][14] |
| Cesium Lead Bromide | CsPbBr₃ | >350[13] | Not applicable | Decomposes into its constituent salts (PbBr₂ and CsBr).[13] |
| Cesium Lead Iodide | CsPbI₃ | >300[13] | Not applicable | The least thermally stable of the common cesium lead halide perovskites.[13][14] |
Experimental Protocols
The determination of thermal stability and decomposition temperatures relies on precise analytical techniques. The most common methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] This method is ideal for determining decomposition temperatures by identifying the temperature at which mass loss occurs.
-
Principle: A high-precision balance measures the mass of a sample situated in a furnace. The temperature of the furnace is programmed to increase at a constant rate. As the sample decomposes, volatile byproducts are released, resulting in a measurable loss of mass.
-
Apparatus: A TGA instrument consists of a sensitive microbalance, a programmable furnace, a sample holder (pan), and a system for controlling the gaseous environment around the sample.
-
Methodology:
-
A small amount of the sample (typically 1-10 mg) is weighed accurately into a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
An inert gas, such as nitrogen or argon, is purged through the furnace to prevent unwanted oxidative reactions.
-
The furnace is heated at a controlled linear rate (e.g., 10°C/min).
-
The mass of the sample is recorded continuously as the temperature increases.
-
The resulting data is plotted as mass or percent mass versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[17] It is used to detect physical transitions (like melting and phase changes) and chemical reactions (like decomposition).
-
Principle: The instrument maintains the sample and an inert reference (e.g., an empty pan) at the same temperature as the furnace is heated. When the sample undergoes a thermal event (e.g., melting or decomposition), it absorbs or releases heat. The DSC measures the energy difference required to maintain a zero temperature difference between the sample and the reference.
-
Apparatus: A DSC consists of a furnace containing a sample and a reference holder, sensors to measure the temperature of each, and a control system to manage the heat flow.
-
Methodology:
-
A small, precisely weighed sample (typically 5-15 mg) is encapsulated in a sample pan (commonly aluminum).[18]
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5-20°C/min) under a controlled atmosphere.[19]
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Endothermic events (like melting) and exothermic events (like some decompositions) are observed as peaks on the resulting DSC curve. The onset temperature of the peak associated with decomposition provides information on thermal stability.
-
Mandatory Visualization
The logical workflow for conducting a comparative analysis of the thermal stability of different cesium compounds is illustrated below.
Caption: A flowchart of the experimental and analytical process for comparing cesium compound thermal stability.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Caesium nitrate - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Cesium sulfate | 10294-54-9 [chemicalbook.com]
- 10. Which of the following bicarbonates is the least thermally stable ? | Sathee Forum [forum.prutor.ai]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avanti-journals.com [avanti-journals.com]
- 19. sump4.com [sump4.com]
Comparative Analysis of Cesium Iodate Polymorphs by X-ray Diffraction
A detailed guide for researchers, scientists, and drug development professionals on the structural characterization of cesium iodate (B108269) (CsIO₃) polymorphs using X-ray diffraction (XRD). This guide provides a comparative overview of the known crystalline forms, their synthesis, and the requisite experimental protocols for their analysis.
Cesium iodate (CsIO₃) is an inorganic salt that exhibits polymorphism, the ability to exist in multiple distinct crystal structures. These different crystalline forms, or polymorphs, can possess varying physical and chemical properties, including solubility, stability, and optical behavior. For applications in fields such as materials science and drug development, the precise identification and characterization of the specific polymorph are critical. X-ray diffraction (XRD) stands as the definitive analytical technique for the non-destructive structural analysis of these crystalline materials.
This guide focuses on the known polymorphs of cesium iodate, providing a summary of their crystallographic data and outlining the experimental procedures for their synthesis and subsequent XRD analysis.
Comparison of Cesium Iodate Polymorphs
Currently, two primary polymorphs of cesium iodate have been reported in the literature: a cubic form and a rhombohedral form. The crystallographic data for each are summarized below.
| Property | Cubic Cesium Iodate | Rhombohedral Cesium Iodate |
| Crystal System | Cubic | Rhombohedral |
| Space Group | Not explicitly found in search results | R3m |
| Lattice Parameters | a = 4.67 Å | Analogous to β-RbIO₃, specific data for CsIO₃ not found |
| Formula Units (Z) | 8 | Not explicitly found in search results |
Note: Detailed powder XRD data such as 2θ values, d-spacings, and relative intensities for the specific polymorphs of pure cesium iodate were not available in the performed searches. The data for the rhombohedral form is inferred from its isostructural analogue, rubidium iodate.
Experimental Protocols
The successful analysis of cesium iodate polymorphs by XRD is contingent on the precise synthesis of the desired crystalline form and the correct application of the diffraction technique.
Synthesis of Cesium Iodate Polymorphs
Detailed and distinct synthesis procedures to obtain specific polymorphs of pure cesium iodate are not well-documented in the provided search results. However, a general method for the preparation of cesium iodate involves the reaction of a cesium salt with iodic acid or an iodate salt.
General Synthesis of Cesium Iodate: A common method for synthesizing cesium iodate is through an aqueous reaction.[1] For instance, reacting cesium carbonate (Cs₂CO₃) with iodic acid (HIO₃) in an aqueous solution will yield cesium iodate, which can then be crystallized.
-
Procedure:
-
Dissolve stoichiometric amounts of cesium carbonate in deionized water.
-
Slowly add a solution of iodic acid to the cesium carbonate solution while stirring. Carbon dioxide will be evolved.
-
Continue stirring until the effervescence ceases.
-
The resulting solution is then carefully evaporated to induce crystallization. The specific polymorph obtained may depend on factors such as the rate of crystallization, temperature, and pH.
-
It is crucial to note that controlling the crystallization conditions is key to obtaining a specific polymorph. Researchers should systematically vary these parameters and use XRD to identify the resulting crystal structure.
Powder X-ray Diffraction (XRD) Analysis
Powder XRD is the primary technique for identifying and differentiating between the polymorphs of cesium iodate.
Instrumentation:
-
A laboratory powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used.
Sample Preparation:
-
The synthesized cesium iodate crystals should be finely ground to a homogenous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.
-
The powder is then mounted onto a sample holder. A zero-background sample holder is recommended to minimize background noise in the diffraction pattern.
Data Collection:
-
The XRD pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
Data Analysis:
-
The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique fingerprint for the crystalline phase.
-
The positions (2θ values) and relative intensities of the diffraction peaks are compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data's Powder Diffraction File) to identify the polymorph.
Visualizing the Workflow
The general workflow for the analysis of cesium iodate polymorphs can be visualized as follows:
This guide provides a foundational understanding for the XRD analysis of cesium iodate polymorphs. Further research into specific synthesis conditions will be necessary to reliably produce and characterize each crystalline form.
References
Cesium Iodide vs. Cesium Iodate: A Comparative Guide for Scintillator Applications
For researchers, scientists, and drug development professionals, the choice of a scintillator is critical for sensitive and accurate radiation detection. This guide provides a detailed comparison of Cesium Iodide (CsI), a widely used and well-characterized scintillator, with Cesium Iodate (B108269) (CsIO₃), exploring their potential and established performance in scintillator applications. While Cesium Iodide is a cornerstone of scintillation detection, available data on the scintillation properties of Cesium Iodate is notably absent from scientific literature, suggesting it is not a primary candidate for such applications.
This comparison, therefore, focuses on the extensive experimental data available for various forms of Cesium Iodide and contrasts this with the known chemical and physical properties of Cesium Iodate to infer its potential, or lack thereof, as a scintillator.
Performance Comparison: Cesium Iodide Variants
Cesium Iodide is a versatile inorganic scintillator available in several forms, primarily undoped (Pure CsI), Thallium-doped (CsI(Tl)), and Sodium-doped (CsI(Na)). The choice of dopant significantly influences the scintillator's performance characteristics.
| Property | Undoped CsI (Pure) | CsI(Tl) | CsI(Na) | Cesium Iodate (CsIO₃) |
| Light Yield (photons/MeV) | ~3,500 - 5,000 (at room temp.)[1][2] | ~52,000 - 60,000+[3][4] | ~38,000 - 44,000[5] | No experimental data available |
| Primary Decay Time (ns) | ~16[6][7][8] | ~600 - 1000[4][6][9] | ~630[5][6][10] | No experimental data available |
| Peak Emission Wavelength (nm) | 315[7][8][11] | 550[9][11][12] | 420[1][5][10] | No experimental data available |
| Density (g/cm³) | 4.51[2][11] | 4.51[4] | 4.51[5][10] | 4.66 - 5.28[13] |
| Hygroscopicity | Slightly hygroscopic[6][7][14] | Slightly hygroscopic[9][14] | Hygroscopic[5][6][10] | Data not available |
| Radiation Hardness | High (up to 10⁵ rad)[7][11] | Good (up to 10³ rad)[11] | Moderate | No experimental data available |
In-Depth Analysis
Cesium Iodide (CsI) is a well-established scintillator due to its high density and high effective atomic number, which provide excellent stopping power for gamma rays.[8][11]
-
Undoped CsI (Pure CsI) is characterized by its very fast decay time, making it suitable for applications requiring high counting rates and fast timing.[6][7] However, its light yield at room temperature is relatively low but increases significantly at cryogenic temperatures.[3][6] It is also less hygroscopic than its doped counterparts.[7]
-
Thallium-doped CsI (CsI(Tl)) is one of the brightest known scintillators, with a very high light yield.[3][8][11] Its emission spectrum is well-matched to silicon photodiodes, making it a popular choice for compact detector systems.[9][11][15] The decay time is relatively slow, which can be a limitation in high-rate environments.[16] CsI(Tl) is only slightly hygroscopic and mechanically robust.[9][14]
-
Sodium-doped CsI (CsI(Na)) offers a high light output, comparable to NaI(Tl), and its emission is well-matched to photomultiplier tubes (PMTs) with bialkali photocathodes.[5][10][11] It is, however, hygroscopic and requires encapsulation.[6][10]
Cesium Iodate (CsIO₃) , in contrast, is not recognized as a scintillator material in the available scientific literature. While its density is comparable to or even higher than that of CsI, suggesting good stopping power, there is no published experimental data on its light yield, decay time, or emission spectrum.[13] The chemical structure of the iodate ion (IO₃⁻), with its strong covalent bonds between iodine and oxygen, is significantly different from the simple ionic lattice of cesium iodide (CsI). This difference in electronic structure likely results in non-radiative de-excitation pathways for the energy deposited by ionizing radiation, meaning the energy is dissipated as heat rather than emitted as light.
Experimental Protocols
Precise characterization of scintillator performance is essential. The following are detailed methodologies for key experiments:
Light Yield Measurement
The relative light yield of a scintillator is typically measured by comparing its response to a known gamma-ray source (e.g., ¹³⁷Cs, which emits 662 keV gamma rays) with that of a standard scintillator with a well-characterized light yield (e.g., NaI(Tl)).
Methodology:
-
Couple the scintillator crystal to a photodetector (PMT or silicon photodiode) using optical grease to ensure efficient light collection.
-
Place a calibrated gamma-ray source at a fixed distance from the scintillator.
-
Acquire a pulse height spectrum using a multichannel analyzer (MCA).
-
Identify the full-energy peak (photopeak) in the spectrum and determine its channel number.
-
The light yield is proportional to the channel number of the photopeak.
-
Repeat the measurement with a reference scintillator under identical conditions.
-
Calculate the relative light yield as the ratio of the photopeak channel numbers, corrected for the quantum efficiency of the photodetector at the respective emission wavelengths.
Decay Time Measurement
The decay time is a measure of how long it takes for the scintillation light to be emitted after the interaction of ionizing radiation.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the scintillator with a pulsed source of radiation (e.g., a pulsed X-ray tube or a fast-pulsed laser).
-
Use two photodetectors. One detector (the "start" detector) detects the initial radiation pulse. The second detector (the "stop" detector) detects the single scintillation photons emitted by the crystal.
-
A time-to-amplitude converter (TAC) measures the time difference between the "start" and "stop" signals.
-
A multichannel analyzer (MCA) builds a histogram of these time differences, which represents the decay curve of the scintillator.
-
Fit the decay curve with one or more exponential functions to determine the decay time constants.
Energy Resolution Measurement
Energy resolution is the ability of a detector to distinguish between two gamma rays with energies that are very close to each other. It is typically expressed as the full width at half maximum (FWHM) of the photopeak divided by the energy of the photopeak.
Methodology:
-
Acquire a pulse height spectrum from a monoenergetic gamma-ray source (e.g., ¹³⁷Cs).
-
Fit the photopeak with a Gaussian function to determine the FWHM and the peak centroid (energy).
-
Calculate the energy resolution using the formula: R (%) = (FWHM / E) * 100, where E is the energy of the gamma ray.
Visualizing the Process: From Radiation to Signal
The following diagrams illustrate the fundamental workflow of a scintillator-based detector and its application in preclinical drug development.
Caption: Workflow of a scintillator-based radiation detector.
Caption: Use of scintillators in preclinical drug development.
Conclusion
For scintillator applications in research and drug development, Cesium Iodide, in its various doped and undoped forms, remains a superior and well-documented choice. The selection between pure CsI, CsI(Tl), and CsI(Na) depends on the specific requirements of the application, such as the need for fast timing, high light output, or compatibility with a particular photodetector.
Conversely, the complete absence of experimental data for Cesium Iodate as a scintillator strongly indicates that it is not a viable material for this purpose. Researchers and professionals in the field should rely on the proven performance of Cesium Iodide for their radiation detection needs. Future research into novel scintillator materials may uncover compounds with favorable properties, but based on current knowledge, Cesium Iodate does not fall into this category.
References
- 1. Morphologically controlled synthesis of ionic cesium iodide colloidal nanocrystals and electron beam-induced transformations - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02582G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Device Fabrication (Scintillators/Radiation Detectors) | Radiology Key [radiologykey.com]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. openmopac.net [openmopac.net]
- 8. CsI Cesium Iodide | Luxium Solutions [luxiumsolutions.com]
- 9. sympnp.org [sympnp.org]
- 10. youtube.com [youtube.com]
- 11. Caesium iodide - Wikipedia [en.wikipedia.org]
- 12. CESIUM IODATE CAS#: 13454-81-4 [m.chemicalbook.com]
- 13. Cesium iodate (13454-81-4) for sale [vulcanchem.com]
- 14. (CsI) Cesium Iodide Scintillation Detectors | Berkeley Nucleonics [berkeleynucleonics.com]
- 15. Characterization of Radiation Detectors (Scintillators) Used in Nuclear Medicine | Radiology Key [radiologykey.com]
- 16. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Pure vs. Doped Cesium Iodide Scintillators
An objective comparison of the performance and properties of pure and doped cesium iodide (CsI) for researchers, scientists, and drug development professionals.
Cesium iodide (CsI) is a cornerstone material in the field of scintillation detectors, prized for its high density and atomic number, which enable the efficient detection of ionizing radiation such as X-rays and gamma rays. While pure CsI possesses intrinsic scintillation properties, the practice of intentionally introducing impurities, or dopants, has led to a family of materials with tailored and often superior characteristics. This guide provides a detailed spectroscopic comparison of pure CsI with its doped counterparts, supported by experimental data and methodologies, to inform material selection for specific research and development applications.
Spectroscopic Performance: A Quantitative Comparison
The introduction of dopants into the CsI crystal lattice creates new energy levels within the band gap, fundamentally altering the scintillation mechanism. This leads to significant changes in key performance metrics such as light yield, emission wavelength, and decay time. The following tables summarize the quantitative spectroscopic data for pure CsI and CsI doped with common activators like Thallium (Tl), Sodium (Na), Europium (Eu), and others.
Table 1: Scintillation Properties of Pure vs. Doped CsI Crystals
| Scintillator | Peak Emission Wavelength (nm) | Light Yield (photons/MeV) | Principal Decay Time (ns) |
| Pure CsI (Room Temp) | 315[1][2], 560[3] | Low[3] | ~16[1] |
| Pure CsI (77 K) | 340[2] | ~100,000[3] | - |
| CsI(Tl) | 550[4][5][6] | 45,000 - 60,000+[3][5][6] | 535 - 1054[2] |
| CsI(Na) | 420 - 450[7][8] | - | ~460[9] |
| CsI(Eu) | 441 - 448[10][11] | - | - |
| CsI(Ca) | 420 - 450[12] | - | 537 |
| CsI(Yb) | Blue-green (~475-500)[13] | ~40,000[13] | - |
| CsI(In) | 550[6] | 8,100[6] | - |
Table 2: Additional Properties of Select CsI Scintillators
| Scintillator | Energy Resolution (@ 662 keV) | Key Features |
| Pure CsI | - | Fast response, high radiation stability.[1] |
| CsI(Tl) | 7.6% - 11%[4] | High light yield, emission matches photodiode sensitivity.[3] |
| CsI(Na) | - | Emission in the blue region.[7] |
| CsI(Ca, Tl co-doped) | 12% | Faster decay than CsI(Tl) but lower light yield. |
| CsI(Tm, Tl co-doped) | 9.7% | Higher light yield than standard CsI(Tl). |
Experimental Protocols
The data presented above is derived from standardized experimental procedures designed to grow high-quality crystals and characterize their spectroscopic properties.
Crystal Growth Methodologies
The performance of a scintillator is critically dependent on the quality of the single crystal. Two common high-temperature melt-growth techniques are employed for pure and doped CsI:
-
Bridgman-Stockbarger Method: This technique involves melting the raw CsI and dopant materials (e.g., TlI, CaI₂) in a sealed crucible, typically made of quartz, under a controlled atmosphere (e.g., argon).[12] The crucible is then slowly lowered through a temperature gradient. Crystal solidification begins at the cooler, conical tip of the crucible and proceeds upwards, forming a single, continuous crystal. For instance, in the growth of CsI(Tl), the material is melted at approximately 660°C and cooled at a specific rate.[12] For dopants requiring higher temperatures, such as Calcium, melting may occur at temperatures up to 790°C.[12]
-
Czochralski Method: In this method, the raw materials are melted in a crucible. A seed crystal is attached to a rotating rod and lowered until it touches the surface of the melt. The rod is then slowly pulled upwards. As the rod is withdrawn, the molten material solidifies on the seed crystal, "pulling" a large, single crystal from the melt. This method was successfully used to grow Yb²⁺-doped CsI single crystals.[13]
Spectroscopic Characterization
-
Photoluminescence (PL) and Radioluminescence (X-ray Luminescence) Spectroscopy: These techniques are used to determine the emission spectra of the scintillators.
-
Setup: The crystal sample is placed in a light-tight chamber. For PL, it is excited by a UV light source (e.g., a UV LED or a xenon lamp with a monochromator).[7][14] For radioluminescence, it is irradiated with an X-ray or gamma-ray source (e.g., ¹³⁷Cs).[3][13]
-
Detection: The light emitted from the crystal is collected and focused into a spectrometer, which disperses the light by wavelength. The dispersed light is then detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera, to record the emission spectrum.
-
-
Scintillation Decay Time Measurement: This experiment measures the time it takes for the scintillation light to be emitted after an excitation event.
-
Setup: The crystal is coupled to a fast photodetector (like a PMT) and irradiated with a pulsed source of radiation (e.g., a pulsed X-ray tube or a gamma source like ¹³⁷Cs).
-
Measurement: The output signal from the PMT is recorded by a digital oscilloscope. The resulting waveform, which represents the scintillation light intensity over time, is then fitted with one or more exponential decay functions to determine the characteristic decay time constants.[5]
-
-
Light Yield Measurement: This quantifies the number of photons produced per unit of energy absorbed from the incident radiation.
-
Setup: The scintillator crystal is coupled to a photodetector (PMT or silicon photodiode) and irradiated with a gamma-ray source of known energy, such as ¹³⁷Cs (662 keV).
-
Measurement: The resulting electrical pulses from the photodetector are processed by a multichannel analyzer, which generates an energy spectrum. The position of the full-energy photopeak in this spectrum is proportional to the light yield. The system is often calibrated against a standard scintillator with a known light yield.[5]
-
Visualizing the Scintillation Process
The fundamental difference between pure and doped CsI lies in the pathway of energy relaxation following excitation by ionizing radiation. The diagrams below, generated using the DOT language, illustrate these distinct mechanisms.
References
- 1. CsI(pure) [amcrys.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoluminescence of Cesium-Doped Sodium Iodide Films Irradiated by UV LED - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cesium Iodate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Cesium iodate (B108269) (CsIO₃), a white crystalline solid, requires careful handling and adherence to specific disposal protocols, which differ significantly depending on whether the compound is radioactive. This guide provides essential, step-by-step information for the safe and compliant disposal of cesium iodate.
Key Properties of Cesium Iodate
A clear understanding of cesium iodate's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | CsIO₃[1][2] |
| CAS Number | 13454-81-4[1][2][3] |
| Molecular Weight | 307.81 g/mol [1][2] |
| Appearance | White crystalline solid[1][3] |
| Water Solubility | 2.6 g/100 mL (at 24°C)[1][3] |
Disposal of Non-Radioactive Cesium Iodate
Non-radioactive cesium iodate is classified as a hazardous chemical and must be disposed of accordingly. Under no circumstances should it be disposed of in the regular trash or evaporated in a fume hood.
Experimental Protocol for Disposal
-
Personal Protective Equipment (PPE): Before handling cesium iodate, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect waste cesium iodate, including any contaminated materials (e.g., filter paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing cesium iodate with other incompatible wastes.
-
-
Spill Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the solid material and place it in the hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Licensed Disposal: Arrange for the disposal of the hazardous waste container through a licensed chemical waste disposal company. Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal.
Disposal of Radioactive Cesium Iodate
Radioactive cesium iodate, often containing isotopes like Cesium-137, is categorized as low-level radioactive waste (LLW) and is subject to stringent regulations.
Operational Plan for Disposal
-
Segregation and Shielding:
-
Radioactive cesium iodate waste must be segregated from all other waste streams.
-
Store the waste in a designated, shielded container to minimize radiation exposure. The container must be clearly labeled with the universal radiation symbol, the isotope, the activity level, and the date.
-
-
Waste Minimization: Employ practices to minimize the volume of radioactive waste generated.
-
Record Keeping: Maintain meticulous records of all radioactive waste, including its origin, characterization, and storage location.
-
Licensed Radioactive Waste Disposal: The disposal of radioactive waste is highly regulated and must be handled by a licensed radioactive waste disposal service. Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to coordinate the pickup and disposal of the radioactive waste.
-
Regulatory Compliance: Adhere to all regulations set forth by the relevant authorities, such as the Nuclear Regulatory Commission (NRC) in the United States.
Cesium Iodate Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of cesium iodate.
Caption: Decision workflow for the disposal of cesium iodate.
References
Essential Safety and Handling Protocols for Cesium Iodate
Comprehensive guidance on the necessary personal protective equipment (PPE) and safety measures is crucial for researchers, scientists, and drug development professionals handling Cesium iodate (B108269) (CsIO₃). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for Cesium iodate, this guide provides general safety principles based on the known properties of iodate compounds. It is imperative to supplement this information with a substance-specific SDS from your supplier before commencing any work. Iodates are oxidizing agents and present different hazards than iodides.
Summary of Personal Protective Equipment
A multi-layered approach to personal protection is essential to minimize exposure and ensure safety when working with Cesium iodate. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Ensure compliance with ANSI Z87.1 or EN 166 standards. A face shield should be used when there is a risk of splashing or dust generation. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body | Laboratory coat; Chemical-resistant apron | A lab coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection. |
| Respiratory | NIOSH/MSHA-approved respirator | Use a respirator with appropriate particulate filters if handling fine powders or if dust generation is likely. Ensure proper fit and training on respirator use. |
Detailed Handling and Storage Protocols
Adherence to strict operational procedures is vital for the safe handling and storage of Cesium iodate.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the substance-specific SDS.
-
Weighing and Transfer: Handle Cesium iodate carefully to avoid creating dust. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
Incompatible Materials: Keep Cesium iodate away from strong oxidizing agents and combustible materials.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Spill and Disposal Management
A clear and practiced plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response Workflow:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
